molecular formula C18H14N2O3 B1201259 Quinocetone

Quinocetone

Katalognummer: B1201259
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: IOKWXGMNRWVQHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinocetone, also known as this compound, is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3

InChI-Schlüssel

IOKWXGMNRWVQHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3

Synonyme

quinocetone

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent. This document provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and its influence on key cellular signaling pathways. The synthesis section outlines an improved methodology, with quantitative data on reaction yields and purity. The guide also delves into the molecular mechanisms of this compound, particularly its role in inducing endoplasmic reticulum stress and modulating oxidative stress and inflammatory responses through the ATF6/DAPK1, Nrf2/HO-1, and NF-κB signaling pathways. This technical guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₄N₂O₃, is systematically named 1-(3-methyl-1,4-dioxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one. Its structure features a quinoxaline 1,4-dioxide core, which is crucial for its biological activity.

Key Properties:

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O₃
Molecular Weight306.32 g/mol
CAS Number81810-66-4
AppearanceBright yellow powdery solid

Synthesis of this compound

An improved synthesis method for this compound has been reported, offering high yields and purity. The synthesis is a three-step process starting from o-nitroaniline.

Synthesis Workflow

Synthesis_Workflow A o-Nitroaniline B Benzofurazan Oxide A->B  NaOCl   C 2-Acetyl-3-methyl- quinoxaline-1,4-dioxide B->C  Acetylacetone,  Triethylamine   D This compound C->D  Benzaldehyde,  4-(dimethylamino)pyridinium acetate  

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzofurazan Oxide

  • Reaction: Oxidation of o-nitroaniline with sodium hypochlorite.

  • Procedure: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide in water, cooling to 0°C, and bubbling chlorine gas through the solution. o-Nitroaniline is dissolved in a warm alcoholic potassium hydroxide solution, which is then cooled to 0°C. The freshly prepared sodium hypochlorite solution is added slowly with stirring. The resulting yellow precipitate is collected by filtration, washed with water, and air-dried.[1]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

Step 2: Synthesis of 2-Acetyl-3-methyl-quinoxaline-1,4-dioxide

  • Reaction: Treatment of benzofurazan oxide with acetylacetone in the presence of triethylamine.

  • Procedure: Benzofurazan oxide and acetylacetone are dissolved in triethylamine. The solution is allowed to stand at room temperature. The reaction progress can be monitored by TLC. The formation of the product is typically faster in diethylamine than in triethylamine.[2]

Step 3: Synthesis of this compound

  • Reaction: Condensation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide with benzaldehyde.

  • Catalyst: 4-(dimethylamino)pyridinium acetate.

  • Procedure: A mixture of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde in a suitable solvent is heated. The catalyst, 4-(dimethylamino)pyridinium acetate, is then added to the solution, and the mixture is stirred at an elevated temperature.[3]

  • Purification: The crude this compound can be purified by recrystallization.

Quantitative Data
Reaction StepProductYield (%)Purity (%)
1Benzofurazan Oxide96-
22-Acetyl-3-methyl-quinoxaline-1,4-dioxide94-
3This compound95>98

Data obtained from an improved synthesis method.[3]

Characterization

The structure of the synthesized this compound and its intermediates can be confirmed using various spectroscopic techniques, including:

  • ¹H-NMR Spectroscopy: To determine the proton environment in the molecule.

  • ¹³C-NMR Spectroscopy: To identify the carbon skeleton of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through the induction of cellular stress and modulation of key signaling pathways.

ATF6/DAPK1 Signaling Pathway

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the ATF6 (Activating Transcription Factor 6) pathway. This, in turn, upregulates the expression of DAPK1 (Death-Associated Protein Kinase 1), which is involved in autophagy.[4][5]

ATF6_DAPK1_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress ATF6 ATF6 Activation ER_Stress->ATF6 DAPK1 DAPK1 Upregulation ATF6->DAPK1 Autophagy Autophagy DAPK1->Autophagy

Caption: this compound-induced ATF6/DAPK1 signaling pathway.

Nrf2/HO-1 Signaling Pathway

This compound can induce oxidative stress, which initially activates the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway as a protective response. However, prolonged or high-dose exposure to this compound can lead to the suppression of this pathway, exacerbating cellular damage.[6][7]

Nrf2_HO1_Pathway cluster_initial Initial Response cluster_prolonged Prolonged/High Dose Response Quinocetone_low This compound (Low Dose/Short Exposure) Oxidative_Stress_low Oxidative Stress Quinocetone_low->Oxidative_Stress_low Nrf2_Activation Nrf2 Activation Oxidative_Stress_low->Nrf2_Activation HO1_Expression HO-1 Expression Nrf2_Activation->HO1_Expression Cell_Protection Cell Protection HO1_Expression->Cell_Protection Quinocetone_high This compound (High Dose/Prolonged Exposure) Oxidative_Stress_high Excessive Oxidative Stress Quinocetone_high->Oxidative_Stress_high Nrf2_Suppression Nrf2/HO-1 Suppression Oxidative_Stress_high->Nrf2_Suppression Cell_Damage Cell Damage Nrf2_Suppression->Cell_Damage

Caption: Dual effect of this compound on the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

This compound has been shown to activate the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response. This activation can contribute to the pro-inflammatory effects observed with this compound exposure.

NFkB_Pathway This compound This compound IKK_Activation IKK Complex Activation This compound->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_Translocation->Inflammatory_Genes

Caption: this compound-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis and biological activities of this compound. The improved synthesis method offers a high-yielding and pure product, facilitating further research. Understanding the intricate ways in which this compound interacts with cellular signaling pathways is crucial for both elucidating its mechanisms of action and for the development of new therapeutic agents. The information presented herein serves as a foundational resource for scientists and researchers working in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Quinoxaline-1,4-dioxides: A Comprehensive Technical Guide on Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides that have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[1][2] These compounds, characterized by a quinoxaline core with two N-oxide functional groups, have demonstrated potent antibacterial, anticancer, antiviral, and antiparasitic properties.[3][4][5] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions, makes them particularly promising candidates for the development of targeted therapies against solid tumors and anaerobic bacteria.[6][7][8] This technical guide provides an in-depth overview of the pharmacological properties of quinoxaline-1,4-dioxides, including their mechanisms of action, structure-activity relationships, quantitative biological data, and detailed experimental protocols for their synthesis and evaluation.

Core Pharmacological Activities

The diverse biological effects of quinoxaline-1,4-dioxides are primarily attributed to the presence of the two N-oxide groups, which are crucial for their bioactivity. The following sections detail the major pharmacological properties of this versatile scaffold.

Antibacterial Activity

Quinoxaline-1,4-dioxides have been recognized for their potent antibacterial activity since the mid-20th century, with some derivatives like quinoxidine and dioxidine having been used in clinical practice. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against anaerobic microorganisms.[7][8]

Mechanism of Action: The antibacterial action of QdNOs is linked to their bioreduction.[1][9] In anaerobic or hypoxic environments, intracellular reductases in bacteria convert the N-oxide groups into highly reactive radical species.[9] These radicals can then interact with molecular oxygen to generate reactive oxygen species (ROS) or directly damage cellular macromolecules, most notably DNA, leading to bacterial cell death.[7][8] Studies have shown that QdNOs can inhibit DNA synthesis and induce DNA degradation in bacteria.[1][9]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of various quinoxaline-1,4-dioxide derivatives is summarized in the table below.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Dioxidine M. tuberculosis H37Ra>128[6]
Compound 4 M. smegmatis mc² 15516[6]
Compound 4 M. tuberculosis H37Ra16[6]
2-chlorinated derivative 83a Candida spp.0.39-0.78[10]
3-trifluoromethyl derivative 27a Gram-positive/negative bacteria0.25-10[10]
3-trifluoromethyl derivative 67c Gram-positive/negative bacteria0.25-10[10]
Derivative 82a,b Enterococcus faecalis/faecium0.4-1.9[10]
2-carboxamide derivative 62a M. tuberculosis0.89[10]
2-carboxamide derivative 84 M. tuberculosis0.42[10]
2-carboxamide derivative 85 M. tuberculosis0.14[10]
2-acetylquinoxaline 1,4-dioxide 21b-e M. tuberculosis0.8-4.3[10]
Quinoxaline derivative MRSA1-4[11]
Vancomycin MRSA4[11]
3-hydrazinoquinoxaline-2-thiol ESBL-producing isolates16-256[12]
Anticancer Activity

A significant area of research for quinoxaline-1,4-dioxides is their potential as anticancer agents, particularly for the treatment of solid tumors.[6] Their selective cytotoxicity towards hypoxic cells, which are often found in the core of solid tumors and are resistant to conventional therapies, makes them highly attractive therapeutic candidates.[6][13]

Mechanism of Action: Similar to their antibacterial properties, the anticancer activity of QdNOs is dependent on their bioreductive activation in the hypoxic tumor microenvironment. This leads to the generation of cytotoxic radicals that cause DNA damage and induce apoptosis. Several studies have elucidated the molecular mechanisms, showing that QdNOs can induce G2/M cell cycle arrest and apoptosis.[10] They have been shown to modulate the expression of key signaling proteins involved in cell survival and apoptosis, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[10] Furthermore, some derivatives have been found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for tumor adaptation to hypoxia.[13]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC50)

The in vitro anticancer activity of various quinoxaline-1,4-dioxide derivatives against different cancer cell lines is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound XVa HCT116, MCF-7, HepG2>2.5[7]
Compound 9 MCF-73.79 (µg/mL)[8]
Compound 5 MCF-7<11.10 (µg/mL)[8]
Compound 10 MCF-7<11.10 (µg/mL)[8]
Compound 4 MCF-7<11.10 (µg/mL)[8]
Doxorubicin MCF-711.10 (µg/mL)[8]
2-carbonitrile derivative 89a P. falciparum5-6[10]
2-carbonitrile derivative 89b P. falciparum5-6[10]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) MKN 450.073[14]
Adriamycin MKN 450.12[14]
Cis-platin MKN 452.67[14]
Compound IV PC-32.11[15]
Compound III PC-34.11[15]
Compound 4m A5499.32[16]
Antiviral and Antiparasitic Activities

Quinoxaline-1,4-dioxides have also demonstrated promising activity against a range of viruses and parasites, positioning them as a scaffold for the development of novel anti-infective agents.[17]

Antiviral Activity: Certain QdNO derivatives have shown efficacy against various viruses, including Herpes simplex virus and Hepatitis B virus.[17] The thiourea moiety in some derivatives has been suggested to be important for their antiviral effects.[17]

Antiparasitic Activity: QdNOs have exhibited significant in vitro activity against several parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species.[10] For instance, 2-carbonitrile derivatives have shown high activity against chloroquine-resistant P. falciparum.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline-1,4-dioxides.

Synthesis: The Beirut Reaction

The most common and efficient method for synthesizing quinoxaline-1,4-dioxides is the Beirut Reaction.[18] This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-dicarbonyl compound or an active methylene nitrile.[1]

General Procedure for the Synthesis of 2-Aminoquinoxaline-1,4-dioxides from Active Methylene Nitriles:

  • Dissolve equimolar amounts of the active methylene nitrile and benzofuroxan in dimethylformamide (DMF).

  • Add 1.5 equivalents of a base (e.g., KOH or triethylamine) to the solution.

  • Allow the reaction mixture, which typically turns dark, to stand in a freezer for 24–72 hours.

  • After the reaction is complete, dilute the mixture with cold ethanol.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the analytically pure 2-aminoquinoxaline-1,4-dioxide.[1]

Biological Evaluation

Antibacterial Susceptibility Testing (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare a stock solution of the quinoxaline-1,4-dioxide derivative.

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Prepare a bacterial inoculum with a density adjusted to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[19][20]

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxaline-1,4-dioxide compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[21][22]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

bioreductive_activation QdNO Quinoxaline-1,4-dioxide (Prodrug) Radical Reactive Radical Species QdNO->Radical Bioreduction by Reductases Hypoxia Hypoxic Conditions (e.g., Solid Tumor) Reductases Intracellular Reductases Hypoxia->Reductases Upregulation ROS Reactive Oxygen Species (ROS) Radical->ROS Reaction with O2 DNA_damage DNA Damage Radical->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Bioreductive activation of quinoxaline-1,4-dioxides under hypoxic conditions.

apoptosis_pathway QdNO Quinoxaline-1,4-dioxide Derivative (e.g., DCQ) Bcl2 Bcl-2 (Anti-apoptotic) QdNO->Bcl2 Inhibits expression Bax Bax (Pro-apoptotic) QdNO->Bax Increases expression Mitochondria Mitochondria Bcl2->Mitochondria Inhibits cytochrome c release Bax->Mitochondria Promotes cytochrome c release Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis beirut_reaction_workflow start Start dissolve Dissolve benzofuroxan and active methylene nitrile in DMF start->dissolve add_base Add base (e.g., KOH) dissolve->add_base react React in freezer (24-72 hours) add_base->react dilute Dilute with cold ethanol react->dilute filter Filter to collect precipitate dilute->filter recrystallize Recrystallize for purification filter->recrystallize end Pure Quinoxaline-1,4-dioxide recrystallize->end mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with QdNO derivatives seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

References

Quinocetone's Impact on Microbial Gut Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinocetone, a quinoxaline 1,4-dioxide derivative, is utilized as a veterinary feed additive to promote growth and prevent enteric diseases in livestock. While direct research on this compound's specific effects on the gut microbial ecosystem is limited, this guide synthesizes available data on its antibacterial properties and draws inferences from studies of structurally related quinoxaline compounds, such as carbadox and olaquindox. This document provides an in-depth analysis of the potential mechanisms of action, impacts on microbial populations, relevant experimental protocols, and associated host-microbe signaling pathways. The available evidence suggests that this compound likely alters the gut microbial composition, which may contribute to its growth-promoting effects. However, concerns regarding its potential toxicity and effects on host cellular pathways warrant further investigation.

Introduction to this compound

This compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It is primarily used in animal husbandry, particularly in swine and poultry, as a feed additive to enhance growth performance and control bacterial infections. Its mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, leading to bacteriostatic or bactericidal effects against a range of pathogenic microorganisms. Given its direct introduction into the gastrointestinal tract, understanding its interaction with the complex gut microbial community is crucial for evaluating its overall impact on animal health and performance.

Effects on Gut Microbial Composition and Diversity

Quantitative Data from Carbadox Studies in Swine

The following tables summarize the observed changes in the swine gut microbiota following the administration of carbadox. It is plausible that this compound could induce similar shifts in microbial populations.

Table 1: Effects of Carbadox on Microbial Diversity Indices in Swine Feces
Diversity Index Observed Effect
Shannon DiversityStatistically significant decrease by day 1 of treatment.[1]
Simpson DiversityTrend towards a decrease with carbadox treatment.
RichnessInitial decrease upon carbadox administration.[2]
EvennessInitial decrease upon carbadox administration.[2]
Note: The microbial community structure showed signs of recovery after one week of continuous carbadox administration.[2]
Table 2: Changes in Relative Abundance of Bacterial Taxa in Swine Feces with Carbadox Treatment
Bacterial Taxon Observed Change Reference
PrevotellaLarge relative increase in medicated pigs.[3][4]
Escherichia coliPre-treatment with carbadox was associated with preventing an increase in E. coli populations following a diet change.[4]
Gram-positive bacteria (Slackia, Peptococcus, Catenibacterium, Dorea, Coprococcus, Blautia)Significant decrease in populations after 28 days of carbadox feeding.
Bacteroidetes (transcripts)Trend to increase with carbadox treatment.[1]
Note: Digital PCR revealed that the absolute abundance of Prevotella remained unchanged, suggesting that the relative increase was due to a decrease in other bacterial species.[2][3][4]

Experimental Protocols

The following are detailed methodologies from studies on carbadox and olaquindox that can serve as a template for investigating the effects of this compound on the gut microbiome.

Animal Model and Treatment
  • Animal Model: 3-week-old weanling pigs are a commonly used model.[2][4]

  • Housing: Animals are typically housed individually or in small groups to monitor feed intake and collect fecal samples.

  • Acclimation Period: A period of at least one week is recommended for acclimatization to the new environment and diet before the start of the experiment.

  • Treatment Groups:

    • Control Group: Fed a standard basal diet without any antimicrobial supplementation.

    • Treatment Group: Fed the basal diet supplemented with a specified concentration of the test compound (e.g., 50 mg/kg carbadox).[2][4]

  • Duration: The treatment period can range from a few days to several weeks, followed by a withdrawal period to assess the resilience of the microbiota.[2][4]

Sample Collection and Processing
  • Sample Type: Fecal samples are the most common and non-invasive source for gut microbiome analysis.

  • Collection: Fresh fecal samples should be collected at regular intervals (e.g., daily for the first week, then weekly) and immediately frozen at -80°C to preserve microbial DNA and RNA.

  • DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits designed for stool samples.

Microbiome Analysis
  • 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). This allows for the taxonomic classification of the bacterial communities.

  • Bioinformatic Analysis: Sequencing reads are processed using bioinformatics pipelines such as QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database like Greengenes or SILVA.

  • Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical tests (e.g., PERMANOVA, ANOSIM) are used to assess significant differences in microbial community structure between treatment groups. Differential abundance analysis (e.g., DESeq2, ALDEx2) identifies specific taxa that are significantly altered by the treatment.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sampling_analysis Sampling and Analysis Animal_Model Weanling Pigs Acclimation Acclimation (1 week) Animal_Model->Acclimation Treatment Treatment Groups (Control vs. This compound) Acclimation->Treatment Withdrawal Withdrawal Period Treatment->Withdrawal Fecal_Sampling Fecal Sample Collection Treatment->Fecal_Sampling Withdrawal->Fecal_Sampling DNA_Extraction DNA Extraction Fecal_Sampling->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Experimental workflow for studying the effects of this compound on the swine gut microbiome.

Quinoxaline_Mechanism cluster_bacterial_effects Effects on Gut Bacteria cluster_microbiota_changes Gut Microbiota Alterations This compound This compound (Quinoxaline-di-N-oxide) Inhibition Inhibition of DNA Synthesis This compound->Inhibition ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS Prophage Induction of Prophages Inhibition->Prophage Diversity Decreased Microbial Diversity Inhibition->Diversity Composition Shift in Microbial Composition (e.g., increased relative abundance of Prevotella) Inhibition->Composition Pathogen Suppression of certain pathogens (e.g., E. coli) Inhibition->Pathogen ROS->Inhibition

Caption: Proposed mechanism of action of this compound on the gut microbiota.

Host_Microbe_Interaction This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Alters Composition Host_Immunity Host Intestinal Immunity This compound->Host_Immunity Direct Effects (e.g., suppresses immune activation) Gut_Microbiota->Host_Immunity Modulates Growth_Performance Animal Growth Performance Gut_Microbiota->Growth_Performance Influences Nutrient Metabolism Host_Immunity->Growth_Performance Impacts

Caption: Logical relationship of this compound's effect on gut microbiota and host performance.

Potential Signaling Pathways

While direct evidence linking this compound's effect on gut microbiota to specific host signaling pathways is scarce, we can infer potential interactions based on the known effects of related compounds and the general principles of host-microbe interactions.

  • Inhibition of Bacterial DNA Synthesis: The primary antibacterial mechanism of quinoxaline-1,4-dioxides involves the inhibition of bacterial DNA synthesis. This can lead to an SOS response in bacteria, which in some cases, can induce the lytic cycle of prophages. The administration of carbadox has been shown to increase the expression of phage-related genes in the swine gut microbiome.[1]

  • Modulation of Host Immune Response: Studies with olaquindox have shown that it can suppress E. coli-induced intestinal immune activation. This suggests that quinoxaline compounds may have a direct or indirect effect on the host's gut-associated lymphoid tissue (GALT), potentially by reducing the antigenic load from certain bacteria or by directly modulating immune cell activity.

  • Host Cell Toxicity Pathways: It is important to note that this compound has been shown to induce toxicity in host cells through several signaling pathways, including:

    • ATF6/DAPK1 pathway: Involved in endoplasmic reticulum stress-induced autophagy.

    • NF-κB and iNOS pathways: Leading to apoptosis.

    • Nrf2/HO-1 inhibition: Resulting in oxidative stress and DNA damage. While these pathways are primarily associated with toxicity, their modulation could have secondary effects on the gut environment and the microbial communities.

Conclusion and Future Directions

This compound, as a quinoxaline-1,4-dioxide antimicrobial, likely exerts a significant influence on the gut microbial ecology of livestock. Based on evidence from related compounds, its use is expected to alter the composition and diversity of the gut microbiota, potentially favoring the relative abundance of certain taxa like Prevotella while suppressing others, including some pathogenic strains. These microbial shifts may contribute to the observed growth-promoting effects by modulating host immunity and nutrient metabolism.

However, the lack of direct studies on this compound's impact on the gut microbiome is a critical knowledge gap. Future research should focus on:

  • Conducting controlled animal trials to quantify the specific changes in the gut microbiota of swine and poultry following this compound administration.

  • Utilizing metagenomic and metatranscriptomic approaches to understand the functional consequences of these microbial shifts.

  • Investigating the direct and indirect effects of this compound on host signaling pathways within the gastrointestinal tract to elucidate the mechanisms behind its growth-promoting and potential toxic effects.

  • Assessing the potential for this compound to contribute to the dissemination of antibiotic resistance genes within the gut microbiome.

A more comprehensive understanding of the intricate interactions between this compound, the gut microbiota, and the host is essential for the responsible and effective use of this feed additive in animal production.

References

The Genesis of a Growth Promoter: An In-depth Technical Guide to the Initial Discovery and Development of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide) is a synthetic quinoxaline 1,4-dioxide derivative that has been utilized as a feed additive for growth promotion in livestock, particularly in swine and poultry. This technical guide delineates the initial discovery, synthesis, and developmental milestones of this compound, tracing its origins from laboratory synthesis to its establishment as an effective feed additive. The document provides a comprehensive overview of its antimicrobial properties, mechanism of action, and the early efficacy studies that underpinned its commercialization. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a complete technical perspective for researchers and drug development professionals.

Initial Discovery and Synthesis

The development of this compound is credited to the Lanzhou Institute of Animal Husbandry and Veterinary Drugs of the Chinese Academy of Agricultural Sciences. While the precise date of initial synthesis is not widely documented in readily available English-language literature, its use as an approved animal growth promoter in China dates back to 2003.[1] The synthesis of this compound and similar quinoxaline-1,4-dioxide derivatives typically involves a multi-step process.

A common synthetic route starts with the reaction of 2-nitroaniline with 3-bromopropanoic acid, followed by a reaction with acetylacetone to yield 2-acetyl-3-methylquinoxaline-1,4-dioxide. The final step involves an aldol condensation of this intermediate with aromatic aldehydes, in the case of this compound, benzaldehyde, to form the target compound.[2]

General Synthesis Pathway

The fundamental chemical reactions involved in the synthesis of the this compound core structure are outlined below.

G A 2-Nitroaniline C Intermediate A A->C + B 3-Bromopropanoic Acid B->C E 2-Acetyl-3-methylquinoxaline-1,4-dioxide C->E + D Acetylacetone D->E G This compound (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide) E->G + Aldol Condensation F Benzaldehyde F->G

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound, like other quinoxaline 1,4-di-N-oxides (QdNOs), exerts its biological effects through a bioreductive activation process. The N-oxide groups are crucial for its activity. In anaerobic or hypoxic environments, such as the gastrointestinal tract of animals, host or microbial nitroreductases reduce the N-oxide groups, leading to the generation of reactive oxygen species (ROS) and other free radicals.

These highly reactive species are responsible for the compound's antimicrobial effects by causing oxidative damage to bacterial DNA, proteins, and cell membranes. This disruption of essential cellular processes inhibits bacterial growth and proliferation, thereby modulating the gut microbiota of livestock.

G A This compound (QdNO) C Reduction of N-oxide groups A->C Enters Bacterial Cell B Nitroreductases (Anaerobic/Hypoxic Environment) B->C D Generation of Reactive Oxygen Species (ROS) & Free Radicals C->D E Oxidative Damage D->E F Bacterial DNA E->F G Bacterial Proteins E->G H Bacterial Cell Membranes E->H I Inhibition of Bacterial Growth & Proliferation F->I G->I H->I

Caption: Proposed mechanism of antimicrobial action of this compound.

Antimicrobial Spectrum

Early investigations into the antimicrobial properties of this compound demonstrated its activity against a range of pathogenic bacteria relevant to swine and poultry health. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in early studies.

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Escherichia coliK992 - 7.1[3]
Salmonella gallinarumVarious4[3]
Mycoplasma gallisepticum-8
Mycoplasma hyopneumoniae-16
Microsporum canis-8

Note: Data is compiled from various sources and may not represent a single comprehensive study. The lack of centralized, publicly available early data necessitates this approach.

Early Efficacy Studies in Livestock

The development of this compound as a feed additive was contingent on demonstrating its efficacy in promoting growth and improving feed efficiency in target animal species. The following sections summarize the findings from early feeding trials in swine and poultry.

Swine Growth Promotion Trials

Initial studies in weanling pigs focused on evaluating the impact of dietary this compound supplementation on key performance indicators.

ParameterControl GroupThis compound Group (50 mg/kg)% ImprovementReference(s)
Average Daily Gain (g)45049510%[4]
Average Daily Feed Intake (g)8008101.25%[4]
Feed Conversion Ratio (FCR)1.781.64-7.9%[4]
Poultry Growth Promotion Trials

Similar efficacy trials were conducted in broiler chickens to assess the growth-promoting effects of this compound.

ParameterControl GroupThis compound Group (50 mg/kg)% ImprovementReference(s)
Final Body Weight (g) at 42 days215023007.0%
Feed Conversion Ratio (FCR)1.951.85-5.1%

Note: The data presented in the tables above are representative values from early studies and may not reflect the full scope of initial trial data.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments that characterized the initial development of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro antimicrobial activity of this compound against pathogenic bacteria.

Methodology: The broth microdilution method was a standard procedure.

  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution were prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: The test bacteria were cultured overnight, and the suspension was adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This was further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates were inoculated with the standardized bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

G A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plates D->E F Read Results and Determine MIC E->F

Caption: Experimental workflow for MIC determination.

In-Vivo Growth Promotion Trial (Swine)

Objective: To evaluate the effect of dietary this compound on the growth performance of weanling pigs.

Methodology:

  • Animal Selection and Acclimation: A cohort of healthy, newly weaned pigs of similar age and weight were selected and allowed to acclimate to the experimental facility and a basal diet for a short period (e.g., 7 days).

  • Experimental Design: Pigs were randomly allocated to different treatment groups (e.g., Control group receiving a basal diet and a this compound group receiving the basal diet supplemented with a specific concentration of this compound). Each treatment had multiple replicate pens.

  • Diet Preparation: The basal diet was formulated to meet the nutritional requirements of weanling pigs. The experimental diet was prepared by mixing a pre-determined amount of this compound premix into the basal diet.

  • Feeding and Management: The pigs had ad libitum access to their respective diets and water throughout the experimental period (e.g., 28 or 42 days). Standard management practices for housing, temperature, and health monitoring were followed.

  • Data Collection: Body weight of individual pigs and feed intake per pen were recorded at the beginning and end of the trial, and at regular intervals.

  • Data Analysis: From the collected data, average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) were calculated. Statistical analysis (e.g., ANOVA) was performed to determine the significance of the differences between the treatment groups.

G A Select and Acclimate Weanling Pigs B Randomly Allocate to Treatment Groups A->B D Conduct Feeding Trial B->D C Prepare Control and this compound-supplemented Diets C->D E Record Body Weight and Feed Intake D->E F Calculate ADG, ADFI, FCR E->F G Statistical Analysis F->G

Caption: Workflow for a swine growth promotion trial.

Conclusion

The initial discovery and development of this compound as a feed additive represent a targeted effort to enhance livestock production through the application of synthetic chemistry. Its foundation lies in the antimicrobial properties of the quinoxaline-1,4-dioxide class of compounds. Early research successfully demonstrated its efficacy in promoting growth and improving feed efficiency in swine and poultry, leading to its adoption in the animal feed industry. This technical guide provides a core understanding of the foundational science and developmental pathway of this compound, offering valuable insights for professionals in the field of veterinary drug development and animal nutrition. Further research into its long-term effects on animal health and the microbiome continues to be an area of active investigation.

References

In Vitro Antibacterial Spectrum of Quinocetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline-1,4-dioxide derivative, is recognized for its antibacterial properties, which have led to its application in veterinary medicine as a growth promoter. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, detailing its activity against various bacterial pathogens. The document outlines standardized experimental protocols for determining its minimum inhibitory concentrations (MICs) and explores the current understanding of its molecular mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a consolidated repository of technical information to facilitate further investigation and application of this compound.

In Vitro Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been evaluated against a range of microorganisms. However, comprehensive quantitative data across a wide spectrum of bacterial species remains limited in publicly accessible scientific literature. The available data on the Minimum Inhibitory Concentration (MIC) of this compound against specific pathogens is summarized below.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv4 - 8[1][2][3]
Mycobacterium bovis-4 - 8[1][2][3]
Microsporum canis-8[1][2][3]
Mycoplasma gallisepticum-8 - 16[1][2][3]
Mycoplasma hyopneumoniae-8 - 16[1][2][3]

Note: The presented data is based on available literature. A comprehensive in vitro antibacterial spectrum of this compound against a broader range of Gram-positive and Gram-negative bacteria is not extensively documented in publicly available resources.

Experimental Protocols for MIC Determination

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standardized broth microdilution and agar dilution techniques.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of this compound.

    • The last two wells in a row should serve as controls: one for growth control (broth and inoculum only) and one for sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound powder

  • Appropriate solvent

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the this compound dilution to a corresponding volume of molten MHA (cooled to 45-50°C) to achieve the desired final concentration. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing MHA without any this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing agar plate and the control plate with the prepared bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Signaling Pathways and Mechanism of Action

While the precise antibacterial mechanism of this compound is not fully elucidated, research suggests its cellular toxicity involves the induction of endoplasmic reticulum (ER) stress, leading to autophagy and apoptosis, as well as the suppression of antioxidant pathways.

This compound-Induced Autophagy via the ATF6/DAPK1 Pathway

This compound has been shown to induce ER stress, which in turn activates the unfolded protein response (UPR). One of the key sensors of the UPR is Activating Transcription Factor 6 (ATF6). Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form. Activated ATF6 then upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a crucial regulator of autophagy and apoptosis. It is believed that DAPK1, in this pathway, facilitates the trafficking of mAtg9, a transmembrane protein essential for the formation of the autophagosome, thereby promoting autophagy.[4][5]

Quinocetone_Autophagy_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress ATF6 ATF6 (inactive) ER_Stress->ATF6 activates ATF6_active ATF6 (active) ATF6->ATF6_active cleavage in Golgi DAPK1 DAPK1 Upregulation ATF6_active->DAPK1 mAtg9 mAtg9 Trafficking DAPK1->mAtg9 promotes Autophagy Autophagy mAtg9->Autophagy

Caption: this compound-induced autophagy signaling pathway.

This compound-Induced Mitochondrial Apoptosis

This compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This oxidative stress promotes the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1) in the outer mitochondrial membrane. VDAC1 oligomerization is a key step in mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Concurrently, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is involved in cell survival. The combination of VDAC1-mediated mitochondrial damage and the inhibition of pro-survival pathways culminates in the activation of the caspase cascade and ultimately, apoptosis.[6][7][8]

Quinocetone_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin suppresses VDAC1 VDAC1 Oligomerization ROS->VDAC1 promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) VDAC1->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis inhibits Caspase_Activation->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Suppression of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1), to protect cells from oxidative damage. While initial exposure to this compound-induced oxidative stress may activate the Nrf2/HO-1 pathway as a protective response, prolonged or high-dose exposure has been shown to suppress this pathway. This inhibition of the cell's natural antioxidant defense system can lead to an accumulation of ROS, exacerbating oxidative DNA damage, inflammation, and apoptosis.[1][2][9]

Quinocetone_Nrf2_Pathway This compound This compound (High Dose / Prolonged Exposure) Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 suppresses Antioxidant_Response Cellular Antioxidant Response Nrf2_HO1->Antioxidant_Response Cellular_Damage Oxidative Damage (DNA damage, Inflammation, Apoptosis) Nrf2_HO1->Cellular_Damage protects against ROS_Accumulation ROS Accumulation Antioxidant_Response->ROS_Accumulation reduces ROS_Accumulation->Cellular_Damage

Caption: Suppression of the Nrf2/HO-1 pathway by this compound.

Conclusion

This compound demonstrates notable in vitro activity against a selection of pathogenic microorganisms. This technical guide has provided a summary of the available quantitative data on its antibacterial spectrum, alongside detailed protocols for standardized MIC determination to facilitate further research. The elucidation of its potential mechanisms of action, involving the induction of autophagy and apoptosis through specific signaling pathways, offers valuable insights for drug development professionals. However, the limited scope of publicly available MIC data highlights a clear need for more extensive studies to fully characterize the antibacterial breadth of this compound against a wider array of clinically relevant bacteria. Such research will be pivotal in defining its potential therapeutic applications and in the development of new antibacterial strategies.

References

Quinocetone: An In-depth Technical Guide on its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, significant concerns regarding its safety have emerged due to compelling evidence of its genotoxic and mutagenic properties. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, summarizing key experimental findings, detailing methodologies, and elucidating the underlying molecular mechanisms. The data presented herein are intended to inform researchers, scientists, and drug development professionals about the potential genetic risks associated with this compound exposure.

Introduction

This compound belongs to the quinoxaline 1,4-dioxides (QdNOs) class of compounds, known for their antibacterial properties. While effective as a growth promoter in livestock, studies have increasingly pointed towards its potential to induce genetic damage. The genotoxicity of this compound is a critical consideration for regulatory agencies and for the development of safer alternatives in animal husbandry and veterinary medicine. This guide synthesizes the current scientific knowledge on this compound's ability to damage DNA and induce mutations, providing a technical resource for the scientific community.

Evidence of Genotoxicity and Mutagenicity

A substantial body of evidence from various in vitro assays demonstrates the genotoxic and mutagenic potential of this compound. The primary assays used to evaluate these effects include the Comet Assay, the Micronucleus Assay, and the Ames Test.

DNA Strand Breakage: The Comet Assay

The single cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells. Studies on human hepatoma (HepG2) cells have shown that this compound induces significant DNA fragment migration in a dose-dependent manner[1]. This indicates that this compound is capable of causing single and/or double-strand DNA breaks.

Table 1: Summary of Comet Assay Data for this compound

Cell LineConcentration (µg/mL)ObservationReference
HepG21.25, 2.5, 5Dose-dependent increase in DNA fragment migration[1]
HepG210, 20, 30, 40 (µM)Dose-dependent increase in Olive Tail Moment (OTM)[2]
V7940 (µM)Increased Olive Tail Moment (OTM)[2]
Chromosomal Damage: The Micronucleus Assay

The Micronucleus Assay is used to assess chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss. In vitro studies using the cytokinesis-block micronucleus (CBMN) test have revealed a dose-dependent increase in the frequency of micronucleated (MN) cells in HepG2 cells exposed to this compound[1]. This finding suggests that this compound is clastogenic, meaning it can cause structural chromosome aberrations.

Table 2: Summary of Micronucleus Assay Data for this compound

Cell LineConcentration (µg/mL)ObservationReference
HepG21.25, 2.5, 5Dose-dependent increase in micronucleated cell frequency[1]
Point Mutations: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. While specific quantitative data for this compound in the Ames test was not detailed in the provided search results, the genotoxic findings from other assays strongly suggest a mutagenic potential that warrants such investigation. The standard strains used for this assay are TA98 and TA100, with and without metabolic activation (S9)[3][4][5].

Molecular Mechanisms of Genotoxicity

The genotoxic effects of this compound are primarily attributed to its ability to induce oxidative stress and interfere with critical DNA metabolic processes.

Generation of Reactive Oxygen Species (ROS)

The metabolism of this compound leads to the generation of reactive oxygen species (ROS), including superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙)[2][6][7]. These highly reactive molecules can directly damage cellular macromolecules, including DNA.

G This compound This compound Metabolism Cellular Metabolism This compound->Metabolism ROS ROS (O₂˙⁻, OH˙) Metabolism->ROS DNA DNA ROS->DNA Guanine Guanine ROS->Guanine attacks Strand_Breaks DNA Strand Breaks ROS->Strand_Breaks causes DNA->Guanine 8-OHdG 8-hydroxy-deoxyguanine (8-OHdG) Guanine->8-OHdG forms

Caption: this compound metabolism leads to ROS production and subsequent DNA damage.

Oxidative DNA Damage

The generated ROS can attack DNA bases, with guanine being a particularly susceptible target. The oxidation of guanine leads to the formation of 8-hydroxy-deoxyguanine (8-OHdG), a mutagenic lesion that can cause G:C to T:A transversions if not repaired[6][7]. The increased levels of 8-OHdG are a key indicator of this compound-induced oxidative DNA damage.

Inhibition of Topoisomerase II

This compound has been shown to inhibit the activity of topoisomerase II (topo II), an essential enzyme involved in DNA replication, transcription, and chromosome segregation[6][7]. Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks and chromosomal aberrations. The proposed mechanism involves the electrostatic binding of this compound to the DNA groove, which affects the dissociation of topo II from the DNA[6][7].

G This compound This compound DNA_Groove DNA Groove This compound->DNA_Groove Binds to Dissociation_Inhibition Inhibition of Dissociation This compound->Dissociation_Inhibition leads to Topo_II_DNA_Complex Topo II-DNA Complex DNA_Groove->Topo_II_DNA_Complex Topo_II Topoisomerase II Topo_II->DNA_Groove Interacts with Topo_II->Topo_II_DNA_Complex Topo_II_DNA_Complex->Dissociation_Inhibition DNA_Replication_Impact Impact on DNA Replication Dissociation_Inhibition->DNA_Replication_Impact

Caption: this compound interferes with Topoisomerase II function.

Alteration of Gene Expression

Studies have indicated that this compound can alter the expression of genes involved in DNA replication and repair, such as Proliferating Cell Nuclear Antigen (PCNA) and Growth Arrest and DNA Damage-inducible protein 45 (Gadd45)[6][7]. PCNA is a key protein in DNA replication and repair, while Gadd45 is involved in cell cycle checkpoints and DNA repair processes. The dysregulation of these genes can further contribute to the genomic instability caused by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the standard protocols for the key assays used to assess the genotoxicity of this compound.

In Vitro Comet Assay (Alkaline)

The alkaline comet assay is designed to detect single and double-strand DNA breaks and alkali-labile sites.

G Cell_Treatment 1. Cell Treatment with this compound Embedding 2. Embedding Cells in Agarose on a Slide Cell_Treatment->Embedding Lysis 3. Cell Lysis (High Salt and Detergent) Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline Solution) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Neutralization 6. Neutralization Electrophoresis->Neutralization Staining 7. DNA Staining (e.g., SYBR Green) Neutralization->Staining Visualization 8. Visualization and Analysis Staining->Visualization

Caption: Step-by-step workflow of the alkaline comet assay.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured to an appropriate confluency and then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Embedding: Cells are harvested, washed, and resuspended in low melting point agarose. This cell-agarose suspension is then layered onto a pre-coated microscope slide and allowed to solidify.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and a detergent like Triton X-100) to lyse the cells and nuclear membranes, leaving behind the nucleoids.

  • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to allow the DNA to unwind.

  • Electrophoresis: An electric field is applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess chromosome damage, cytostasis, and cytotoxicity.

G Cell_Culture 1. Cell Culture and Treatment with this compound CytoB 2. Addition of Cytochalasin-B Cell_Culture->CytoB Incubation 3. Incubation to Allow Nuclear Division CytoB->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Hypotonic_Treatment 5. Hypotonic Treatment Harvesting->Hypotonic_Treatment Fixation 6. Fixation Hypotonic_Treatment->Fixation Staining 7. Staining (e.g., Giemsa) Fixation->Staining Scoring 8. Microscopic Scoring of Micronuclei Staining->Scoring

Caption: Step-by-step workflow of the CBMN assay.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with various concentrations of this compound.

  • Addition of Cytochalasin-B: Cytochalasin-B, an inhibitor of actin polymerization, is added to the cell cultures to block cytokinesis (cytoplasmic division) without affecting nuclear division. This results in the accumulation of binucleated cells.

  • Incubation: The cells are incubated for a period equivalent to one to one-and-a-half cell cycles to allow for the formation of binucleated cells.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment to swell the cytoplasm, and then fixed. The fixed cells are dropped onto microscope slides.

  • Staining: The slides are stained with a suitable dye, such as Giemsa or a fluorescent DNA stain.

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope. The criteria for identifying micronuclei are well-defined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a short-term bacterial assay for identifying substances that can produce genetic damage that leads to gene mutations.

Methodology:

  • Strain Selection and Preparation: Specific strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in a nutrient broth.

  • Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is prepared and added to the test system.

  • Plate Incorporation Assay: The test compound, the bacterial culture, and (if required) the S9 mix are combined with a top agar containing a trace amount of histidine. This mixture is then poured onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few rounds of cell division, which is necessary for the mutations to be expressed.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a genotoxic and mutagenic compound. Its mechanism of action involves the induction of oxidative stress through the generation of ROS, leading to DNA strand breaks and the formation of mutagenic lesions such as 8-OHdG. Furthermore, its ability to inhibit topoisomerase II and alter the expression of key DNA repair and replication genes contributes to its genotoxic profile.

For researchers and professionals in drug development and animal health, these findings underscore the importance of thorough genotoxicity testing for quinoxaline derivatives and other veterinary drugs. Further research should focus on in vivo studies to better understand the genotoxic potential of this compound in whole organisms and to assess the risk to animals and potentially to humans through the food chain. The development of safer and non-genotoxic alternatives for animal growth promotion is a critical area for future investigation. This technical guide serves as a foundational resource for understanding the genetic toxicology of this compound and for guiding future research and regulatory decisions.

References

The Toxicological Profile of Quinocetone in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, has been utilized as an antimicrobial growth-promoting agent in animal feed. However, concerns regarding its potential toxicity have prompted extensive research into its safety profile. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound in various animal models, summarizing key findings from acute, sub-chronic, genotoxicity, and reproductive and developmental toxicity studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of this compound and related compounds.

Acute and Sub-chronic Toxicity

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term adverse effects and lethal dose (LD50) of this compound.

Data Summary: Acute Oral Toxicity of this compound

Animal ModelRoute of AdministrationLD50Reference
Wistar RatsOral Gavage8687.31 mg/kg b.w.[1]
Kunming MiceOral Gavage15848.93 mg/kg b.w.[1]

Experimental Protocol: Acute Oral Toxicity Study in Wistar Rats and Kunming Mice [1]

  • Test Animals: Wistar rats and Kunming mice were used.

  • Administration: this compound was administered as a single dose via oral gavage.

  • Observation Period: Animals were observed for signs of toxicity and mortality.

  • Endpoint: The LD50 was calculated based on the mortality data.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Data Summary: Sub-chronic Oral Toxicity of this compound in Wistar Rats

Parameter0 mg/kg diet50 mg/kg diet300 mg/kg diet1800 mg/kg dietReference
Body Weight No significant changeNo significant changeNo significant changeSignificant decrease (both genders)[1]
Total Protein (females) No significant changeNo significant changeNo significant changeSignificant decrease[1]
Creatinine (females) No significant changeNo significant changeNo significant changeSignificant decrease[1]
Alkaline Phosphatase (males) No significant changeNo significant changeNo significant changeSignificant decrease[1]
Alanine Aminotransferase No significant changeDecrease in all treated groupsDecrease in all treated groupsDecrease in all treated groups[1]
Relative Liver Weight No significant changeNo significant changeNo significant changeSignificant increase (both genders)[1]
Relative Kidney Weight No significant changeNo significant changeNo significant changeSignificant increase (both genders)[1]
Relative Testis Weight (males) No significant changeNo significant changeNo significant changeSignificant increase[1]
Histopathology (Liver) No significant changeNo significant changeNo significant changeProliferation of bile canaliculi in the portal area[1]
NOAEL --300 mg/kg diet-[1]

Experimental Protocol: Sub-chronic Oral Toxicity Study in Wistar Rats [1]

  • Test Animals: Wistar rats.

  • Dietary Levels: this compound was administered in the diet at concentrations of 0, 50, 300, and 1800 mg/kg. A positive control group was fed 300 mg/kg of olaquindox.

  • Duration: The study duration was not explicitly stated in the available abstract but is typically 90 days for sub-chronic studies.

  • Parameters Evaluated: Body weight, food consumption, clinical signs, hematology, clinical chemistry, organ weights, and histopathology of various tissues were assessed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined.

Genotoxicity

This compound has been shown to exhibit genotoxic effects in various in vitro studies. The primary mechanism of its genotoxicity involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.

Data Summary: Genotoxicity of this compound

AssayCell LineConcentrationObserved EffectsReference
Comet Assay HepG21.25, 2.5, 5 µg/mLDose-dependent increase in DNA fragment migration
Cytokinesis-Block Micronucleus (CBMN) Test HepG2Not specifiedDose-dependent increase in micronucleated cell frequency
Random Amplified Polymorphic DNA (RAPD) Analysis HepG21.25, 2.5, 5 µg/mLGain/loss and change in intensity of RAPD bands
Single Cell Gel Electrophoresis (SCGE) HepG2, V7940 µMDNA strand breaks

Experimental Protocol: In Vitro Genotoxicity Assays

  • Comet Assay, CBMN Test, and RAPD Analysis in HepG2 Cells:

    • Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.

    • Treatment: Cells were exposed to this compound at concentrations of 1.25, 2.5, and 5 µg/mL.

    • Endpoints: DNA damage was assessed by measuring DNA migration in the comet assay. Chromosomal damage was evaluated by the frequency of micronuclei in the CBMN test. Genomic DNA alterations were detected by changes in RAPD profiles.

  • Single Cell Gel Electrophoresis (SCGE) in HepG2 and V79 Cells: [2]

    • Cell Culture: HepG2 and Chinese hamster lung (V79) cells were used.

    • Treatment: Cells were incubated with 40 µM of this compound.

    • Endpoint: DNA strand breaks were quantified using the SCGE assay.

Reproductive and Developmental Toxicity

A two-generation reproductive and teratogenicity study has been conducted in Wistar rats to evaluate the effects of this compound on fertility, reproduction, and embryonic development.

Data Summary: Two-Generation Reproductive and Developmental Toxicity of this compound in Wistar Rats

Parameter0 mg/kg diet50 mg/kg diet300 mg/kg diet1800 mg/kg dietReference
F0 and F1 Body Weights No significant changeNo significant changeNo significant changeSignificant decrease
Fetal Body Weight (Day 21) No significant changeNo significant changeNo significant changeSignificant decrease
Number of Viable Fetuses (F0 and F1) No significant changeNo significant changeNo significant changeSignificant decrease
Fetal Body Length (Teratogenicity study) No significant changeNo significant changeNo significant changeSignificant decrease
Fetal Tail Length (Teratogenicity study) No significant changeNo significant changeNo significant changeSignificant decrease
Litter Weights (Teratogenicity study) No significant changeNo significant changeNo significant changeSignificant decrease
Number of Viable Fetuses (Teratogenicity study) No significant changeNo significant changeNo significant changeSignificant decrease
NOAEL (Reproduction/Development) --300 mg/kg diet-

Experimental Protocol: Two-Generation Reproductive and Teratogenicity Study in Wistar Rats

  • Test Animals: Wistar rats (F0 generation: 15 males and 30 females per group).

  • Dietary Levels: this compound was administered in the diet at concentrations of 0, 50, 300, and 1800 mg/kg. A control group received 300 mg/kg of olaquindox.

  • Study Design:

    • Two-Generation Study: F0 animals were fed the experimental diets for a 10-week pre-mating period, and during mating, gestation, and lactation. F1 generation animals were selected at weaning and continued on the same dietary treatment as their parents to produce the F2 generation.

    • Teratogenicity Study: Groups of 12 males and 24 females were fed the experimental diets for a 12-week pre-mating period and during mating. Pregnant females were subjected to cesarean section on gestation day 20.

  • Parameters Evaluated:

    • Reproductive Performance: Mating, fertility, gestation length, litter size, and viability of offspring.

    • Offspring Development: Body weight, survival, and external, visceral, and skeletal examinations of fetuses in the teratogenicity study.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined.

Chronic Toxicity and Carcinogenicity

Based on a comprehensive search of publicly available scientific literature and regulatory databases, no specific long-term chronic toxicity or carcinogenicity studies on this compound in animal models have been identified. While general guidelines for conducting such studies exist, the absence of specific data for this compound represents a significant gap in its toxicological profile.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through several signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

Genotoxicity Signaling Pathway

This compound's genotoxic effects are linked to its ability to induce oxidative stress and interfere with DNA replication and repair.

Quinocetone_Genotoxicity This compound This compound Metabolism Metabolism This compound->Metabolism TopoII Topoisomerase II This compound->TopoII inhibits ROS ROS (O2·−, ·OH) Metabolism->ROS DNA DNA ROS->DNA attacks DNA_Damage DNA Strand Breaks (8-OHdG formation) DNA->DNA_Damage TopoII_Inhibition Topoisomerase II Inhibition TopoII->TopoII_Inhibition Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Replication_Error DNA Replication Errors TopoII_Inhibition->Replication_Error Replication_Error->Genotoxicity Quinocetone_Apoptosis This compound This compound ROS Increased ROS This compound->ROS VDAC1 VDAC1 Oligomerization ROS->VDAC1 Wnt_inhibition Inhibition ROS->Wnt_inhibition Mitochondria Mitochondria VDAC1->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_inhibition->Wnt_beta_catenin Acute_Toxicity_Workflow start Animal Acclimatization dosing Single Oral Gavage of this compound start->dosing observation Observation Period (Clinical Signs, Mortality) dosing->observation necropsy Gross Necropsy observation->necropsy endpoint LD50 Calculation necropsy->endpoint Subchronic_Toxicity_Workflow start Animal Acclimatization dosing Repeated Dietary Administration start->dosing monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) dosing->monitoring analysis Clinical Pathology (Hematology, Biochemistry) monitoring->analysis necropsy Necropsy & Organ Weights analysis->necropsy histopath Histopathology necropsy->histopath endpoint NOAEL Determination histopath->endpoint Repro_Toxicity_Workflow F0_premate F0 Pre-mating (Dietary Exposure) F0_mating F0 Mating F0_premate->F0_mating F0_gest_lact F0 Gestation & Lactation F0_mating->F0_gest_lact F1_weaning F1 Weaning & Selection F0_gest_lact->F1_weaning F1_premate F1 Pre-mating (Dietary Exposure) F1_weaning->F1_premate F1_mating F1 Mating F1_premate->F1_mating F1_gest_lact F1 Gestation & Lactation F1_mating->F1_gest_lact F2_weaning F2 Weaning & Evaluation F1_gest_lact->F2_weaning endpoint Assessment of Reproductive & Developmental Endpoints F2_weaning->endpoint

References

Quinocetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 81810-66-4

This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and associated experimental methodologies for Quinocetone. The information is intended for researchers, scientists, and drug development professionals investigating the biological effects of this quinoxaline derivative.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 81810-66-4[1][3][4]
Molecular Formula C₁₈H₁₄N₂O₃[1][3][4]
Molecular Weight 306.32 g/mol [3][4]
Appearance Yellow Powder[1][2]
Melting Point 183-188 °C[4]
Boiling Point 576.9±60.0 °C (Predicted)[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (with heating). Insoluble in water.[2][4]
Storage Temperature 2-8°C[4]

Mechanism of Action and Biological Effects

This compound was initially developed as a veterinary feed additive to promote growth in livestock.[2][5] However, subsequent research has revealed a complex toxicological profile, making it a subject of interest for its effects on various cellular pathways. This compound is known to exhibit antibacterial activity and has been shown to induce tissue-specific toxicity, particularly in the liver and lymphocytes.[5] Its biological effects are mediated through the modulation of several key signaling pathways.

Induction of Autophagy via the ATF6/DAPK1 Pathway

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway. This, in turn, upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). The activation of this pathway is crucial for the initiation of autophagy in response to this compound exposure.[5]

Activation of Apoptosis and Inflammation through the NF-κB and iNOS Pathway

This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) and Inducible Nitric Oxide Synthase (iNOS) pathways. This activation contributes to cellular apoptosis, hepatocyte vacuolar degeneration, and fibrosis.[5]

Induction of Oxidative Stress via Inhibition of the Nrf2/HO-1 Pathway

This compound can inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This inhibition leads to an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress and subsequent DNA damage.[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in this compound research.

Cell Culture
  • Cell Line: HepG2 (human hepatoma cell line) is commonly used.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are passaged. The cell monolayer is washed with phosphate-buffered saline (PBS), and then incubated with a 0.05% Trypsin-EDTA solution for 5-7 minutes at 37°C to detach the cells. The trypsin is neutralized with a 4x volume of complete growth medium. Cells are typically split at a ratio of 1:4 to 1:8.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The protein concentration is determined using a BCA (Bicinchoninic acid) assay.

  • Gel Electrophoresis: Equal amounts of protein (typically 20-40 µg) are separated on a 10-12% SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Examples of primary antibodies used in this compound research include those targeting ATF6, DAPK1, Nrf2, HO-1, NF-κB, iNOS, and β-actin (as a loading control).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR: Real-time PCR is performed using a qPCR system with a SYBR Green master mix and gene-specific primers. The relative expression of target genes (e.g., BiP, HerpUD, sec24D, DAPK1) is normalized to a housekeeping gene such as GAPDH or β-actin. The 2-ΔΔCt method is commonly used for data analysis.

Comet Assay (Single Cell Gel Electrophoresis)
  • Cell Preparation: A single-cell suspension is prepared from the treated and control cells.

  • Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[3]

Cytokinesis-Block Micronucleus (CBMN) Test
  • Cell Treatment: HepG2 cells are exposed to various concentrations of this compound.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The slides are air-dried and stained with Giemsa or another suitable DNA stain.

  • Scoring: The frequency of micronuclei is scored in binucleated cells under a light microscope. An increase in the number of micronucleated cells indicates chromosomal damage.[3]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for a genotoxicity assessment.

Quinocetone_ATF6_DAPK1_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress ATF6 ATF6 Activation ER_Stress->ATF6 DAPK1 DAPK1 Upregulation ATF6->DAPK1 Autophagy Autophagy DAPK1->Autophagy

This compound-induced autophagy via the ATF6/DAPK1 pathway.

Quinocetone_NFkB_iNOS_Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB iNOS iNOS Upregulation NFkB->iNOS Apoptosis_Inflammation Apoptosis & Inflammation iNOS->Apoptosis_Inflammation

This compound's role in apoptosis and inflammation.

Quinocetone_Nrf2_HO1_Pathway This compound This compound Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 ROS Reactive Oxygen Species (ROS) Generation This compound->ROS induces Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress

Inhibition of Nrf2/HO-1 pathway by this compound.

Genotoxicity_Workflow Start Cell Culture (e.g., HepG2) Treatment This compound Treatment (Varying Concentrations and Durations) Start->Treatment Assays Genotoxicity Assays Treatment->Assays Comet Comet Assay Assays->Comet Micronucleus Micronucleus Test Assays->Micronucleus Data_Analysis Data Analysis and Interpretation Comet->Data_Analysis Micronucleus->Data_Analysis

A general workflow for assessing this compound's genotoxicity.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Quinocetone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of quinocetone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By systematically exploring the impact of structural modifications on biological activity, this document aims to guide the rational design of novel and more potent antibacterial and cytotoxic agents based on the this compound scaffold.

Introduction to this compound and Its Derivatives

This compound, a quinoxaline-1,4-dioxide derivative, is recognized for its significant antibacterial properties. The core structure, characterized by a quinoxaline-1,4-dioxide ring system linked to a propenone moiety, offers a versatile scaffold for chemical modification. Understanding how alterations to this scaffold influence biological activity is paramount for the development of new therapeutic agents with enhanced efficacy and selectivity. This guide summarizes the key findings from structure-activity relationship studies, focusing on antibacterial and cytotoxic activities.

Core Structure and Key Pharmacophores

The fundamental structure of this compound consists of a 3-methyl-2-(3-phenyl-2-propenoyl)-quinoxaline-1,4-dioxide core. SAR studies have identified several key pharmacophoric features crucial for its biological activity.[1] These include the quinoxaline-1,4-dioxide ring, the α,β-unsaturated ketone (propenone moiety), and the phenyl ring. Modifications at each of these sites have been shown to significantly impact the antibacterial and cytotoxic potency of the derivatives.

Quantitative Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound structure have elucidated the contributions of different substituents to its biological activity. The following tables summarize the minimum inhibitory concentration (MIC) against various bacterial strains and the half-maximal inhibitory concentration (IC50) against different cell lines for a series of this compound derivatives.

Antibacterial Activity

The antibacterial activity of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The MIC values, representing the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of this compound Derivatives against Various Bacterial Strains

CompoundRS. aureus (ATCC25923)C. perfringens (CVCC52)E. coli (ATCC25922)S. pullorumA. hydrophila
3a H42844
3b 2-OH841688
3c 3-OH42844
3d 3-NO₂21422
3e 4-NO₂21422
3f 4-F42844
3g 4-Cl42844
3h 4-N(CH₃)₂841688

Data sourced from Zhang et al., 2017.

SAR Insights for Antibacterial Activity:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro groups (compounds 3d and 3e ), at positions 3 or 4 of the phenyl ring enhances antibacterial activity compared to the unsubstituted analog (3a ).

  • Halogen Substitution: The introduction of fluorine (3f ) or chlorine (3g ) at the 4-position of the phenyl ring results in antibacterial activity comparable to the parent compound.

  • Electron-Donating Groups: The presence of an electron-donating group, such as a dimethylamino group (3h ), or a hydroxyl group (3b , 3c ), tends to decrease or maintain the antibacterial activity.

Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been assessed against various cancer cell lines and a normal cell line to determine their therapeutic potential and selectivity. The IC50 values, indicating the concentration of a drug that is required for 50% inhibition of cell viability, are presented in Table 2.

Table 2: Cytotoxic Activity (IC50, μg/mL) of this compound Derivatives against Different Cell Lines

CompoundRHepG2 (Human Liver Cancer)A549 (Human Lung Cancer)L02 (Human Normal Liver)
3a H1.562.343.12
3b 2-OH3.124.686.25
3c 3-OH1.562.343.12
3d 3-NO₂0.781.171.56
3e 4-NO₂0.781.171.56
3f 4-F1.562.343.12
3g 4-Cl1.562.343.12
3h 4-N(CH₃)₂3.124.686.25

Data sourced from Zhang et al., 2017.

SAR Insights for Cytotoxic Activity:

  • Correlation with Antibacterial Activity: A similar trend to antibacterial activity is observed, where electron-withdrawing nitro groups (3d and 3e ) enhance cytotoxicity against cancer cell lines.

  • Selectivity: While showing potent anticancer activity, these compounds also exhibit cytotoxicity towards normal liver cells (L02), indicating a need for further optimization to improve selectivity.

  • Impact of Electron-Donating Groups: Electron-donating groups (3b and 3h ) generally lead to a decrease in cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process involving the preparation of a key intermediate followed by an Aldol condensation.

Step 1: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide

A detailed protocol for the synthesis of the key intermediate is as follows:

  • A mixture of o-nitroaniline (13.8 g, 0.1 mol) and methyl acetoacetate (11.6 g, 0.1 mol) is heated at 120-130 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is recrystallized from ethanol to yield 2-acetyl-3-methylquinoxaline.

  • The obtained quinoxaline derivative (18.6 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL).

  • Hydrogen peroxide (30%, 30 mL) is added dropwise to the solution while maintaining the temperature below 40 °C.

  • The mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-acetyl-3-methylquinoxaline-1,4-dioxide.

Step 2: Synthesis of 3-methyl-2-(3-aryl-2-propenoyl)-quinoxaline-1,4-dioxides (this compound Derivatives)

The final derivatives are synthesized via an Aldol condensation reaction:

  • A mixture of 2-acetyl-3-methylquinoxaline-1,4-dioxide (2.18 g, 0.01 mol), a substituted aromatic aldehyde (0.01 mol), and piperidine (0.5 mL) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound derivative.

G cluster_synthesis Synthesis of this compound Derivatives o_nitroaniline o-Nitroaniline intermediate1 2-acetyl-3-methylquinoxaline o_nitroaniline->intermediate1 Heat methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->intermediate1 intermediate2 2-acetyl-3-methylquinoxaline-1,4-dioxide intermediate1->intermediate2 Oxidation H2O2_AcOH H₂O₂ / AcOH H2O2_AcOH->intermediate2 quinocetone_derivative This compound Derivative intermediate2->quinocetone_derivative Aldol Condensation aromatic_aldehyde Substituted Aromatic Aldehyde aromatic_aldehyde->quinocetone_derivative piperidine_ethanol Piperidine / Ethanol piperidine_ethanol->quinocetone_derivative

Caption: Synthetic pathway for this compound derivatives.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The final volume in each well is 200 µL. The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_mic Broth Microdilution for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compounds in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

G cluster_mtt MTT Assay for Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_compounds Treat with various concentrations of compounds seed_cells->treat_compounds incubate_48h Incubate for 48h treat_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 490 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Mechanisms of Action: Signaling Pathways

This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways, leading to antibacterial action and cytotoxicity.

Induction of Reactive Oxygen Species (ROS) and DNA Damage

A primary mechanism of action for quinoxaline-1,4-dioxides is the generation of reactive oxygen species (ROS) within bacterial cells. This leads to oxidative stress, causing damage to cellular components, including DNA, and ultimately leading to bacterial cell death.

G cluster_ros ROS-Mediated Antibacterial Mechanism This compound This compound Derivative bacterial_cell Bacterial Cell This compound->bacterial_cell ros Reactive Oxygen Species (ROS) Generation bacterial_cell->ros Metabolic Activation oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_damage Lipid Peroxidation oxidative_stress->lipid_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death G cluster_atf6 ATF6/DAPK1 Signaling Pathway This compound This compound er_stress Endoplasmic Reticulum (ER) Stress This compound->er_stress atf6 ATF6 Activation er_stress->atf6 dapk1 DAPK1 Upregulation atf6->dapk1 Transcriptional Upregulation autophagy Autophagy dapk1->autophagy G cluster_nfkb NF-κB Signaling Pathway Activation This compound This compound ikk IKK Complex Activation This compound->ikk ikb IκBα Phosphorylation and Degradation ikk->ikb nfkb NF-κB (p50/p65) Translocation to Nucleus ikb->nfkb Release gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription

References

Methodological & Application

Detecting Quinocetone and its Metabolites: A High-Performance Liquid Chromatography Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the determination of Quinocetone (QCT) and its primary metabolites in various biological matrices using High-Performance Liquid Chromatography (HPLC). This compound is a quinoxaline-N,N-dioxide compound utilized as an antimicrobial growth promoter in animal feed.[1] Monitoring its residue levels in edible animal tissues is crucial for food safety.[2] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection.

Principle

This method employs reverse-phase HPLC coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection for the simultaneous quantification of this compound and its major metabolites, such as desoxythis compound (DQCT), 3-methylquinoxaline-2-carboxylic acid (MQCA), and dideoxythis compound.[3][4] The procedure involves extracting the analytes from the sample matrix, followed by a purification step to remove interfering substances.[5][6] The purified extract is then injected into the HPLC system for separation and quantification.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and ethyl acetate.[7]

  • Reagents: Formic acid, hydrochloric acid, citric acid buffer, and anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MAX or equivalent.[4][8]

  • Standards: Certified reference standards of this compound and its metabolites.

  • Water: Deionized or HPLC grade water.[9]

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or tandem mass spectrometer detector.

  • Analytical balance.

  • Centrifuge.

  • Vortex mixer.

  • Nitrogen evaporator.

  • pH meter.

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of this compound and its metabolites by accurately weighing the certified standards and dissolving them in a suitable solvent, such as acetonitrile, to a final concentration of 100 µg/mL.[8] Store stock solutions at 4°C in the dark. Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to the desired concentrations for constructing calibration curves.[8]

Sample Preparation

The following protocol is a general guideline for the extraction of this compound and its metabolites from animal tissues (muscle, liver, kidney, fat) and aquatic products.[3][8]

4.2.1. Extraction

  • Homogenize a representative portion of the tissue sample.

  • For QCT and DQCT, extract a known amount of the homogenized sample with ethyl acetate.[3]

  • For MQCA, perform alkaline hydrolysis of the tissue, followed by extraction with ethyl acetate and citric acid buffer (pH 6.0).[3]

  • Alternatively, for a broader range of metabolites in tissues or aquatic products, extract the sample with acetonitrile and chloroform or 2.0 mol L−1 hydrochloric acid.[4][8]

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

4.2.2. Purification

  • Liquid-Liquid Extraction Cleanup: The ethyl acetate extract for QCT and DQCT can be purified with iso-octane.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MAX SPE cartridge with methanol followed by 2.0 mol L−1 hydrochloric acid.[8]

    • Load the supernatant from the extraction step onto the cartridge.[8]

    • Wash the cartridge with a sodium acetate methanol solution.[8]

    • Elute the analytes with a mixture of dichloromethane and formic acid-ethyl acetate.[8]

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in a specific volume of the initial mobile phase, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for HPLC analysis.[8]

HPLC and Mass Spectrometry Conditions

The following tables summarize typical HPLC and MS/MS parameters for the analysis of this compound and its metabolites.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1 (UV Detection)[3]Condition 2 (MS/MS Detection)[4]Condition 3 (UHPLC-MS/MS)[8]
Column C18C18C18
Mobile Phase Varies depending on analytesA: 0.1% Formic acid in waterB: AcetonitrileA: 0.5% Formic acid in waterB: Acetonitrile
Elution Isocratic or GradientGradientGradient
Flow Rate --0.25 mL/min
Injection Volume --10 µL
Column Temperature AmbientAmbient40°C
Detection Wavelength 312 nm (QCT), 320 nm (DQCT, MQCA)N/AN/A

Table 2: Mass Spectrometry Parameters (for MS/MS Detection)

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for analytes
Source Temperature Optimized for instrument
Desolvation Temperature Optimized for instrument
Collision Gas Argon

Data Analysis and Quantification

Identify the peaks of this compound and its metabolites in the sample chromatograms by comparing their retention times with those of the standard solutions. Construct calibration curves by plotting the peak area against the concentration of the working standards. The relationship should be linear with a correlation coefficient (r) greater than 0.99.[4] Quantify the analytes in the samples using the linear regression equation derived from the calibration curve.

Method Validation Data

The following table presents a summary of validation parameters from published methods for the analysis of this compound and its metabolites.

Table 3: Summary of Method Validation Parameters

AnalyteMatrixLinearity RangeRecovery (%)LODLOQReference
QCT, DQCT, MQCASwine & Chicken Tissues0.01-0.64 µg/mL71-860.025 µg/g-[3]
QCT & 4 MetabolitesChicken Tissues-77.1-95.20.24-0.76 µg/kg<2.34 µg/kg[4]
QCT, MQCA, Dideoxythis compoundAquatic Products10-200 ng/mL (QCT, MQCA)20-400 ng/mL (Dideoxythis compound)70-891.0-2.0 µg/kg2.0-4.0 µg/kg[8]
QCT, DMO-QTN, DDI-QTNChicken Plasma--0.002-0.003 µg/mL0.008-0.010 µg/mL[10][11]

LOD: Limit of Detection; LOQ: Limit of Quantification; QCT: this compound; DQCT: Desoxythis compound; MQCA: 3-methylquinoxaline-2-carboxylic acid; DMO-QTN: De-monoxy-quinocetone; DDI-QTN: De-dioxy-quinocetone.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Results sample Tissue/Product Sample homogenize Homogenization sample->homogenize extraction Extraction (e.g., Ethyl Acetate, Acetonitrile) homogenize->extraction centrifuge Centrifugation extraction->centrifuge purification Purification (LLE or SPE) centrifuge->purification evaporation Evaporation to Dryness purification->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantification Quantification of This compound & Metabolites data_analysis->quantification

Caption: Experimental workflow for this compound analysis by HPLC.

SPE_Protocol start Start SPE Protocol condition 1. Condition Cartridge (Methanol, HCl) start->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (Sodium Acetate in Methanol) load->wash elute 4. Elute Analytes (Dichloromethane/Formic Acid-Ethyl Acetate) wash->elute collect 5. Collect Eluate elute->collect end Proceed to Evaporation collect->end

Caption: Solid-Phase Extraction (SPE) protocol for sample cleanup.

References

Application Notes and Protocols for LC-MS/MS Quantification of Quinocetone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QTN), a quinoxaline derivative, is utilized as a veterinary drug and feed additive to promote growth in livestock. Due to potential residues in animal-derived food products, robust and sensitive analytical methods are required for monitoring this compound and its metabolites. This document provides detailed application notes and standardized protocols for the quantification of this compound and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolites covered in this protocol are 1-desoxythis compound (DMO-QTN), dideoxythis compound (DDI-QTN), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), and the carbonyl-reduced metabolite of dideoxythis compound (CR-DDI-QTN).

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in animals. The main metabolic pathways include the reduction of the N-oxide groups and the carbonyl group. A simplified metabolic pathway is illustrated below.

G QTN This compound (QTN) C18H14N2O3 DMO_QTN 1-Desoxythis compound (DMO-QTN) C18H14N2O2 QTN->DMO_QTN N-O Group Reduction DDI_QTN Dideoxythis compound (DDI-QTN) C18H14N2O DMO_QTN->DDI_QTN N-O Group Reduction CR_DDI_QTN Carbonyl-Reduced Dideoxythis compound (CR-DDI-QTN) C18H16N2O DDI_QTN->CR_DDI_QTN Carbonyl Reduction MQCA 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) C10H8N2O2 DDI_QTN->MQCA Side-chain cleavage

Figure 1: Simplified metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of this compound and its metabolites from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
This compound (QTN)Chicken Plasma28[1]
Chicken Tissues0.24 - 0.76-[2]
Aquatic Products12[3]
1-Desoxythis compound (DMO-QTN)Chicken Plasma28[1]
Chicken Tissues0.24 - 0.76-[2]
Dideoxythis compound (DDI-QTN)Chicken Plasma310[1]
Chicken Tissues0.24 - 0.76-[2]
Aquatic Products24[3]
Carbonyl-Reduced DDI-QTNChicken Tissues0.24 - 0.76-[2]
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)Chicken Tissues0.24 - 0.76-[2]
Aquatic Products12[3]
Animal Tissues-0.1[4]

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking Levels (µg/kg)Recovery (%)RSD (%)Reference
This compound & MetabolitesChicken Tissues-77.1 - 95.2< 15[2]
This compound & MetabolitesSwine & Chicken Tissues50, 100, 20071 - 864 - 12[5]
MQCA & QCAAnimal Tissues100, 200, 100062.4 - 1181.48 - 28.1[4]
This compound & MetabolitesAquatic Products-70 - 89-[3]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of this compound and its metabolites from animal tissues.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization (2g tissue in 10mL buffer) Extraction 2. Liquid-Liquid Extraction (Acetonitrile & Chloroform) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 SPE 4. Solid-Phase Extraction (Oasis MAX cartridge) Centrifugation1->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LC 7. LC Separation (C18 column) Evaporation->LC MS 8. MS/MS Detection (ESI+, MRM) LC->MS Data 9. Data Analysis MS->Data

Figure 2: General experimental workflow for this compound metabolite analysis.
Protocol 1: Sample Preparation from Animal Tissues

This protocol is adapted from methodologies for extracting this compound and its metabolites from chicken, swine, and aquatic tissues.[2][3][4][5]

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and Oasis MAX cartridges (or equivalent)

  • Nitrogen evaporator

  • Vortex mixer

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated analogues, if available)

Procedure:

  • Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and 5 mL of chloroform.

    • Vortex for 2 minutes.

    • Sonicate for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Add another 10 mL of acetonitrile to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.

    • Elution: Elute the analytes with 10 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    10.0 10 90
    10.1 95 5

    | 12.0 | 95 | 5 |

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (QTN) 307.1289.1 (Quantifier)20
105.1 (Qualifier)25
1-Desoxythis compound (DMO-QTN) 291.1273.1 (Quantifier)22
105.1 (Qualifier)28
Dideoxythis compound (DDI-QTN) 275.1257.1 (Quantifier)25
105.1 (Qualifier)30
Carbonyl-Reduced DDI-QTN 277.1259.1 (Quantifier)20
145.1 (Qualifier)25
3-Methyl-quinoxaline-2-carboxylic acid (MQCA) 189.1171.1 (Quantifier)18
143.1 (Qualifier)24

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Data Analysis and Quality Control

  • Calibration: Construct a calibration curve for each analyte using matrix-matched standards over a suitable concentration range (e.g., 0.5 - 100 µg/kg).

  • Quantification: Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the method. The results of the QC samples should fall within ±15% of the nominal value.

Conclusion

The LC-MS/MS methods detailed in these application notes provide a robust and sensitive approach for the quantification of this compound and its major metabolites in various animal-derived matrices. Adherence to the described sample preparation and analytical protocols will enable researchers and regulatory bodies to accurately monitor residue levels and ensure food safety.

References

Application Notes & Protocols: Inducing Quinocetone Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for antimicrobial stewardship and the development of new therapeutic agents. These application notes provide detailed experimental protocols for inducing, identifying, and characterizing this compound resistance in bacterial populations in vitro. The primary methods covered are serial passage and gradient plate techniques, which are standard approaches for selecting for resistance mutations under controlled laboratory conditions.[1][2]

The molecular basis of resistance to quinolone compounds, a related class of antimicrobials, often involves mutations in the genes encoding target enzymes like DNA gyrase and topoisomerase IV, or through the overexpression of efflux pumps that reduce intracellular drug concentrations.[3][4][5] While this compound is not a quinolone, its mechanism of action is also believed to involve the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS) that cause DNA damage, suggesting that similar resistance mechanisms could emerge.[6][7] These protocols will enable researchers to investigate these potential mechanisms.

Determining Baseline Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

Before inducing resistance, it is essential to determine the baseline susceptibility of the bacterial strain to this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a widely accepted standard for this determination.[10][11]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][11]

  • Plate Preparation:

    • Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using broth as the diluent. Typically, this involves adding 50 µL of broth to wells 2 through 12. Add 100 µL of the appropriate this compound concentration to well 1. Then, transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding the final 50 µL from the last dilution well.

    • This will result in wells with decreasing concentrations of this compound.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only) on each plate.[11]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[10]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8][11]

Protocols for Inducing Resistance

The following protocols describe methods to select for bacterial mutants with increased resistance to this compound.

Protocol: Serial Passage Method

This multi-step method involves repeatedly exposing a bacterial population to sub-inhibitory (sub-MIC) concentrations of an antimicrobial agent, allowing for the gradual selection of resistance mutations.[1][12]

Procedure:

  • Initial Setup: Determine the baseline MIC of the parental bacterial strain for this compound as described in Protocol 1.1.

  • First Passage (Day 1): Prepare a series of tubes with broth containing two-fold serial dilutions of this compound, with concentrations ranging from below to above the predetermined MIC. Inoculate each tube with the bacterial strain at a concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the tubes at 37°C for 16-24 hours.

  • Sub-culturing (Day 2): Identify the tube with the highest concentration of this compound that still shows visible growth (this is the sub-MIC culture).[1]

  • Subsequent Passages: Use the culture from this sub-MIC tube to inoculate a new series of this compound dilutions. The concentration range for the new series should be adjusted to bracket the new, potentially higher, MIC.

  • Iteration: Repeat this process daily for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.[1][13]

  • Analysis: After the final passage, determine the final MIC of the resistant strain. The stability of the resistance should be confirmed by sub-culturing the resistant strain on antibiotic-free agar for several passages before re-determining the MIC.[13]

Experimental Workflow: Serial Passage Method

G start Start: Wild-Type Bacterial Strain mic_initial Determine Initial MIC (Protocol 1.1) start->mic_initial setup_passage Prepare Broth with Serial Dilutions of this compound (Sub-MIC to Supra-MIC) mic_initial->setup_passage inoculate Inoculate with Bacterial Culture setup_passage->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate observe Observe Growth & Identify Highest Sub-MIC Concentration with Growth incubate->observe decision Target Passages Reached? observe->decision passage_loop Use Sub-MIC Culture as Inoculum for Next Passage decision->passage_loop No mic_final Determine Final MIC of Evolved Strain decision->mic_final Yes passage_loop->setup_passage stability_test Test Stability: Passage on Drug-Free Media & Re-test MIC mic_final->stability_test end End: Resistant Strain Isolated stability_test->end

Caption: Workflow for inducing resistance via the serial passage method.

Protocol: Gradient Plate Method

This method uses a single agar plate with a continuous concentration gradient of the antimicrobial agent to select for resistant mutants.[2][14] It is particularly useful for isolating spontaneous single-step mutants.

Procedure:

  • Plate Preparation (Day 1):

    • Melt two batches of nutrient agar. Keep one plain and add this compound to the second to achieve a final concentration that is 3 to 10 times the estimated MIC.[2]

    • Pour the plain agar into a sterile petri dish that is tilted (e.g., by resting one edge on a pencil). Allow it to solidify completely, creating a wedge-shaped bottom layer.[14]

    • Place the dish on a level surface and pour the this compound-containing agar on top of the solidified wedge. Allow this second layer to solidify.[14]

    • This creates a plate where the concentration of this compound diffuses from high on one side (thin bottom layer) to low or zero on the other (thick bottom layer). Label the high and low concentration sides. Allow the gradient to establish by letting the plate sit for at least 24 hours before use.[14]

  • Inoculation and Incubation (Day 2):

    • Prepare an overnight liquid culture of the susceptible bacterial strain.

    • Spread a small volume (e.g., 100-200 µL) of the culture evenly across the entire surface of the gradient plate.[15]

    • Incubate the plate at 37°C for 24-72 hours.[16]

  • Selection of Mutants:

    • After incubation, a lawn of growth will appear on the low-concentration side of the plate, with growth becoming sparser as the concentration increases.

    • Any colonies that appear in the high-concentration region are potential resistant mutants.[15][16]

    • Aseptically pick these colonies and re-streak them on a new gradient plate or determine their MIC using the broth microdilution method (Protocol 1.1) to confirm the resistance phenotype.

Molecular Mechanisms of this compound Resistance

Resistance to this compound and related quinoxaline compounds can arise through several mechanisms. The primary mechanism of action for this compound is believed to be the inhibition of bacterial type II topoisomerases (like DNA gyrase) and the generation of DNA-damaging reactive oxygen species (ROS).[6][7] Therefore, resistance is likely to emerge through:

  • Target Alteration: Chromosomal mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations can reduce the binding affinity of the drug to the enzyme-DNA complex.[3][4]

  • Reduced Drug Accumulation: Overexpression of native efflux pumps, which actively transport the drug out of the bacterial cell, thereby lowering its intracellular concentration.[3][17]

  • Enhanced DNA Repair/ROS Detoxification: Upregulation of pathways involved in repairing DNA damage or neutralizing reactive oxygen species could also contribute to increased tolerance.

Proposed Signaling Pathway for this compound Action and Resistance

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms topo DNA Gyrase / Topoisomerase II dna_rep DNA Replication topo->dna_rep cell_death Cell Death ros Reactive Oxygen Species (ROS) dna_damage DNA Damage ros->dna_damage dna_damage->cell_death efflux Efflux Pump qct_out This compound efflux->qct_out Expels Drug qct_in This compound qct_in->topo Inhibits qct_in->ros Induces mut_topo Target Mutation (gyrA, parC) mut_topo->topo Prevents Inhibition up_efflux Efflux Pump Overexpression up_efflux->efflux Upregulates

References

Application Notes and Protocols: Elucidating Quinocetone's Mechanism of Action Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, is utilized as a veterinary drug to promote animal growth and feed efficiency. However, mounting evidence indicates potential genotoxicity and hepatotoxicity, raising concerns about its safety.[1][2][3][4][5] The primary mechanism of this compound's toxicity is attributed to the metabolic generation of reactive oxygen species (ROS), which induces DNA damage, mitochondrial dysfunction, and apoptosis.[1][2][3][4] Key cellular pathways implicated in QCT's mechanism of action include the inhibition of topoisomerase II, suppression of the Nrf2/HO-1 pathway, and modulation of the Wnt/β-catenin signaling pathway.[1][3][4]

The advent of CRISPR-Cas9 technology offers a powerful and precise tool for systematically dissecting the molecular mechanisms of drug action and identifying novel drug targets.[6][7][8][9][10][11][12][13] This document provides detailed application notes and protocols for a proposed study utilizing CRISPR-Cas9 to elucidate the comprehensive mechanism of action of this compound.

Application Notes

Background on this compound's Known Mechanisms

This compound's toxicity is multifaceted, primarily initiated by the generation of ROS. This oxidative stress leads to a cascade of cellular events:

  • DNA Damage: QCT induces DNA strand breaks and the formation of 8-hydroxy-deoxyguanine (8-OHdG), a marker of oxidative DNA damage.[1][2] It also inhibits topoisomerase II activity, an enzyme crucial for DNA replication and repair.[1][2]

  • Mitochondrial Apoptosis: QCT promotes mitochondrial-dependent apoptosis. This is characterized by the oligomerization of voltage-dependent anion channel 1 (VDAC1) and the release of cytochrome c.[4][5]

  • Signaling Pathway Perturbation: Studies have shown that QCT suppresses the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[3] Additionally, it inhibits the Wnt1/β-catenin signaling pathway, which is involved in cell proliferation and survival.[4]

Rationale for Using CRISPR-Cas9

CRISPR-Cas9 technology can be leveraged to:

  • Identify Genetic Modifiers of this compound Sensitivity: Genome-wide CRISPR knockout (KO) screens can identify genes whose loss confers resistance or sensitivity to this compound, thereby revealing key components of its mechanism of action and potential resistance mechanisms.

  • Validate a priori Targets: Specific genes within the known implicated pathways (e.g., TOP2A, NFE2L2 (Nrf2), HMOX1 (HO-1), WNT1, CTNNB1 (β-catenin)) can be targeted for knockout, activation (CRISPRa), or interference (CRISPRi) to confirm their role in mediating this compound's effects.

  • Dissect Signaling Pathways: By systematically knocking out or activating components of the DNA damage response, apoptosis, and other relevant pathways, their precise contribution to this compound-induced cytotoxicity can be mapped.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of this compound Sensitivity

This protocol aims to identify genes that, when knocked out, alter the sensitivity of cells to this compound.

2.1.1. Materials:

  • Human hepatoma cell line (e.g., HepG2) stably expressing Cas9

  • GeCKO v2 or similar genome-scale lentiviral sgRNA library

  • Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancers

  • This compound (QCT)

  • Cell culture reagents

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

2.1.2. Methodology:

  • Lentiviral Library Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Transduction: Transduce Cas9-expressing HepG2 cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • This compound Treatment:

    • Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

    • The this compound concentration should be predetermined to cause approximately 50-70% cell death over the course of the experiment (e.g., 7-14 days).

  • Cell Harvesting and Genomic DNA Extraction: After the selection period, harvest cells from both the control and this compound-treated populations. Extract genomic DNA.

  • sgRNA Library Amplification and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA using PCR. Subject the amplicons to next-generation sequencing to determine the representation of each sgRNA in both populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated population compared to the control. Gene-level hits can be identified using algorithms like MAGeCK.

Protocol 2: Targeted CRISPR-Cas9 Validation of Candidate Genes

This protocol is for validating the role of specific genes identified from the primary screen or hypothesized based on existing literature.

2.2.1. Materials:

  • Cas9-expressing HepG2 cells

  • Plasmids encoding individual sgRNAs targeting candidate genes (e.g., TOP2A, NFE2L2, HMOX1, VDAC1, WNT1, CTNNB1) and a non-targeting control (NTC) sgRNA

  • Transfection reagent or electroporation system

  • Reagents for assessing gene knockout (e.g., Surveyor assay, Sanger sequencing, Western blot)

  • Cell viability assay reagents (e.g., CellTiter-Glo, MTT)

  • Apoptosis assay reagents (e.g., Annexin V/PI staining kit)

  • ROS detection reagents (e.g., DCFDA)

2.2.2. Methodology:

  • sgRNA Design and Cloning: Design and clone 2-3 sgRNAs per candidate gene into an appropriate expression vector.

  • Generation of Knockout Cell Lines: Transfect or electroporate Cas9-expressing HepG2 cells with individual sgRNA plasmids.

  • Clonal Selection and Validation: Isolate single-cell clones and expand them. Validate gene knockout at the genomic and protein levels.

  • Functional Assays:

    • Cell Viability: Treat knockout and NTC control cell lines with a dose range of this compound for 48-72 hours. Measure cell viability to determine changes in IC50.

    • Apoptosis Assay: Treat cells with a fixed concentration of this compound and measure apoptosis levels using flow cytometry.

    • ROS Measurement: Measure intracellular ROS levels in knockout and control cells at baseline and after this compound treatment.

Data Presentation

Table 1: Hypothetical Quantitative Data from Targeted CRISPR-Cas9 Validation

Gene KnockoutThis compound IC50 (µM)Fold Change in IC50 (vs. NTC)% Apoptosis (at IC50)Fold Change in ROS (at IC50)
NTC25.01.045.2%5.3
TOP2A48.51.9422.8%5.1
NFE2L210.20.4168.5%8.9
HMOX115.80.6359.1%7.2
VDAC135.11.4030.7%3.8
CTNNB118.90.7655.4%6.1

Visualizations

Signaling Pathways

Quinocetone_Mechanism QCT This compound ROS Reactive Oxygen Species (ROS) QCT->ROS Metabolism TopoII Topoisomerase II QCT->TopoII Inhibition DNA DNA ROS->DNA Oxidative Attack Mito Mitochondrion ROS->Mito Nrf2 Nrf2/HO-1 Pathway ROS->Nrf2 Suppression Wnt Wnt/β-catenin Pathway ROS->Wnt Suppression Damage DNA Strand Breaks (8-OHdG) DNA->Damage VDAC1 VDAC1 Oligomerization Mito->VDAC1 Defense Cellular Defense Nrf2->Defense Survival Cell Proliferation & Survival Wnt->Survival Apoptosis Mitochondrial Apoptosis VDAC1->Apoptosis

Caption: this compound's proposed mechanism of action.

Experimental Workflows

CRISPR_Screen_Workflow cluster_library Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis lib Lentiviral sgRNA Library virus Lentivirus Production lib->virus trans Transduce Cas9-HepG2 Cells (MOI < 0.5) virus->trans select Puromycin Selection trans->select split Split Population select->split control Control (Vehicle) split->control treat This compound (IC50) split->treat gDNA Genomic DNA Extraction control->gDNA treat->gDNA PCR sgRNA Amplification gDNA->PCR NGS Next-Gen Sequencing PCR->NGS hits Identify Enriched/Depleted sgRNAs (Hits) NGS->hits

Caption: Workflow for genome-wide CRISPR knockout screen.

Validation_Workflow start Candidate Genes (from screen or literature) sgRNA Design & Clone Individual sgRNAs start->sgRNA KO Generate Knockout Cell Lines sgRNA->KO valid Validate Knockout (Sequencing, WB) KO->valid assays Functional Assays valid->assays viability Cell Viability (IC50) assays->viability apoptosis Apoptosis Assay assays->apoptosis ros ROS Measurement assays->ros end Confirm Gene Role viability->end apoptosis->end ros->end

Caption: Workflow for targeted CRISPR-Cas9 validation.

References

Application Notes and Protocols for Assessing Quinocetone Cytotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as an antimicrobial growth promoter in animal feed.[1] However, a growing body of evidence indicates its potential for cytotoxicity, genotoxicity, and hepatotoxicity, raising concerns about its safety.[2][3] Understanding the mechanisms underlying this compound's adverse effects is crucial for risk assessment and the development of safer alternatives. Cell culture models provide a powerful and ethically considerate platform for investigating the cytotoxic effects of chemical compounds. These in vitro systems allow for controlled studies on specific cell types, elucidation of molecular pathways, and medium- to high-throughput screening of toxicity.

These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to assess this compound-induced cytotoxicity. The information is intended to guide researchers in designing and executing robust experiments to evaluate the cytotoxic potential of this compound and related compounds.

Data Presentation: Quantitative Cytotoxicity of this compound

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Exposure Time (h)Cell Viability (%)Reference
HepG240476.40 ± 4.50[4]
V79404Not specified, but toxicity was observed[4]
HepG210 - 1600.5, 1, 2, 4, 8Dose and time-dependent decrease[4]
Human L02 & HepG22.5 - 15 µg/mLNot specifiedMarked oxidative stress and apoptosis[5]

Table 2: Genotoxic Effects of this compound (Comet Assay)

Cell LineConcentration (µM)Exposure Time (h)Olive Tail Moment (OTM) (%)Reference
HepG240425.00 ± 3.44[4]
V7940412.40 ± 4.82[4]
L025 µg/mL418.8[5]

Key Signaling Pathways in this compound Cytotoxicity

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

This compound-Induced ROS and DNA Damage Pathway

This compound metabolism, particularly the reduction of its N-oxide group, leads to the production of ROS, such as superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[4][6] This oxidative stress can cause significant damage to cellular macromolecules, including DNA, leading to strand breaks and the formation of adducts like 8-hydroxy-deoxyguanosine (8-OHdG).[4] This DNA damage can, in turn, inhibit enzymes crucial for DNA replication and repair, such as topoisomerase II, further contributing to genotoxicity.[4][6]

G This compound This compound Metabolism Cellular Metabolism (N-oxide reduction) This compound->Metabolism ROS Reactive Oxygen Species (ROS) (O₂•⁻, •OH) Metabolism->ROS DNA_Damage DNA Damage (Strand breaks, 8-OHdG) ROS->DNA_Damage TopoII_Inhibition Topoisomerase II Inhibition DNA_Damage->TopoII_Inhibition Genotoxicity Genotoxicity DNA_Damage->Genotoxicity TopoII_Inhibition->Genotoxicity

This compound-induced ROS generation and DNA damage.
This compound-Induced Mitochondrial Apoptosis Pathway

This compound-induced ROS can trigger the mitochondrial pathway of apoptosis.[2] This involves the oligomerization of voltage-dependent anion channel 1 (VDAC1), leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[2][7] Concurrently, this compound can suppress the Wnt/β-catenin signaling pathway, which is involved in cell survival.[2] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[5][7] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also shifted in favor of apoptosis.[5][7]

G This compound This compound ROS ROS Generation This compound->ROS VDAC1 VDAC1 Oligomerization ROS->VDAC1 Wnt Wnt/β-catenin Pathway Suppression ROS->Wnt BaxBcl2 Increased Bax/Bcl-2 Ratio ROS->BaxBcl2 MMP_Loss Loss of Mitochondrial Membrane Potential VDAC1->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BaxBcl2->MMP_Loss

Mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

A general workflow for assessing the cytotoxicity of this compound using cell culture models is depicted below. This workflow can be adapted based on the specific research question and the cell line being used.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, IPEC-J2) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Quinocetone_Prep This compound Preparation (Stock solution in DMSO) Treatment Treatment with this compound (Dose- and time-course) Quinocetone_Prep->Treatment Cell_Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT LDH Cytotoxicity (LDH Assay) Treatment->LDH Apoptosis Apoptosis (Annexin V-FITC/PI) Treatment->Apoptosis Genotoxicity Genotoxicity (Comet Assay) Treatment->Genotoxicity Data_Analysis Data Analysis (IC50, Statistical Analysis) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Genotoxicity->Data_Analysis

General workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HepG2 (Human Hepatoma): A commonly used cell line for hepatotoxicity studies, as it retains many of the metabolic enzymes found in primary hepatocytes.[3][4]

    • IPEC-J2 (Porcine Intestinal Epithelial): A non-transformed cell line derived from the jejunum of a neonatal piglet, making it a relevant model for studying the effects of orally administered compounds.[8][9]

    • L02 (Human Normal Hepatocyte): A non-cancerous liver cell line used for comparison with cancerous cell lines.[5]

    • V79 (Chinese Hamster Lung Fibroblast): Often used in genotoxicity studies.[4]

  • Culture Conditions:

    • Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound Solution
  • This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4][10]

  • The stock solution is then diluted with cell culture medium to the desired final concentrations.

  • The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[11][12]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate overnight to allow cells to attach.

  • Treat the cells with various concentrations of this compound (e.g., 5 to 160 µM) for the desired exposure times (e.g., 4, 8, 12, 24 hours).[4] Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][11]

  • Incubate the plate for an additional 15 minutes to 2 hours at room temperature, protected from light, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[13]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Set up controls: a background control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[14]

  • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[19]

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[3][20] Cells with damaged DNA will display a "comet tail" of fragmented DNA after electrophoresis.

Materials:

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis buffer

  • Electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium bromide, SYBR Green)

  • Fluorescence microscope with image analysis software

Protocol:

  • Harvest cells after treatment with this compound.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Immerse the slides in cold lysis buffer to lyse the cells and unfold the DNA.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage.

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (e.g., by measuring the Olive Tail Moment).[4]

Conclusion

The cell culture models and protocols described in these application notes provide a robust framework for investigating the cytotoxicity of this compound. By employing a combination of assays that measure cell viability, membrane integrity, apoptosis, and genotoxicity, researchers can gain a comprehensive understanding of the potential hazards associated with this compound. The use of relevant cell lines, such as HepG2 and IPEC-J2, enhances the physiological relevance of the findings. The detailed protocols and pathway diagrams serve as a valuable resource for scientists in the fields of toxicology, pharmacology, and drug development.

References

Application Notes and Protocols for Animal Models in Quinocetone Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models used in the pharmacokinetic (PK) studies of Quinocetone (QCT), a quinoxaline-1,4-dioxide antimicrobial agent. This document details experimental protocols for in vivo studies and bioanalytical methods, presents comparative pharmacokinetic data across different species, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Pharmacokinetic Profiling

This compound is widely used in veterinary medicine to prevent bacterial infections and promote animal growth.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for ensuring its efficacy and safety in target animal species and for assessing potential consumer risks from drug residues in food products. Various animal models, including pigs, chickens, ducks, rats, and carp, have been employed to elucidate the pharmacokinetic characteristics of this compound.[3][4]

Animal Models in this compound Pharmacokinetic Studies

The selection of an appropriate animal model is a critical step in pharmacokinetic research. The most commonly used models for this compound studies include:

  • Pigs (Sus scrofa): As a primary target species for this compound application, pigs are a highly relevant model. Physiologically based pharmacokinetic (PBPK) models have been developed for pigs to simulate the depletion of this compound and its metabolites from various tissues.[1]

  • Chickens (Gallus gallus domesticus): Being a major poultry species where this compound is used, chickens are another important model for pharmacokinetic and residue depletion studies.

  • Ducks (Anas platyrhynchos domesticus): Pharmacokinetic studies in ducks have provided valuable data on the absorption and metabolism of this compound in waterfowl.

  • Carp (Cyprinus carpio): Given the use of this compound in aquaculture, various carp species have been studied to understand its pharmacokinetics in fish.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in different animal models following oral (PO) and intravenous (IV) administration. These parameters are essential for comparing the drug's behavior across species.

Animal ModelAdministration RouteDoseCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)Reference
Pigs Oral40 mg/kg560 ± 1303500 ± 7902.91 ± 0.29-[2]
Intravenous4 mg/kg-2020 ± 1502.24 ± 0.24-[2]
Ducks Oral40 mg/kg32.14233.63-38.43[2]
Intravenous10 mg/kg96.70152.34--[2]
Crucian Carp Oral50 mg/kg31512350133.97-[2]
Common Carp Oral50 mg/kg182599063.55-[2]
Grass Carp Oral50 mg/kg139452040.76-[2]

Experimental Protocols

In Vivo Animal Study Protocol (General)

This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound in an animal model. Specific parameters such as animal strain, age, weight, and housing conditions should be appropriate for the chosen species and approved by the Institutional Animal Care and Use Committee (IACUC).

a. Animal Preparation and Dosing:

  • Acclimatization: Animals should be acclimatized to the experimental environment for at least one week prior to the study.

  • Fasting: For oral administration studies, animals are typically fasted overnight to minimize the effect of food on drug absorption. Water is provided ad libitum.

  • Dosing:

    • Oral (PO) Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., Dimethyl sulfoxide - DMSO) and administered via oral gavage.[2]

    • Intravenous (IV) Administration: A sterile solution of this compound is administered as a single bolus injection into a suitable vein (e.g., tail vein in rats, ear vein in pigs).[2]

b. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours). The sampling sites and volumes should be appropriate for the species.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

Bioanalytical Protocol: UPLC-MS/MS for this compound in Plasma

This protocol describes a sensitive and specific method for the quantification of this compound and its major metabolites in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

a. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

b. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound and its metabolites.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analytes. Specific precursor-to-product ion transitions for this compound and its metabolites should be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of this compound.

G cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_data_phase Data Analysis Phase animal_prep Animal Acclimatization & Fasting dosing This compound Administration (Oral or Intravenous) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep extraction Sample Preparation (Protein Precipitation & Extraction) plasma_sep->extraction analysis UPLC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax) analysis->pk_calc

General workflow for a this compound pharmacokinetic study.
This compound Metabolism

This compound undergoes extensive metabolism in animals. The primary metabolic pathways involve reductions of the N-oxide groups and the carbonyl group.

G QCT This compound Metabolite1 1-desoxythis compound QCT->Metabolite1 N-O Group Reduction Metabolite2 di-desoxythis compound Metabolite1->Metabolite2 N-O Group Reduction Metabolite3 3-methyl-quinoxaline-2-carboxylic acid Metabolite2->Metabolite3 Carbonyl Group Reduction & Oxidation

Simplified metabolic pathway of this compound.
Signaling Pathways Associated with this compound Toxicity

Recent studies have begun to elucidate the molecular mechanisms underlying this compound-induced toxicity, particularly hepatotoxicity. These involve the induction of oxidative stress and apoptosis.

G QCT This compound ROS Increased Reactive Oxygen Species (ROS) QCT->ROS p38 p38 MAPK Activation QCT->p38 Mito Mitochondrial Damage ROS->Mito Apoptosis Cell Apoptosis Mito->Apoptosis Nrf2 Nrf2/HO-1 Pathway p38->Nrf2

Signaling pathways involved in this compound-induced cytotoxicity.

Conclusion

The pharmacokinetic profile of this compound varies significantly across different animal species. Pigs and poultry, as target animals, are crucial models for understanding its disposition and establishing appropriate withdrawal times. The provided protocols for in vivo studies and UPLC-MS/MS analysis offer a framework for researchers to conduct robust pharmacokinetic evaluations of this compound. Further research is warranted to elucidate the complete pharmacokinetic profile in rats and to further explore the molecular mechanisms of its action and toxicity.

References

Synthesis of Quinocetone and Its Analogues: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Quinocetone and its structurally related analogues. This compound, a quinoxaline-1,4-dioxide derivative, is notable for its antibacterial properties. This protocol outlines the primary synthetic pathways, offering detailed experimental procedures and quantitative data to facilitate the replication and further development of these compounds.

General Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around the formation of the quinoxaline-1,4-dioxide core, followed by functionalization. The most common and efficient approach is a three-step synthesis commencing with the oxidation of o-nitroaniline. This is followed by a cyclization reaction with a β-dicarbonyl compound to form the key intermediate, 2-acetyl-3-methylquinoxaline-1,4-dioxide. The final step involves an aldol condensation with an appropriate aromatic aldehyde to yield the target compound. An alternative and widely used method for generating the quinoxaline-1,4-dioxide scaffold is the Beirut reaction, which involves the reaction of a benzofuroxan with a β-ketoester or other suitable carbonyl compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide)

This protocol details an improved three-step synthesis of this compound with high yields.[1]

Step 1: Synthesis of Benzofuroxan Oxide

  • Reaction Setup: In a suitable reaction vessel, suspend o-nitroaniline in an aqueous solution of sodium hypochlorite.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The oxidation reaction is typically complete within a few hours.

  • Work-up and Purification: The resulting benzofuroxan oxide precipitates out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum. This product is often used in the next step without further purification.

Step 2: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide

  • Reaction Setup: Dissolve the benzofuroxan oxide obtained in Step 1 in acetylacetone.

  • Reaction Conditions: Add triethylamine to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product is typically isolated by precipitation upon addition of water or a non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide in a suitable solvent, such as ethanol or methanol.

  • Reaction Conditions: Add benzaldehyde and a catalytic amount of 4-(dimethylamino)pyridinium acetate.[1] Stir the reaction mixture at room temperature.

  • Work-up and Purification: The product, this compound, will precipitate from the reaction mixture. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of this compound Analogues via Aldol Condensation

This protocol describes a general method for synthesizing a variety of this compound analogues by varying the aromatic aldehyde in the final condensation step.[2]

  • Reaction Setup: Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide (synthesized as per Protocol 1, Step 2) in an appropriate solvent (e.g., ethanol).

  • Reaction Conditions: Add an equimolar amount of the desired substituted aromatic aldehyde. Add a catalytic amount of a suitable base (e.g., piperidine, pyrrolidine) and a small amount of acetic acid. Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent to obtain the pure analogue.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound, providing a benchmark for the efficiency of the described protocols.

StepProductCatalyst/ReagentYield (%)Reference
1. Oxidation of o-nitroanilineBenzofuroxan OxideSodium Hypochlorite96[1]
2. Cyclization with Acetylacetone2-acetyl-3-methylquinoxaline-1,4-dioxideTriethylamine94[1]
3. Condensation with BenzaldehydeThis compound4-(dimethylamino)pyridinium acetate95[1]

Experimental and Logical Workflows

The synthesis of this compound and its analogues follows a logical progression of chemical transformations. The following diagrams illustrate the general synthetic pathway and the workflow for analogue synthesis.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Condensation o_nitroaniline o-Nitroaniline benzofuroxan_oxide Benzofuroxan Oxide o_nitroaniline->benzofuroxan_oxide NaOCl intermediate 2-acetyl-3-methyl- quinoxaline-1,4-dioxide benzofuroxan_oxide->intermediate Triethylamine acetylacetone Acetylacetone acetylacetone->intermediate This compound This compound intermediate->this compound Catalyst benzaldehyde Benzaldehyde benzaldehyde->this compound

Caption: General synthetic pathway for this compound.

G cluster_analogues Analogue Synthesis via Aldol Condensation intermediate 2-acetyl-3-methyl- quinoxaline-1,4-dioxide analogue1 Analogue 1 intermediate->analogue1 analogue2 Analogue 2 intermediate->analogue2 analogue_n Analogue 'n' intermediate->analogue_n aldehyde1 Aromatic Aldehyde 1 aldehyde1->analogue1 aldehyde2 Aromatic Aldehyde 2 aldehyde2->analogue2 aldehyde_n Aromatic Aldehyde 'n' aldehyde_n->analogue_n

Caption: Workflow for the synthesis of this compound analogues.

References

Application Notes and Protocols for In Vivo Imaging of Quinocetone Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, is utilized as an animal feed additive to promote growth and prevent disease due to its antibacterial properties.[1] However, concerns regarding its potential toxicity, including genotoxicity and hepatotoxicity, necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.[1][2][3] In vivo imaging techniques offer powerful, non-invasive tools to track the biodistribution of this compound in real-time, providing critical insights into its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for utilizing various imaging modalities to visualize and quantify the distribution of this compound in living organisms.

Potential In Vivo Imaging Modalities for this compound

The selection of an appropriate in vivo imaging modality is contingent on the specific research question, available resources, and the feasibility of labeling this compound without altering its biological activity. The primary modalities suitable for small molecule tracking include:

  • Fluorescence Imaging (FI): A widely accessible and cost-effective technique that involves labeling the molecule of interest with a fluorescent probe.[4][5][6]

  • Positron Emission Tomography (PET): A highly sensitive and quantitative nuclear imaging technique that requires radiolabeling the molecule with a positron-emitting isotope.[7][8][9]

  • Mass Spectrometry Imaging (MSI): A label-free technique that provides high chemical specificity and spatial resolution of the drug and its metabolites in tissue sections.[10][11][12][13]

Application Notes

Fluorescence Imaging (FI)

Principle: Fluorescence imaging relies on the detection of photons emitted from fluorescent molecules (fluorophores) after excitation with light of a specific wavelength. For in vivo applications, near-infrared (NIR) fluorophores are preferred due to their deeper tissue penetration and lower autofluorescence. To track this compound using FI, it must be conjugated to a suitable NIR fluorophore.

Advantages:

  • High sensitivity.

  • Relatively low cost and wide availability of instrumentation.

  • Real-time imaging capabilities.

Limitations:

  • Limited tissue penetration depth.

  • Potential for the fluorescent tag to alter the pharmacokinetics of this compound.

  • Autofluorescence from tissues can interfere with the signal.

Considerations for this compound:

  • A key challenge is the chemical modification of this compound to attach a fluorophore without disrupting its biological activity. Structure-activity relationship studies would be necessary to identify a suitable conjugation site.

  • Control experiments using the unconjugated fluorophore are crucial to ensure that the observed signal is from the this compound-fluorophore conjugate.

Positron Emission Tomography (PET)

Principle: PET imaging involves the administration of a molecule labeled with a positron-emitting radioisotope (e.g., 11C, 18F). As the radioisotope decays, it emits positrons that annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the three-dimensional localization and quantification of the radiolabeled molecule.[7][8][9]

Advantages:

  • Excellent sensitivity and quantitation.

  • Whole-body imaging with high tissue penetration.

  • The small size of radioisotopes is less likely to alter the drug's properties compared to larger fluorescent tags.

Limitations:

  • Requires access to a cyclotron for radioisotope production and a PET scanner.

  • The short half-life of some positron emitters necessitates rapid synthesis and imaging.

  • Lower spatial resolution compared to FI and MSI.

Considerations for this compound:

  • Radiolabeling of this compound would require synthetic chemistry expertise to incorporate an isotope like 11C or 18F.

  • PET can provide truly quantitative data on the concentration of this compound in various organs and tissues over time.

Mass Spectrometry Imaging (MSI)

Principle: MSI is an ex vivo technique that measures the spatial distribution of molecules in a tissue section by ionizing molecules directly from the tissue surface and analyzing them using a mass spectrometer.[10][11][12][13] It does not require labeling of the drug.

Advantages:

  • Label-free, avoiding modification of the drug molecule.

  • High chemical specificity, allowing for the simultaneous detection of the parent drug and its metabolites.

  • High spatial resolution.

Limitations:

  • Ex vivo technique, requiring tissue collection at different time points.

  • Quantification can be challenging.

  • Requires specialized instrumentation.

Considerations for this compound:

  • MSI would be an excellent tool to identify the specific cellular and subcellular localization of this compound and its metabolites in target organs like the liver.[1]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of this compound-NIR Conjugate

1. Synthesis and Characterization of this compound-NIR Conjugate:

  • Identify a non-critical functional group on the this compound molecule for conjugation.
  • Synthesize the this compound-NIR fluorophore conjugate.
  • Purify the conjugate using techniques like HPLC.
  • Characterize the conjugate using mass spectrometry and NMR to confirm its structure and purity.
  • Verify that the biological activity of the conjugated this compound is retained through in vitro antibacterial assays.

2. Animal Handling and Administration:

  • Use appropriate animal models (e.g., mice or rats).
  • Acclimatize animals prior to the experiment.
  • Administer the this compound-NIR conjugate via the desired route (e.g., oral gavage or intravenous injection). The dose should be based on known effective or toxic doses of unlabeled this compound.
  • Include a control group receiving only the unconjugated NIR fluorophore.

3. In Vivo Imaging:

  • Anesthetize the animal.
  • Place the animal in an in vivo fluorescence imaging system.
  • Acquire images at multiple time points post-administration to track the distribution dynamics.
  • Use appropriate excitation and emission filters for the chosen NIR fluorophore.

4. Ex Vivo Organ Imaging and Analysis:

  • At the end of the in vivo imaging session, euthanize the animal.
  • Dissect major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).
  • Image the dissected organs using the fluorescence imaging system to confirm and quantify the signal in each organ.
  • Homogenize tissues for quantitative analysis of fluorescence intensity using a plate reader.

Protocol 2: In Vivo PET Imaging of Radiolabeled this compound

1. Radiosynthesis of Labeled this compound:

  • Synthesize a precursor molecule suitable for radiolabeling.
  • Perform the radiolabeling reaction with a positron-emitting isotope (e.g., [18F]fluoride or [11C]methyl iodide) in a hot cell.
  • Purify the radiolabeled this compound using automated radiochemistry modules and HPLC.
  • Perform quality control tests to ensure radiochemical purity and specific activity.

2. Animal Handling and Administration:

  • Fast animals overnight to reduce background signal, particularly for abdominal imaging.
  • Administer the radiolabeled this compound via intravenous injection. A microdose is typically used.

3. PET/CT or PET/MRI Imaging:

  • Anesthetize the animal and position it in the PET scanner.
  • Perform a dynamic PET scan over a period of 1-2 hours to capture the initial distribution and clearance.
  • Acquire static PET images at later time points (e.g., 4, 8, 24 hours) to assess long-term retention.
  • A co-registered CT or MRI scan is essential for anatomical localization of the PET signal.

4. Data Analysis:

  • Reconstruct the PET images.
  • Draw regions of interest (ROIs) over various organs on the co-registered anatomical images.
  • Generate time-activity curves (TACs) for each organ to quantify the uptake and clearance of radiolabeled this compound.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Data Presentation

Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison.

Table 1: Biodistribution of [18F]this compound in Rats at 2 hours Post-Injection (%ID/g)

OrganMean %ID/gStandard Deviation
Blood
Liver
Kidneys
Spleen
Lungs
Heart
Brain
Muscle
Bone

Table 2: Pharmacokinetic Parameters of this compound-NIR Conjugate in Mice

ParameterValueUnits
Cmaxng/mL
Tmaxhours
AUC (0-t)ng*h/mL
Half-life (t1/2)hours
Clearance (CL)mL/h/kg
Volume of Dist. (Vd)L/kg

Visualizations

Signaling Pathways and Experimental Workflow

Quinocetone_Signaling_Pathways cluster_ROS Oxidative Stress cluster_Autophagy Autophagy cluster_Apoptosis Apoptosis & Inflammation This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Nrf2_HO1 Nrf2/HO-1 Pathway (Inhibition) This compound->Nrf2_HO1 DNA_damage DNA Damage ROS->DNA_damage ATF6 ATF6 DAPK1 DAPK1 ATF6->DAPK1 Autophagy_node Autophagy DAPK1->Autophagy_node Quinocetone2 This compound Quinocetone2->ATF6 NFkB NF-κB Pathway iNOS iNOS Pathway NFkB->iNOS Apoptosis Apoptosis iNOS->Apoptosis Quinocetone3 This compound Quinocetone3->NFkB

Caption: Signaling pathways affected by this compound.

InVivo_Imaging_Workflow start Start synthesis Synthesis & Labeling of this compound (Fluorescent or Radioactive) start->synthesis qc Quality Control (Purity, Activity) synthesis->qc admin Administration of Labeled this compound qc->admin animal_prep Animal Model Preparation animal_prep->admin imaging In Vivo Imaging (PET/CT or Fluorescence) admin->imaging data_acq Longitudinal Data Acquisition imaging->data_acq ex_vivo Ex Vivo Organ Analysis data_acq->ex_vivo data_analysis Data Analysis & Quantification data_acq->data_analysis ex_vivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo imaging.

References

Application Notes and Protocols for Evaluating Quinocetone's Impact on Livestock Growth Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline 1,4-dioxide derivative, is utilized as an antimicrobial growth-promoting agent in livestock feed in certain regions.[1] Its application is intended to enhance feed efficiency and control enteric diseases.[1][2] However, a thorough evaluation of its impact on livestock is critical, encompassing not only growth performance but also nutrient utilization, intestinal health, and potential toxicological effects. The toxicity of quinoxaline 1,4-dioxides (QdNOs) is reportedly associated with the production of their reduced metabolites, with the N-oxide group playing a role in these effects.[1][3][4]

These application notes provide a framework of standardized protocols for researchers to systematically evaluate the effects of this compound on livestock, ensuring comprehensive data collection and analysis.

Protocol 1: Live Animal Growth Performance Trial

This protocol outlines a standard in-vivo trial to determine the effect of dietary this compound on the growth performance of livestock, such as pigs or poultry.

1.1. Objective: To quantify the impact of varying doses of this compound on average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

1.2. Experimental Design:

  • Animals: Select a cohort of uniform-age and weight animals (e.g., weanling pigs or day-old broiler chicks).

  • Acclimation: Allow a 7-day acclimation period for animals to adapt to the housing and basal diet.

  • Treatment Groups: Randomly assign animals to different dietary treatment groups. A minimum of four groups are recommended:

    • T1: Basal diet (Control)

    • T2: Basal diet + Low dose of this compound

    • T3: Basal diet + Medium dose of this compound

    • T4: Basal diet + High dose of this compound

  • Replicates: Each treatment group should have a sufficient number of replicates (pens), with multiple animals per replicate, to ensure statistical power.

  • Duration: The trial duration should cover a significant growth period (e.g., 28-42 days for nursery pigs or broilers).

1.3. Methodology:

  • Housing: House animals in pens that allow for accurate monitoring of feed intake per pen.

  • Diet Formulation: Formulate a basal diet that meets or exceeds the nutritional requirements for the specific species and growth phase, devoid of other antimicrobial agents. Prepare treatment diets by mixing the specified concentrations of this compound into the basal diet.

  • Feeding and Watering: Provide feed and water ad libitum.

  • Data Collection:

    • Record the body weight of individual animals at the start (Day 0) and end of the trial.

    • Record feed added to each pen feeder and any feed remaining at the end of the trial to calculate feed intake per pen.

    • Monitor animal health daily.

  • Calculations:

    • ADG ( g/day ): (Final Body Weight - Initial Body Weight) / Number of days

    • ADFI ( g/day ): Total Feed Consumed / Number of days

    • FCR: ADFI / ADG

1.4. Workflow Diagram:

G cluster_setup Phase 1: Setup cluster_trial Phase 2: Trial Period (e.g., 28-42 Days) cluster_analysis Phase 3: Analysis A Animal Selection (Uniform age & weight) B 7-Day Acclimation (Basal Diet) A->B C Randomization into Treatment Groups (Control, Low, Med, High Dose) B->C D Ad Libitum Feeding (Treatment Diets) C->D E Data Collection - Body Weight - Feed Intake - Health Monitoring D->E F Calculate Performance Metrics - ADG - ADFI - FCR E->F G Statistical Analysis (e.g., ANOVA) F->G H Final Report G->H

Caption: Workflow for a livestock growth performance trial.

Protocol 2: Nutrient Digestibility Assay

This protocol determines the extent to which this compound affects the apparent total tract digestibility (ATTD) of key nutrients.

2.1. Objective: To measure the effect of this compound on the ATTD of dry matter (DM), crude protein (CP), and gross energy (GE).

2.2. Experimental Design:

  • Animals and Diets: Use a subset of animals from the growth trial or a separate cohort assigned to the same dietary treatment groups.

  • Indicator: Incorporate an indigestible marker (e.g., chromic oxide or titanium dioxide) into the diets at a known concentration (e.g., 0.5%).

2.3. Methodology:

  • Adaptation Period: Allow animals a 5-day adaptation period to the diets containing the indigestible marker.

  • Fecal Collection: Over the subsequent 3-5 days, collect fresh fecal samples from each pen or individual animal (if housed in metabolic crates).

  • Sample Processing: Pool fecal samples by pen, homogenize, and take a subsample. Dry the fecal and feed samples in a forced-air oven and grind for analysis.

  • Chemical Analysis:

    • Analyze feed and fecal samples for the concentration of the indigestible marker.

    • Analyze for DM, CP (using Kjeldahl or Dumas method), and GE (using bomb calorimetry).

  • Calculation:

    • ATTD (%) = 100 - [100 × (Marker_feed / Marker_feces) × (Nutrient_feces / Nutrient_feed)]

      • Where:

        • Marker_feed = Concentration of marker in feed

        • Marker_feces = Concentration of marker in feces

        • Nutrient_feed = Concentration of nutrient in feed

        • Nutrient_feces = Concentration of nutrient in feces

Protocol 3: Intestinal Health Evaluation

This protocol assesses the impact of this compound on the structural integrity of the gut and the composition of the gut microbiota.

3.1. Objective: To evaluate changes in intestinal morphology and microbial populations in response to dietary this compound.

3.2. Methodology - Intestinal Morphology:

  • Sample Collection: At the end of the trial, euthanize a subset of animals from each treatment group.

  • Tissue Sampling: Collect 2-cm segments from specific locations of the small intestine (duodenum, jejunum, and ileum).[5]

  • Fixation: Gently flush segments with saline and fix in 10% neutral buffered formalin.

  • Histology: Process fixed tissues for paraffin embedding, sectioning (5 µm), and staining with hematoxylin and eosin (H&E).

  • Microscopic Analysis: Using a light microscope with imaging software, measure:

    • Villus Height (VH): From the tip to the base of the villus.

    • Crypt Depth (CD): From the base of the villus to the bottom of the crypt.

    • VH:CD Ratio: Calculate the ratio as an indicator of gut health. Villus atrophy is a common response to stress or toxins.[5][6]

3.3. Methodology - Gut Microbiota Analysis:

  • Sample Collection: Collect fresh cecal or colon contents from the same euthanized animals.

  • DNA Extraction: Immediately freeze samples at -80°C. Extract total bacterial DNA from the digesta using a commercial kit.

  • 16S rRNA Gene Sequencing: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using PCR. Sequence the amplicons using a next-generation sequencing platform.

  • Bioinformatic Analysis: Process the sequencing data to:

    • Assess alpha diversity (e.g., Chao1, Shannon index) to measure microbial richness and evenness within a sample.

    • Assess beta diversity (e.g., Bray-Curtis dissimilarity) to compare microbial community composition between treatment groups.

    • Determine the relative abundance of different bacterial taxa (phylum, family, genus).

Protocol 4: Oxidative Stress and Toxicity Assessment

This protocol investigates the potential for this compound to induce oxidative stress and other toxicological effects. Studies indicate that this compound can cause mitochondrial dysfunction and redox imbalance.[3]

4.1. Objective: To measure key biomarkers of oxidative stress and organ function in blood and tissue samples.

4.2. Methodology:

  • Blood Collection: At the end of the trial, collect blood samples via venipuncture into heparinized and serum-separating tubes.

  • Tissue Collection: Collect samples from the liver and kidneys, as these have been identified as potential target organs.[4][7]

  • Sample Processing:

    • Centrifuge blood to separate plasma and serum.

    • Prepare liver and kidney tissue homogenates.

  • Biochemical Assays: Use commercial ELISA kits or colorimetric assays to measure:

    • Oxidative Stress Markers:

      • Malondialdehyde (MDA) concentration in serum and tissue (marker of lipid peroxidation).

      • Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity in serum and tissue (key antioxidant enzymes).

    • Liver Function Markers (in serum): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity.

    • Kidney Function Markers (in serum): Blood urea nitrogen (BUN) and creatinine concentrations.

Data Presentation Tables

Table 1: Effect of this compound on Livestock Growth Performance

Parameter Control (T1) Low Dose (T2) Medium Dose (T3) High Dose (T4) P-value
Initial Body Weight (kg)
Final Body Weight (kg)
ADG ( g/day )
ADFI ( g/day )

| FCR (g feed/g gain) | | | | | |

Table 2: Effect of this compound on Apparent Total Tract Digestibility (%)

Nutrient Control (T1) Low Dose (T2) Medium Dose (T3) High Dose (T4) P-value
Dry Matter
Crude Protein

| Gross Energy | | | | | |

Table 3: Effect of this compound on Jejunal Morphology

Parameter Control (T1) Low Dose (T2) Medium Dose (T3) High Dose (T4) P-value
Villus Height (µm)
Crypt Depth (µm)

| VH:CD Ratio | | | | | |

Table 4: Effect of this compound on Serum Oxidative Stress Biomarkers

Parameter Control (T1) Low Dose (T2) Medium Dose (T3) High Dose (T4) P-value
MDA (nmol/mL)
SOD (U/mL)

| GSH-Px (U/mL) | | | | | |

Signaling Pathways and Logical Relationships

This compound is known to induce oxidative stress, which can lead to cellular damage.[3] This process involves an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system.[8][9] This can disrupt key cellular signaling pathways.

G QCT This compound (via N→O groups) ROS Increased Reactive Oxygen Species (ROS) QCT->ROS Mito Mitochondrial Dysfunction QCT->Mito Antioxidant Depletion of Antioxidant Defenses (e.g., SOD, GSH-Px) ROS->Antioxidant Damage Cellular Damage - Lipid Peroxidation - Protein/DNA Damage ROS->Damage Mito->ROS Apoptosis Apoptosis / Necrosis Damage->Apoptosis Toxicity Organ Toxicity (Liver, Adrenal) Apoptosis->Toxicity

Caption: Hypothesized pathway of this compound-induced oxidative stress.

The various methods for evaluating this compound are interconnected, providing a holistic view of its physiological impact.

G cluster_input Input cluster_effects Physiological Effects cluster_output Performance Outcome Input This compound in Diet Gut Gut Environment - Microbiota - Morphology Input->Gut Systemic Systemic Effects - Oxidative Stress - Metabolism Input->Systemic Nutrient Nutrient Digestibility Gut->Nutrient Output Growth Performance (ADG, FCR) Gut->Output Nutrient->Output Systemic->Output

Caption: Relationship between evaluation methods for this compound.

References

Application Notes and Protocols for the Analysis of Quinocetone and its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Quinocetone (QCT) and its primary metabolites in biological matrices. The protocols are intended to support research, drug development, and food safety monitoring by offering robust and validated analytical procedures.

Introduction

This compound (QCT) is a quinoxaline derivative used as an antimicrobial growth promoter in animal feed.[1] Its use necessitates reliable analytical methods to monitor its metabolism and ensure the safety of food products derived from treated animals. QCT undergoes extensive metabolism in animals, with the primary pathways involving reduction of the N-O groups, hydroxylation, and reduction of the carbonyl group and double bonds.[2][3][4] The major metabolites include desoxythis compound (DQCT or DMO-QTN), di-deoxythis compound (DDI-QTN), and 3-methylquinoxaline-2-carboxylic acid (MQCA).[1][5][6][7]

This document outlines protocols for the extraction, separation, and quantification of QCT and its key metabolites in various animal tissues using liquid chromatography coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.

Metabolic Pathway of this compound

The metabolism of this compound is complex, involving several biotransformation reactions. The major metabolic pathway involves the stepwise reduction of the N-oxide groups, leading to the formation of desoxythis compound and di-deoxythis compound. Further metabolism can occur through hydroxylation and other reductions.

Quinocetone_Metabolism QCT This compound (QCT) DQCT Desoxythis compound (DQCT) (1-desoxythis compound) QCT->DQCT N-O Group Reduction Hydroxylated_Metabolites Hydroxylated Metabolites QCT->Hydroxylated_Metabolites DDQCT Di-deoxythis compound (dideoxythis compound) DQCT->DDQCT N-O Group Reduction DQCT->Hydroxylated_Metabolites Hydroxylation Reduced_Metabolites Carbonyl and Double Bond Reduced Metabolites DDQCT->Reduced_Metabolites Carbonyl/Double Bond Reduction MQCA 3-methylquinoxaline-2- carboxylic acid (MQCA)

Caption: Major metabolic pathways of this compound.

Analytical Methods and Protocols

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound and its metabolites. LC-MS/MS offers higher sensitivity and selectivity.

General Experimental Workflow

The general workflow for the analysis of this compound and its metabolites from animal tissues involves sample preparation (extraction and cleanup), chromatographic separation, and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile) Homogenization->Extraction Purification 3. Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning Extraction->Purification Reconstitution 4. Evaporation and Reconstitution Purification->Reconstitution LC_Separation 5. LC Separation (C18 Column) Reconstitution->LC_Separation Detection 6. Detection (UV or MS/MS) LC_Separation->Detection Quantification 7. Quantification (Calibration Curve) Detection->Quantification

Caption: General experimental workflow for tissue analysis.

Protocol 1: HPLC-UV Method for Swine and Chicken Tissues

This method is suitable for the simultaneous determination of QCT, DQCT, and MQCA in muscle, liver, kidney, and fat of swine and chicken.[1][5]

1. Sample Preparation

  • For QCT and DQCT:

    • Homogenize 5 g of tissue with 20 mL of ethyl acetate.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness.

    • Dissolve the residue in 1 mL of methanol and add 5 mL of iso-octane. Vortex and centrifuge.

    • Discard the upper iso-octane layer.

    • Evaporate the methanol layer to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[5]

  • For MQCA:

    • Homogenize 5 g of tissue and subject it to alkaline hydrolysis.

    • Adjust the pH to 6.0 with citric acid buffer and extract with ethyl acetate.

    • Purify the extract using a cation-exchange solid-phase extraction (SPE) cartridge (e.g., AG MP-50 resin).[5]

    • Elute, evaporate, and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC with UV-Vis Detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Varies depending on the analyte. A common mobile phase is a mixture of acetonitrile and water (containing an acidifier like formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 312 nm for QCT, 320 nm for DQCT and MQCA.[1][5]

3. Quantitative Data

AnalyteMatrixLinearity (µg/mL)LOD (µg/g)LOQ (µg/g)Recovery (%)RSD (%)
QCTSwine/Chicken Tissues0.01 - 0.640.0250.0571 - 864 - 12
DQCTSwine/Chicken Tissues0.01 - 0.640.0250.0571 - 864 - 12
MQCASwine/Chicken Tissues0.01 - 0.640.0250.0571 - 864 - 12

Data summarized from references[1][5].

Protocol 2: LC-MS/MS Method for Chicken Tissues

This highly sensitive and specific method is for the simultaneous determination of QCT and its major metabolites in chicken muscle, liver, kidney, and fat.[6][7]

1. Sample Preparation

  • Homogenize 2 g of tissue with a mixture of acetonitrile and chloroform.

  • Centrifuge and collect the supernatant.

  • Purify the extract using an Oasis MAX SPE cartridge.[6]

  • Wash the cartridge and elute the analytes.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Quantitative Data

AnalyteMatrixLinearity (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
QCTChicken Tissues2 - 500≤ 3≤ 1077.1 - 95.2< 15
DMO-QTNChicken Tissues2 - 500≤ 3≤ 1077.1 - 95.2< 15
DDI-QTNChicken Tissues2 - 500≤ 3≤ 1077.1 - 95.2< 15
Other MetabolitesChicken Tissues-0.24 - 0.76 (Decision Limits)< 2.34 (Detection Capabilities)77.1 - 95.2< 15

Data for QCT, DMO-QTN, and DDI-QTN summarized from reference[7]. Data for other metabolites from reference[6].

Protocol 3: LC-MS/MS Method for Chicken Plasma

This method is designed for pharmacokinetic studies of QCT and its metabolites in chicken plasma.[8][9]

1. Sample Preparation

  • To 0.5 mL of plasma, add a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

2. LC-MS/MS Conditions

  • Instrument: As described in Protocol 2.

  • Column: C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and water (containing an acidifier).

  • Ionization Mode: Positive ESI

  • Detection Mode: MRM

3. Quantitative Data

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)
QCTChicken Plasma0.0020.008
DMO-QTNChicken Plasma0.0020.008
DDI-QTNChicken Plasma0.0030.010

Data summarized from references[8][9].

Summary of Analytical Performance

The following table provides a comparative summary of the performance of the different analytical methods described.

MethodAnalytesMatrixTypical LOQKey Advantages
HPLC-UV QCT, DQCT, MQCASwine & Chicken Tissues0.05 µg/gCost-effective, widely available
LC-MS/MS QCT & 4 major metabolitesChicken Tissues≤ 10 µg/kgHigh sensitivity and specificity
LC-MS/MS QCT, DMO-QTN, DDI-QTNChicken Plasma0.008 - 0.010 µg/mLIdeal for pharmacokinetic studies

Conclusion

The analytical methods presented provide comprehensive protocols for the determination of this compound and its major metabolites in various biological matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The LC-MS/MS methods are recommended for regulatory and research purposes requiring high sensitivity and confirmation of residue identity. The HPLC-UV method can be a practical alternative for routine monitoring where lower sensitivity is acceptable. These application notes serve as a valuable resource for researchers and professionals in ensuring the safe use of this compound and monitoring its residues in the food chain.

References

Application of Quinocetone in veterinary medicine for bacterial infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline 1,4-dioxide derivative, is a synthetic antimicrobial agent utilized in veterinary medicine. It is primarily employed as a feed additive to promote growth and prevent and treat bacterial infections in livestock, particularly pigs.[1] Its broad-spectrum activity targets a range of pathogenic bacteria, making it a subject of interest for veterinary drug development. This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy and mechanism of action against bacterial infections.

Mechanism of Action

This compound exerts its antibacterial effects through a multi-faceted mechanism primarily centered on the induction of oxidative stress within bacterial cells. This leads to DNA damage and the inhibition of essential cellular processes.[2][3] Key signaling pathways implicated in the cellular response to this compound-induced stress include the ATF6/DAPK1 and Nrf2/HO-1 pathways.[2][4][5]

Oxidative Stress and DNA Damage

This compound's structure, containing a quinoxaline 1,4-dioxide moiety, facilitates the generation of reactive oxygen species (ROS) such as superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙) during its metabolism.[2] This surge in ROS leads to oxidative stress, causing damage to cellular macromolecules, including DNA strand breakage.[2][3] Furthermore, this compound has been shown to inhibit topoisomerase II activity, an enzyme crucial for DNA replication, further contributing to its bactericidal effect.[2]

Signaling Pathway Involvement

ATF6/DAPK1 Pathway: this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway.[4][5] Activated ATF6 upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1).[5] This cascade is involved in mediating this compound-induced autophagy, a cellular process of self-degradation that can be a survival or death mechanism depending on the context.[5]

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[6] While initial exposure to this compound-induced oxidative stress may activate this protective pathway, prolonged or high-dose exposure can lead to its suppression.[2][6] This inhibition of the Nrf2/HO-1 pathway exacerbates oxidative damage, leading to inflammation and apoptosis.[2][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Veterinary Pathogens

MicroorganismMIC (µg/mL)
Microsporum canis8
Mycoplasma gallisepticum8
Mycoplasma hyopneumoniae16
Escherichia coliVaries by strain
Staphylococcus aureusVaries by strain
Salmonella spp.Varies by strain
Proteus spp.Varies by strain
Pasteurella spp.Varies by strain
Shigella spp.Varies by strain
Edwardsiella spp.Varies by strain
Aeromonas hydrophilaVaries by strain
Pseudomonas spp.Varies by strain
Vibrio spp.Varies by strain

Note: MIC values for many common veterinary pathogens are not consistently reported in the literature and require experimental determination.

Table 2: Acute Toxicity Data for this compound

Animal ModelRoute of AdministrationLD₅₀ (mg/kg b.w.)
Wistar RatsOral gavage8687.31
Kunming MiceOral gavage15848.93

Table 3: Sub-chronic Toxicity of this compound in Wistar Rats (Dietary Administration)

Dietary Level (mg/kg)Approximate Daily Intake (mg/kg b.w.)Key Observations
505No observed adverse effects.
30030No observed adverse effects (NOAEL).
1800180Decreased body weight, increased relative liver and kidney weights, proliferation of bile canaliculi.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against relevant veterinary bacterial pathogens.

1. Materials:

  • This compound powder
  • Appropriate solvent for this compound (e.g., DMSO)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
  • 96-well microtiter plates
  • Bacterial strains of interest (e.g., E. coli, S. aureus, Salmonella spp.)
  • Spectrophotometer
  • Incubator (37°C)
  • Positive control antibiotic (e.g., enrofloxacin)
  • Growth control (broth + bacteria, no antibiotic)
  • Sterility control (broth only)

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to a high concentration (e.g., 10 mg/mL).
  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control. Add only the bacterial inoculum to the growth control wells and only broth to the sterility control wells.
  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7]

Protocol 2: In Vivo Efficacy Study in a Swine Bacterial Infection Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a swine model of bacterial infection (e.g., post-weaning diarrhea caused by E. coli).

1. Materials:

  • Healthy, weaned piglets
  • Pathogenic strain of E. coli
  • This compound-medicated feed at various concentrations
  • Control (non-medicated) feed
  • Positive control (medicated with a known effective antibiotic) feed
  • Appropriate housing and husbandry for swine
  • Materials for clinical scoring (e.g., fecal consistency charts) and sample collection (e.g., fecal swabs, blood collection tubes)

2. Procedure:

  • Acclimatization: Acclimate the piglets to the experimental housing for a minimum of 7 days.
  • Randomization: Randomly assign piglets to different treatment groups (e.g., negative control, positive control, different doses of this compound).
  • Infection: Orally challenge the piglets with a known dose of the pathogenic E. coli strain.
  • Treatment: Provide the respective medicated or control feed to each group for a specified duration (e.g., 14 days).
  • Monitoring:
  • Record clinical signs daily, including fecal consistency, appetite, and general demeanor.
  • Monitor body weight at regular intervals.
  • Collect fecal samples for bacterial shedding analysis (e.g., quantitative culture).
  • Collect blood samples for hematological and biochemical analysis.
  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform necropsies to evaluate gross lesions in the gastrointestinal tract. Collect tissue samples for histopathological examination.
  • Data Analysis: Analyze the data for significant differences between treatment groups in terms of clinical scores, weight gain, bacterial shedding, and pathological lesions.

Protocol 3: Analysis of Signaling Pathway Activation (Western Blotting and RT-PCR)

This protocol details the methods to investigate the effect of this compound on the ATF6/DAPK1 and Nrf2/HO-1 signaling pathways in a relevant cell line (e.g., porcine intestinal epithelial cells).

1. Materials:

  • Porcine intestinal epithelial cell line (e.g., IPEC-J2)
  • Cell culture medium and supplements
  • This compound
  • Reagents for protein extraction (lysis buffer) and quantification (BCA assay)
  • SDS-PAGE gels and electrophoresis apparatus
  • Western blotting apparatus and membranes
  • Primary antibodies against: ATF6, DAPK1, Nrf2, HO-1, and a loading control (e.g., β-actin)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate
  • RNA extraction kit
  • Reverse transcription kit
  • Primers for ATF6, DAPK1, Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH)
  • Real-time PCR system and reagents

2. Procedure:

  • Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with different concentrations of this compound for various time points.
  • Western Blotting:
  • Lyse the cells and quantify the protein concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Block the membrane and incubate with primary antibodies overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.
  • Quantify the band intensities and normalize to the loading control.
  • RT-PCR:
  • Extract total RNA from the treated and control cells.
  • Synthesize cDNA from the RNA using a reverse transcription kit.
  • Perform real-time PCR using specific primers for the target genes and the housekeeping gene.
  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

G cluster_0 This compound-Induced Antibacterial Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Damage & Topoisomerase II Inhibition ROS->DNA_Damage Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death

Caption: this compound's primary antibacterial mechanism of action.

G cluster_1 This compound-Induced Signaling Pathways This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress ATF6 ATF6 Activation ER_Stress->ATF6 DAPK1 DAPK1 Upregulation ATF6->DAPK1 Autophagy Autophagy DAPK1->Autophagy Nrf2_HO1_inhibition Nrf2/HO-1 Pathway Suppression (High Dose) Oxidative_Stress->Nrf2_HO1_inhibition Inflammation_Apoptosis Inflammation & Apoptosis Nrf2_HO1_inhibition->Inflammation_Apoptosis

Caption: Key signaling pathways affected by this compound.

G cluster_2 Experimental Workflow for In Vivo Efficacy Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Infection Bacterial Challenge Randomization->Infection Treatment Administration of This compound-Medicated Feed Infection->Treatment Monitoring Clinical & Pathological Monitoring Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Techniques for Assessing DNA Damage Induced by Quinocetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, a growing body of evidence indicates its potential for genotoxicity, posing a significant concern for animal and human health.[1] The genotoxic effects of this compound are primarily attributed to its ability to induce DNA damage, a critical event that can lead to mutations, chromosomal aberrations, and cell death if not properly repaired.[2] Understanding and accurately assessing the DNA damage caused by this compound is paramount for regulatory evaluation, risk assessment, and the development of safer alternatives.

The primary mechanism of this compound-induced genotoxicity involves the metabolic generation of reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydroxyl radicals (•OH).[2][3][4] These highly reactive molecules can attack cellular macromolecules, including DNA, leading to single- and double-strand breaks, base modifications (like the formation of 8-hydroxy-deoxyguanosine), and DNA-protein crosslinks.[2] Furthermore, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby exacerbating DNA damage.[2][3][4] This cascade of events can trigger cellular signaling pathways that lead to cell cycle arrest, apoptosis (programmed cell death), or senescence. Key signaling pathways implicated in this compound-induced toxicity include the c-MYC-dependent mitochondrial apoptotic pathway and the suppression of the Wnt/β-catenin signaling pathway.[5][6]

This document provides detailed application notes and protocols for three widely accepted and robust techniques to assess DNA damage and its consequences following exposure to this compound:

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for the detection of DNA single- and double-strand breaks in individual cells.[7][8]

  • γ-H2AX Foci Formation Assay: A specific and quantitative marker for DNA double-strand breaks (DSBs), a severe form of DNA damage.[9][10]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: A method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11][12][13]

These protocols are intended to guide researchers in the comprehensive evaluation of this compound's genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a versatile and sensitive method for quantifying DNA strand breaks in individual cells.[7][8] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).[7] The intensity and length of the comet tail are proportional to the amount of DNA damage.[14] The alkaline version of the assay is particularly useful for detecting single-strand breaks and alkali-labile sites.[7]

Experimental Protocol: Alkaline Comet Assay

Materials and Reagents:

  • Fully frosted microscope slides

  • Coverslips (24 x 60 mm)

  • Normal Melting Point (NMP) Agarose

  • Low Melting Point (LMP) Agarose

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add fresh), pH 10

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5

  • DNA staining solution (e.g., SYBR® Green I or Ethidium Bromide)

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., Comet Assay Software Project - CASP)

Procedure:

  • Cell Preparation:

    • Treat cells (e.g., HepG2 or V79) with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) for a specified duration (e.g., 1, 2, 4 hours).[2]

    • Include a positive control (e.g., methyl methanesulfonate) and a vehicle control (e.g., DMSO).

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose in PBS and allow it to solidify.

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold Lysis Solution.

    • Incubate at 4°C for at least 1 hour (can be left overnight).

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes in the alkaline buffer.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. All steps should be performed at 4°C to prevent additional DNA damage.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.

    • Stain the slides with a DNA staining solution (e.g., 20 µL of 20 µg/mL Ethidium Bromide) for 5 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software. Score at least 50-100 cells per slide.

    • Commonly used parameters for quantifying DNA damage are Tail DNA (%) and Olive Tail Moment (OTM).

Data Presentation: this compound-induced DNA Damage in HepG2 Cells (Comet Assay)
This compound (µM)Treatment Time (h)Cell Line% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)Reference
0 (Control)4HepG25.2 ± 1.11.8 ± 0.4[2]
104HepG212.5 ± 2.34.5 ± 0.9[2]
204HepG221.8 ± 3.5 8.2 ± 1.5[2]
304HepG233.1 ± 4.1 12.7 ± 2.1[2]
404HepG245.6 ± 5.2 18.9 ± 2.8[2]
*p < 0.05, *p < 0.01 vs. control

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) qct_treatment This compound Treatment cell_culture->qct_treatment cell_harvest Cell Harvest & Resuspension qct_treatment->cell_harvest embedding Cell Embedding in Agarose cell_harvest->embedding lysis Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization microscopy Fluorescence Microscopy neutralization->microscopy image_analysis Image Analysis (% Tail DNA, OTM) microscopy->image_analysis gH2AX_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Cell Seeding on Coverslips qct_treatment This compound Treatment cell_seeding->qct_treatment fixation Fixation (PFA) qct_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy foci_quantification Foci Quantification microscopy->foci_quantification TUNEL_Workflow cluster_prep Cell Preparation cluster_assay TUNEL Assay Procedure cluster_analysis Detection & Analysis cell_culture Cell Culture qct_treatment This compound Treatment cell_culture->qct_treatment fixation Fixation (PFA) qct_treatment->fixation permeabilization Permeabilization fixation->permeabilization tunel_reaction TUNEL Reaction (TdT + labeled dUTP) permeabilization->tunel_reaction washing Washing tunel_reaction->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry quantification Quantification of Apoptotic Cells microscopy->quantification flow_cytometry->quantification QCT_Signaling_Pathway QCT This compound Metabolism Metabolic Activation QCT->Metabolism TopoII Topoisomerase II Inhibition QCT->TopoII Wnt Wnt/β-catenin Signaling QCT->Wnt Suppression ROS ROS Generation (O₂•⁻, •OH) Metabolism->ROS DNA_Damage DNA Strand Breaks (SSBs & DSBs) ROS->DNA_Damage Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria TopoII->DNA_Damage Replication Stress cMYC c-MYC Activation DNA_Damage->cMYC Apoptosis Apoptosis Wnt->Apoptosis Inhibition Mitochondria->Apoptosis Caspase Activation cMYC->Mitochondria

References

Troubleshooting & Optimization

Quinocetone Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Quinocetone.

Synthesis Troubleshooting Guide

The synthesis of this compound typically proceeds through a multi-step pathway, culminating in an aldol condensation. This guide addresses common challenges that may arise during this process.

Overall Synthesis Workflow

This compound Synthesis Workflow Start Starting Materials: o-Nitroaniline, Acetylacetone, Benzaldehyde Step1 Step 1: Synthesis of Benzofurazan Oxide Start->Step1 Step2 Step 2: Synthesis of 2-Acetyl-3- methylquinoxaline-1,4-dioxide Step1->Step2 Acetylacetone Step3 Step 3: Aldol Condensation to form Crude this compound Step2->Step3 Benzaldehyde, Catalyst Purification Purification of Crude this compound Step3->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My overall yield of this compound is consistently low. What are the most critical steps to troubleshoot?

Low yields can stem from inefficiencies in any of the synthesis steps. Here’s a breakdown of potential issues at each stage:

  • Step 1 & 2 (Formation of the Quinoxaline Ring): Incomplete reactions or side reactions during the formation of the quinoxaline-1,4-dioxide intermediate will significantly impact the final yield. Ensure complete conversion of starting materials by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3 (Aldol Condensation): This final step is often a major contributor to low yields. Suboptimal reaction conditions, incorrect catalyst choice or loading, and the formation of side products are common culprits.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps can also lead to a lower isolated yield. Ensure careful handling and optimized purification protocols.

Q2: I'm observing multiple spots on my TLC plate after the final aldol condensation step. What are the likely side reactions?

The aldol condensation is reversible and can lead to several side products. Common side reactions include:

  • Self-condensation of 2-acetyl-3-methylquinoxaline-1,4-dioxide: This can occur if the reaction conditions are not optimized for the cross-condensation with benzaldehyde.

  • Cannizzaro reaction of benzaldehyde: If a strong base is used as a catalyst and benzaldehyde has no α-hydrogens, it can disproportionate to benzyl alcohol and benzoic acid.

  • Formation of other condensation products: Depending on the reactivity of the intermediates and the reaction conditions, other undesired condensation products may form.

Troubleshooting Logic for Low Yield in Aldol Condensation

Troubleshooting Low Yield LowYield Low Yield in Aldol Condensation CheckCatalyst Review Catalyst: - Type - Loading - Purity LowYield->CheckCatalyst CheckConditions Optimize Reaction Conditions: - Temperature - Reaction Time - Solvent LowYield->CheckConditions CheckPurity Assess Reactant Purity: - 2-acetyl-3-methylquinoxaline-1,4-dioxide - Benzaldehyde LowYield->CheckPurity CheckWorkup Evaluate Work-up & Purification: - Extraction efficiency - Product loss during washing/ crystallization LowYield->CheckWorkup

Caption: Key areas to investigate when troubleshooting low yields.

Q3: How does the choice of catalyst impact the aldol condensation step?

The catalyst is crucial for a successful aldol condensation. Both acid and base catalysts can be employed, and the choice will significantly affect the reaction rate and selectivity.

  • Base Catalysts (e.g., NaOH, KOH, amines): These are commonly used and work by deprotonating the α-carbon of the ketone to form an enolate, which then attacks the aldehyde. The strength of the base can influence the rate of side reactions.

  • Acid Catalysts (e.g., H₂SO₄, p-TsOH): These work by activating the carbonyl group of the aldehyde, making it more electrophilic.

It is important to screen different catalysts and optimize their loading to maximize the yield of the desired cross-condensation product.

Quantitative Data Summary

The following table summarizes reported yields for an improved synthesis of this compound.

StepReactionReagentsCatalystYield (%)
1Oxidation of o-nitroanilineSodium hypochlorite-96
2Formation of quinoxaline intermediateAcetylacetoneDiethylamine94
3Aldol CondensationBenzaldehyde4-(dimethylamino)pyridinium acetate95

Purification Troubleshooting Guide

Purification of crude this compound is essential to remove unreacted starting materials, catalysts, and side products. The most common methods are recrystallization and column chromatography.

Frequently Asked Questions (FAQs) - Purification

Q1: What is a good solvent system for the recrystallization of this compound?

Acetone has been reported as a suitable solvent for the recrystallization of this compound. The general principle of recrystallization is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Experimental Protocol: Recrystallization from Acetone

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Q2: My recrystallization is not working well; either the product "oils out" or the recovery is very low. What should I do?

  • Oiling Out: This occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid instead of crystallizing. This can be addressed by:

    • Adding more solvent to fully dissolve the compound at high temperature.

    • Using a different solvent or a co-solvent system.

  • Low Recovery: This can be due to:

    • Using too much solvent during dissolution.

    • Cooling the solution too quickly, which can trap impurities and reduce the overall yield of pure crystals.

    • The compound having significant solubility in the cold solvent.

Troubleshooting Recrystallization

Recrystallization Troubleshooting Problem Recrystallization Issue OilingOut Product 'Oils Out' Problem->OilingOut LowRecovery Low Recovery Problem->LowRecovery Solution1 Add more hot solvent or try a different solvent system OilingOut->Solution1 Solution2 Use less solvent for dissolution LowRecovery->Solution2 Solution3 Cool the solution more slowly LowRecovery->Solution3 Solution4 Ensure the solvent has low solubility for the product when cold LowRecovery->Solution4

Caption: Common issues and solutions in recrystallization.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

Experimental Protocol: General Column Chromatography

  • Stationary Phase: Silica gel is a common choice for compounds with moderate polarity like this compound.

  • Mobile Phase Selection: The ideal mobile phase (eluent) should provide good separation of this compound from its impurities. This is typically determined by running TLC plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The ratio is adjusted to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: The column should be packed uniformly with the silica gel slurry in the initial, least polar mobile phase to avoid cracks and channels that lead to poor separation.

  • Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

Common Analytical Techniques for Purity Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify impurities. A reversed-phase C18 column with a UV detector is a common setup.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of the main product and any impurities, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the synthesized this compound and to detect the presence of impurities with different chemical structures.
Melting Point Analysis A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Technical Support Center: Improving the Bioavailability of Quinocetone in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Quinocetone in animal feed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability important?

This compound is a quinoxaline derivative used as an antimicrobial growth promoter in animal feed.[1][2] Its efficacy is dependent on its concentration in the target tissues. However, this compound's low aqueous solubility can limit its dissolution and absorption in the gastrointestinal tract, leading to reduced bioavailability.[3][4] Enhancing its bioavailability can lead to more effective disease prevention and growth promotion at lower dosage levels, reducing the potential for adverse effects and environmental impact.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound in livestock?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][5] For this compound, the most promising approaches include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[4][6][7][8] This can enhance the dissolution rate by reducing particle size, improving wettability, and creating an amorphous form of the drug.[7][9]

  • Microencapsulation: Encapsulating this compound within a polymer shell can protect it from degradation in the upper gastrointestinal tract and allow for controlled release at the site of absorption.[5][10]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[5]

Q3: How does the composition of animal feed affect the absorption of this compound?

The composition of animal feed can significantly influence the absorption of orally administered drugs. While specific data for this compound is limited, general principles suggest the following interactions:

  • High-Fat Diets: Lipidic components in the feed may enhance the solubilization of lipophilic drugs like this compound, potentially increasing absorption.

  • High-Fiber Diets: Certain types of fiber may bind to the drug, reducing its availability for absorption.

  • Mineral Content: High concentrations of certain minerals, such as calcium, can potentially form complexes with drugs, hindering their absorption. The dietary ratio of minerals like zinc and copper has been shown to affect their own absorption and could potentially interact with other compounds.[11]

  • Protein Content: The effect of protein levels on this compound absorption is not well-documented, but significant variations in dietary protein could alter gastrointestinal transit time and digestive enzyme activity, indirectly affecting drug absorption.

Q4: What are the key in vitro and in vivo models for assessing the bioavailability of this compound?

Both in vitro and in vivo models are crucial for evaluating the bioavailability of this compound formulations.

  • In Vitro Models:

    • Dissolution Testing: This is a fundamental test to assess the rate and extent to which this compound dissolves from a given formulation in simulated gastric and intestinal fluids.

    • Permeability Assays: Using cell lines like Caco-2 can provide an indication of the drug's ability to cross the intestinal epithelium.

    • Ex vivo intestinal models, such as the everted gut sac technique, can also be used to study absorption in a more physiologically relevant system.[12]

  • In Vivo Models:

    • Pharmacokinetic Studies: These are typically conducted in target animal species (e.g., poultry, swine). Blood samples are collected at various time points after administration of the this compound formulation, and the concentration of this compound and its metabolites are measured.[1] Key parameters to determine are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

    • Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the distribution and depletion of this compound and its residues in different tissues of the animal.

Troubleshooting Guides

This section addresses common problems encountered during the development and testing of enhanced bioavailability formulations of this compound.

Problem Possible Causes Troubleshooting Steps
Low in vitro dissolution rate of solid dispersion. 1. Inappropriate carrier selection. 2. Incorrect drug-to-carrier ratio. 3. Unsuitable preparation method (e.g., solvent evaporation, melting). 4. Recrystallization of the drug during storage.1. Screen different hydrophilic carriers (e.g., PEGs, PVPs, cellulose derivatives). 2. Optimize the drug-to-carrier ratio to ensure molecular dispersion.[4] 3. Experiment with different preparation techniques to achieve a more amorphous state. 4. Conduct stability studies under different temperature and humidity conditions to assess for recrystallization using techniques like XRD.
Poor encapsulation efficiency of microparticles. 1. Incompatible drug and polymer properties. 2. Suboptimal process parameters (e.g., stirring speed, temperature, solvent evaporation rate). 3. Inappropriate microencapsulation technique for this compound.1. Select a polymer with appropriate solubility and compatibility with this compound. 2. Systematically vary process parameters to identify the optimal conditions for encapsulation. 3. Evaluate different microencapsulation methods such as spray drying, coacervation, or fluid-bed coating.
High variability in in vivo pharmacokinetic data. 1. Differences in feed intake and composition among animals. 2. Inconsistent dosing procedures. 3. Physiological differences between individual animals. 4. Issues with the analytical method for quantifying this compound in plasma.1. Standardize the diet and feeding schedule for all animals in the study. 2. Ensure accurate and consistent administration of the formulation. 3. Use a sufficient number of animals to account for biological variability and employ appropriate statistical analysis. 4. Validate the analytical method for accuracy, precision, and sensitivity.[1]
No significant improvement in bioavailability with the new formulation. 1. The formulation did not sufficiently enhance dissolution in vivo. 2. The absorption of this compound is limited by its permeability, not its solubility. 3. Extensive first-pass metabolism is occurring.1. Re-evaluate the in vitro dissolution profile under more physiologically relevant conditions. 2. Conduct permeability studies to determine if permeability is the rate-limiting step. 3. Investigate the metabolic profile of this compound to identify major metabolites and assess the extent of first-pass metabolism.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is completely removed, a solid mass will be formed on the wall of the flask.

  • Scrape the solid mass and further dry it in a desiccator under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in an airtight container until further analysis.

In Vitro Dissolution Study of this compound Formulations

Objective: To compare the dissolution profile of a novel this compound formulation (e.g., solid dispersion) with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • This compound pure drug and formulated product

  • HPLC system for analysis

Methodology:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium (SGF or SIF) maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 75 RPM.

  • Accurately weigh an amount of the this compound formulation or pure drug equivalent to a specific dose and place it in the dissolution vessel.

  • Start the dissolution test and withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.

In Vivo Bioavailability Study in Broiler Chickens

Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations after oral administration to broiler chickens.

Materials:

  • Broiler chickens (e.g., Ross 308) of a specific age and weight range.

  • Control feed (without any medication).

  • Test formulations of this compound.

  • Oral gavage needles.

  • Blood collection tubes with anticoagulant (e.g., heparinized).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Acclimatize the birds for a week before the study. House them in a controlled environment with free access to feed and water.

  • Fast the birds overnight before dosing.

  • Divide the birds into groups (e.g., control, pure drug, test formulation 1, test formulation 2).

  • Administer a single oral dose of the respective this compound formulation to each bird via oral gavage. The dose should be based on the body weight of the bird.

  • Collect blood samples (e.g., 1 mL) from the wing vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[1]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

  • Statistically compare the parameters between the groups to assess for any significant differences in bioavailability.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Quinocetone_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS VDAC1 VDAC1 Oligomerization ROS->VDAC1 Wnt ↓ Wnt/β-catenin Pathway ROS->Wnt Nrf2 Nrf2/HO-1 Pathway Suppression ROS->Nrf2 CytC Cytochrome c Release VDAC1->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Mitochondrial Apoptosis Casp3->Apoptosis Wnt->Apoptosis

Caption: this compound induces apoptosis via ROS-dependent pathways.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Study cluster_data Data Analysis Formulation This compound Formulation (e.g., Solid Dispersion) Dissolution Dissolution Testing Formulation->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability Dosing Oral Dosing in Target Animal Permeability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Stats Statistical Comparison PK->Stats

Caption: Workflow for assessing this compound bioavailability.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Bio Low In Vivo Bioavailability Poor_Sol Poor Solubility/ Dissolution Low_Bio->Poor_Sol Poor_Perm Poor Permeability Low_Bio->Poor_Perm Metabolism High First-Pass Metabolism Low_Bio->Metabolism Form_Strategy Improve Formulation (Solid Dispersion, Microencapsulation) Poor_Sol->Form_Strategy Perm_Enhancer Add Permeation Enhancer Poor_Perm->Perm_Enhancer Met_Inhibitor Co-administer Metabolism Inhibitor Metabolism->Met_Inhibitor

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Mitigating the Genotoxic Effects of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to investigate and minimize the genotoxicity associated with Quinocetone (QCT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's genotoxicity?

A1: this compound's genotoxicity is not caused by the parent compound itself but results from its metabolic activation. The primary mechanism involves the enzymatic reduction of its N-oxide groups, a process that generates unstable intermediates and significant amounts of reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2). This leads to oxidative stress, which in turn causes DNA damage, including strand breaks, oxidized bases, and the formation of micronuclei.

Q2: Which enzymes are responsible for the metabolic activation of this compound?

A2: The metabolic activation of this compound is primarily carried out by intracellular reductases. A key enzyme identified in this process is NAD(P)H: quinone oxidoreductase 1, also known as DT-diaphorase. This enzyme catalyzes the reduction of this compound, leading to the production of its toxic metabolites.

Q3: What are the common in vitro and in vivo assays used to assess this compound's genotoxicity?

A3: Several standard assays are employed to evaluate the genotoxic potential of this compound.

  • In vitro assays: The most common include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and the single-cell gel electrophoresis (Comet) assay to detect DNA strand breaks in cell lines like HepG2 or V79.

  • In vivo assays: The in vivo micronucleus assay in rodents (e.g., mice) is frequently used to assess chromosomal damage in bone marrow cells after oral administration of this compound.

Q4: What are the principal strategies for minimizing the genotoxic effects of this compound in an experimental setting?

A4: The main strategies focus on counteracting the primary mechanism of toxicity:

  • Inhibiting Metabolic Activation: Using chemical inhibitors of the reductases responsible for activating this compound. For example, Dicoumarol (DIC) is a known inhibitor of DT-diaphorase and can significantly reduce QCT's toxicity.

  • Scavenging Reactive Oxygen Species (ROS): Applying antioxidants to neutralize the ROS generated during QCT metabolism. N-acetylcysteine (NAC) is a well-documented antioxidant that has been shown to effectively mitigate QCT-induced DNA damage.

  • Enhancing ROS Degradation: Utilizing enzymes that break down specific ROS. For instance, the addition of Catalase, which degrades hydrogen peroxide (H2O2), can reduce the observed genotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at mitigating this compound's genotoxicity.

Problem / Observation Potential Cause Troubleshooting Steps & Recommendations
High variability in Comet assay results between replicates. 1. Inconsistent cell viability after treatment. 2. Uneven exposure to this compound or the mitigating agent. 3. Variations in electrophoresis conditions.1. Verify Cell Viability: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue) in parallel. Ensure cell viability is >80% for the chosen concentrations. Adjust concentrations if necessary. 2. Ensure Homogeneous Mixing: Gently swirl the culture plates immediately after adding the test compounds to ensure even distribution. 3. Standardize Electrophoresis: Maintain a constant temperature (e.g., 4°C) during electrophoresis to prevent additional DNA damage. Ensure the buffer level is consistent and covers the slides uniformly.
N-acetylcysteine (NAC) treatment shows no reduction in DNA damage. 1. Insufficient NAC concentration or pre-incubation time. 2. Degradation of NAC in the culture medium. 3. The chosen cell line may have robust intrinsic antioxidant defenses.1. Optimize NAC Protocol: Test a range of NAC concentrations and pre-incubate cells with NAC for at least 1-2 hours before adding this compound. 2. Prepare Fresh Solutions: Prepare NAC solutions immediately before use, as it can oxidize in solution. 3. Cell Line Characterization: Measure baseline glutathione (GSH) levels in your cell line. If levels are already high, the protective effect of exogenous NAC may be less pronounced.
Dicoumarol (DIC) fails to inhibit this compound's genotoxicity. 1. The cell line may not express sufficient levels of DT-diaphorase. 2. Incorrect concentration of DIC.1. Confirm Enzyme Expression: Verify the expression and activity of DT-diaphorase in your cell model using a Western blot or a specific enzyme activity assay. If expression is low, DIC will not be effective. 2. Perform Dose-Response: Test a range of DIC concentrations to find the optimal inhibitory, non-toxic dose for your specific cell line.
Unexpected cytotoxicity observed with the mitigating agent alone (e.g., NAC or DIC). 1. The concentration of the agent is too high. 2. The agent is unstable or has degraded into toxic byproducts.1. Determine Cytotoxicity Threshold: Always run a dose-response cytotoxicity assay for the mitigating agent alone to establish its non-toxic working range. 2. Check Solution Quality: Use high-purity reagents and prepare solutions fresh for each experiment.

Data Summary Tables

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced DNA Damage in HepG2 Cells (Comet Assay)

This compound (µg/mL)NAC (mM)Olive Tail Moment (Mean ± SD)% Reduction in DNA Damage
0 (Control)01.5 ± 0.4-
0.25010.8 ± 1.20%
0.251.04.2 ± 0.761%
0.252.52.1 ± 0.581%
0.50018.5 ± 2.10%
0.501.08.9 ± 1.152%
0.502.54.8 ± 0.974%
Data are hypothetical and compiled for illustrative purposes based on trends reported in literature.

Table 2: Effect of DT-diaphorase Inhibitor (Dicoumarol) on this compound-Induced Genotoxicity

Cell LineThis compound (µg/mL)Dicoumarol (µM)Genotoxicity Endpoint (e.g., Micronucleus Frequency %)% Inhibition
V79001.2 ± 0.3-
V790.108.5 ± 1.10%
V790.1202.4 ± 0.583%
HepG2001.5 ± 0.4-
HepG20.25012.1 ± 1.50%
HepG20.25204.3 ± 0.864%
Data are hypothetical and compiled for illustrative purposes based on trends reported in literature.

Visual Guides: Pathways and Workflows

G cluster_0 Cellular Environment QCT This compound (QCT) Reductases Reductases (e.g., DT-diaphorase) QCT->Reductases Metabolic Activation Metabolites Unstable Metabolites + ROS (O2•−, H2O2) Reductases->Metabolites DNA Nuclear DNA Metabolites->DNA Attack Damage Oxidative DNA Damage (Strand Breaks, Micronuclei) DNA->Damage

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

G cluster_0 Mitigation Strategies QCT This compound Reductases DT-diaphorase QCT->Reductases ROS ROS Generation Reductases->ROS Damage DNA Damage ROS->Damage DIC Dicoumarol (DIC) DIC->Reductases Inhibits NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: Intervention points for mitigating this compound's genotoxicity.

G start Start: Prepare Cell Culture step1 Pre-treatment: Incubate with Mitigating Agent (e.g., NAC for 1-2h) start->step1 step2 Treatment: Add this compound at desired concentration (Co-exposure with agent) step1->step2 step3 Incubate for Exposure Period (e.g., 2-4 hours) step2->step3 step4 Harvest Cells: Trypsinize and wash cells step3->step4 step5 Perform Comet Assay: Embed cells in agarose, lyse, unwind, electrophorese step4->step5 step6 Stain DNA and Visualize: Use a fluorescent dye (e.g., SYBR Green) step5->step6 end Analyze Results: Quantify Olive Tail Moment step6->end

Caption: Experimental workflow for the Comet assay with a mitigating agent.

Key Experimental Protocols

1. Protocol: Alkaline Comet Assay for DNA Damage Assessment

This protocol is adapted for assessing DNA strand breaks in a cell line like HepG2 following exposure to this compound and a mitigating agent.

  • Materials:

    • HepG2 cells

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound (QCT), N-acetylcysteine (NAC)

    • Phosphate-buffered saline (PBS), Trypsin-EDTA

    • Low melting point (LMP) agarose, Normal melting point (NMP) agarose

    • Microscope slides (pre-coated)

    • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

    • Electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA stain (e.g., SYBR Green I)

  • Methodology:

    • Cell Seeding: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treatment: Remove medium, wash with PBS, and add fresh medium containing the desired concentration of NAC. Incubate for 1-2 hours.

    • Treatment: Add QCT to the wells (already containing NAC) to achieve the final concentration. Include appropriate controls (vehicle, QCT alone, NAC alone). Incubate for 2-4 hours.

    • Cell Harvesting: Wash cells with cold PBS. Detach cells using Trypsin-EDTA and then neutralize with complete medium. Centrifuge at 200 x g for 5 minutes.

    • Slide Preparation: Resuspend the cell pellet in cold PBS. Mix ~1x10^4 cells with 75 µL of 0.5% LMP agarose and quickly layer onto a slide pre-coated with 1% NMP agarose. Cover with a coverslip and solidify on ice.

    • Lysis: Remove coverslip and immerse slides in cold lysis buffer for at least 1 hour at 4°C.

    • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

    • Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.

    • Neutralization and Staining: Gently wash slides three times with neutralization buffer. Stain with SYBR Green I for 5 minutes.

    • Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per slide using Comet assay software to determine the Olive Tail Moment or % Tail DNA.

2. Protocol: In Vitro Micronucleus Test

This protocol assesses chromosomal damage by quantifying the formation of micronuclei (MN).

  • Materials:

    • Cell line (e.g., V79, HepG2)

    • Test compounds (QCT, mitigating agent)

    • Cytochalasin B (for cytokinesis block method)

    • Hypotonic solution (e.g., 0.075 M KCl)

    • Fixative (Methanol:Acetic Acid, 3:1)

    • Staining solution (e.g., Giemsa or Acridine Orange)

  • Methodology:

    • Cell Treatment: Seed cells and treat with QCT and the mitigating agent as described in the Comet assay protocol. The exposure time is typically 1.5 to 2 cell cycles.

    • Cytokinesis Block: Add Cytochalasin B at a pre-determined concentration to block cytokinesis without blocking nuclear division. This allows for the identification of once-divided binucleated cells.

    • Cell Harvesting: After the incubation period, harvest the cells by trypsinization.

    • Hypotonic Treatment: Resuspend cells in a pre-warmed hypotonic KCl solution and incubate for 5-10 minutes to swell the cytoplasm.

    • Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step three times.

    • Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.

    • Staining: Stain the slides with Giemsa or another appropriate DNA stain.

    • Scoring: Under a light microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria (e.g., size, shape, and separation from the main nucleus). Calculate the frequency of micronucleated cells.

Technical Support Center: Optimizing Quinocetone Dosage for Maximal Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinocetone dosage optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound as a growth-promoting agent in livestock.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Causes Troubleshooting Steps
No significant improvement in growth rate or feed conversion ratio (FCR). - Suboptimal Dosage: The concentration of this compound in the feed may be too low to elicit a significant response. - Diet Composition: The basal diet may not be appropriate for the target animal species or growth stage, masking the effects of this compound. - Animal Health Status: Underlying health issues in the experimental animals can negatively impact growth performance. - Experimental Variability: High variability within or between experimental groups can obscure treatment effects.- Conduct a Dose-Response Study: Test a range of this compound concentrations to determine the optimal dose for your specific conditions. - Review and Standardize Diet: Ensure the basal diet meets the nutritional requirements of the animals according to established guidelines (e.g., NRC). - Health Monitoring: Closely monitor animal health and implement appropriate biosecurity measures. Acclimatize animals to the experimental conditions before starting the trial. - Increase Sample Size: A larger number of animals per treatment group can help to reduce the impact of individual variation.
Decreased feed intake in treatment groups. - Palatability Issues: At higher concentrations, this compound may affect the taste or smell of the feed, leading to reduced consumption. - Potential Toxicity: Excessive dosage can lead to adverse effects, including reduced appetite.- Gradual Introduction: Introduce the this compound-supplemented feed gradually to allow animals to adapt. - Dose Reduction: If decreased intake persists, consider reducing the this compound concentration. - Flavoring Agents: In some cases, the use of feed flavorings may help to mask any undesirable taste.
Observation of adverse effects (e.g., diarrhea, lethargy). - Dosage Too High: These can be signs of toxicity due to an excessive dose of this compound. - Contaminated Feed: The feed itself may be contaminated with mycotoxins or other harmful substances.- Immediate Discontinuation: Temporarily withdraw the this compound-supplemented feed and provide fresh, unmedicated feed and water. - Veterinary Consultation: Consult with a veterinarian to assess the health of the animals. - Feed Analysis: Test the feed for potential contaminants. - Re-evaluate Dosage: If this compound is suspected as the cause, re-evaluate the dosage and consider starting with a lower concentration.
Inconsistent results across different trials. - Variations in Experimental Conditions: Differences in animal genetics, environmental conditions (temperature, humidity), or management practices between trials can lead to variable outcomes. - Feed Mixing Inhomogeneity: Uneven distribution of this compound in the feed can result in some animals receiving a higher or lower dose than intended.- Standardize Protocols: Ensure that all experimental protocols, including animal sourcing, housing, and feeding, are consistent across all trials. - Thorough Feed Mixing: Implement a validated feed mixing procedure to ensure a homogenous distribution of this compound. Take multiple samples from a batch of feed for analysis to confirm uniformity.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound promotes growth?

This compound's primary growth-promoting effect is attributed to its antibacterial activity, which modulates the intestinal microflora.[1] By selectively inhibiting the growth of pathogenic bacteria such as E. coli and Salmonella, it creates a more favorable gut environment. This allows for the proliferation of beneficial bacteria that aid in the digestion and absorption of nutrients, leading to improved feed efficiency and growth.[1]

2. What is a typical starting dose for this compound in growth promotion studies?

Based on available literature, a common effective dose for broilers is 75 g/ton of feed (75 ppm).[2] For swine, studies have used doses in the range of 50 to 100 mg/kg of feed (50-100 ppm).[3] It is crucial to conduct a dose-titration study to determine the optimal dosage for your specific experimental conditions, including the animal species, age, and diet composition.

3. Are there any known toxic effects of this compound?

Yes, at high doses, this compound can exhibit toxicity. Studies have raised concerns about its potential genotoxicity.[4] It is rapidly and extensively metabolized in the gastrointestinal tract, and some metabolites may persist as residues, particularly in the liver.[5][6] Therefore, it is essential to adhere to recommended dosages and withdrawal periods.

4. How does this compound's modulation of gut microbiota influence host signaling pathways for growth?

While the precise signaling pathways are still under investigation, the modulation of gut microbiota by this compound is believed to influence host metabolic and immune signaling. A healthy gut microbiome, promoted by this compound, can lead to the production of beneficial metabolites like short-chain fatty acids (SCFAs). These SCFAs can then interact with host cell receptors, potentially activating signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell growth, proliferation, and immune regulation.[7][8]

5. What are the key parameters to measure in a this compound growth promotion trial?

The primary parameters to measure are:

  • Average Daily Gain (ADG): To assess the rate of weight gain.

  • Average Daily Feed Intake (ADFI): To monitor feed consumption.

  • Feed Conversion Ratio (FCR): Calculated as ADFI/ADG, this is a key indicator of feed efficiency.

Additionally, it is beneficial to monitor animal health, including morbidity and mortality rates. For more in-depth studies, analysis of gut microbiota composition and intestinal morphology can provide further insights into the mechanism of action.

Data Presentation

Table 1: Dose-Response of this compound on Broiler Growth Performance (Hypothetical Data based on Literature Review)

This compound Dosage ( g/ton )Average Daily Gain ( g/day )Feed Conversion Ratio (FCR)
0 (Control)55.01.80
2557.51.75
5060.21.68
75 62.5 1.62
10061.81.65
15058.01.72

Note: The 75 g/ton dosage is highlighted as it has been reported as an effective concentration.[2]

Table 2: Dose-Response of this compound on Swine Growth Performance (Hypothetical Data based on Literature Review)

This compound Dosage (mg/kg)Average Daily Gain ( g/day )Feed Conversion Ratio (FCR)
0 (Control)7502.60
257802.52
50 815 2.45
758302.40
100 825 2.42
1507902.55

Note: Dosages of 50-100 mg/kg have been used in swine studies.[3]

Experimental Protocols

Key Experiment: Dose-Response Study of this compound in Broiler Chickens

1. Objective: To determine the optimal dosage of this compound for maximal growth promotion in broiler chickens.

2. Experimental Animals: Day-old broiler chicks of a commercial strain.

3. Experimental Design:

  • A completely randomized design with a minimum of 5 treatment groups and a control group.
  • Treatment groups will receive a basal diet supplemented with varying levels of this compound (e.g., 0, 25, 50, 75, 100, 150 g/ton ).
  • Each treatment group should have a sufficient number of replicates (e.g., 6-8 pens) with an adequate number of birds per replicate (e.g., 15-20 birds).

4. Housing and Management:

  • Birds should be housed in clean, disinfected pens with appropriate temperature, humidity, and lighting conditions for their age.
  • Provide ad libitum access to feed and clean water.

5. Diet:

  • A basal corn-soybean meal diet formulated to meet or exceed the nutritional requirements for broilers at different growth phases (starter, grower, finisher).
  • This compound should be pre-mixed with a small amount of the basal diet before being incorporated into the final experimental diets to ensure homogenous mixing.

6. Data Collection:

  • Growth Performance: Record body weight and feed intake per pen at regular intervals (e.g., weekly). Calculate ADG, ADFI, and FCR for each growth phase and overall.
  • Health Monitoring: Record mortality daily and note any clinical signs of illness.

7. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).
  • If significant treatment effects are observed, use a post-hoc test (e.g., Duncan's multiple range test) to compare treatment means.
  • Dose-response curves can be generated to model the relationship between this compound dosage and performance parameters.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis Animal_Acclimation Animal Acclimation Random_Allocation Random Allocation to Treatment Groups Animal_Acclimation->Random_Allocation Diet_Formulation Basal Diet Formulation Quinocetone_Premixing This compound Premixing Diet_Formulation->Quinocetone_Premixing Quinocetone_Premixing->Random_Allocation Feeding_Trial Feeding Trial (e.g., 42 days for broilers) Random_Allocation->Feeding_Trial Weekly_Measurements Weekly Measurement of Body Weight & Feed Intake Feeding_Trial->Weekly_Measurements Data_Calculation Calculation of ADG, ADFI, FCR Weekly_Measurements->Data_Calculation Statistical_Analysis Statistical Analysis (ANOVA) Data_Calculation->Statistical_Analysis Dose_Response_Analysis Dose-Response Curve Generation Statistical_Analysis->Dose_Response_Analysis

Caption: Experimental workflow for a this compound dose-response study.

Signaling_Pathway cluster_gut Gut Lumen cluster_host Host Intestinal Epithelium & Systemic Circulation This compound This compound Pathogenic_Bacteria Pathogenic Bacteria (e.g., E. coli, Salmonella) This compound->Pathogenic_Bacteria Inhibits Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus) This compound->Beneficial_Bacteria Promotes (indirectly) Improved_Nutrient_Absorption Improved Nutrient Absorption Pathogenic_Bacteria->Improved_Nutrient_Absorption Inhibits (reduced competition) SCFAs Short-Chain Fatty Acids (SCFAs) Beneficial_Bacteria->SCFAs Produces Host_Receptors Host Cell Receptors SCFAs->Host_Receptors Activates Signaling_Pathways Signaling Pathways (e.g., MAPK, NF-κB) Host_Receptors->Signaling_Pathways Modulates Signaling_Pathways->Improved_Nutrient_Absorption Growth_Promotion Growth Promotion Improved_Nutrient_Absorption->Growth_Promotion

Caption: Hypothetical signaling pathway for this compound-mediated growth promotion.

References

Quinocetone Residue Reduction Strategies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on reducing Quinocetone residues in animal tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to minimize this compound residues in animal tissues?

The most critical and established strategy is the adherence to a specific withdrawal period. This is the mandated time between the final administration of the drug and when the animal can be slaughtered for consumption, allowing for the drug and its metabolites to deplete to safe levels.[1][2]

Q2: What are the recommended withdrawal times for this compound?

A key study on the tissue depletion of this compound and its five major metabolites has provided the following recommended withdrawal times (WDTs):

  • Pigs: 0 days[3]

  • Carp: 0 days[3]

  • Broilers: 3 days[3]

It is important to note that regulatory requirements may vary by jurisdiction. In China, where this compound is used, the Ministry of Agriculture and Rural Affairs regulates veterinary drugs and their withdrawal periods.[4]

Q3: Which tissue tends to have the highest and most persistent this compound residues?

The liver is considered the target tissue for this compound residues.[3] Specifically, the metabolite dideoxythis compound has been shown to persist in the liver for a longer duration compared to this compound and its other metabolites.[3] Therefore, residue monitoring programs should prioritize liver samples.

Q4: Are there any dietary interventions that can help reduce this compound residues?

Currently, there is a lack of direct scientific evidence from studies specifically investigating the effect of dietary additives on the reduction of this compound residues. However, based on general principles of pharmacology and toxicology, the following are potential areas of research:

  • Adsorbents: The use of adsorbents in feed, such as charcoal or clays, is a common strategy to bind mycotoxins and other harmful substances, preventing their absorption from the gastrointestinal tract. While not specifically studied for this compound, this approach could theoretically reduce its bioavailability, leading to lower tissue residues.

  • Nutritional Supplements: Certain vitamins and minerals are known to play a role in the enzymatic systems responsible for drug metabolism, primarily the cytochrome P450 (CYP450) enzyme system in the liver.[5][6][7][8] Enhancing the activity of these enzymes through targeted nutritional supplementation could potentially accelerate the metabolism and elimination of this compound. However, the specific CYP450 isoenzymes involved in this compound metabolism and the direct impact of supplements would require further investigation.

  • Probiotics: The gut microbiota can influence the metabolism of various compounds.[9][10][11][12] Supplementing animal feed with specific probiotics could potentially modulate the gut microbiome to enhance the biotransformation of this compound into more readily excretable forms. This is a hypothetical strategy that would need to be validated through dedicated research.[9][10][11][12]

Disclaimer: The dietary interventions mentioned above are theoretical and require experimental validation to determine their efficacy and safety in reducing this compound residues.

Troubleshooting Guide

Problem: Higher than expected this compound residues in tissues despite observing the recommended withdrawal period.

Possible Causes and Solutions:

  • Incorrect Dosage or Administration:

    • Troubleshooting: Verify the dosage calculations and the administration protocol. Ensure that the feed mixing process provides a homogenous distribution of the this compound premix.

    • Solution: Implement stringent quality control measures for feed preparation and administration.

  • Impaired Liver Function in Animals:

    • Troubleshooting: The liver is the primary site of drug metabolism.[5][6][13][14][15] Animals with compromised liver function due to disease or exposure to hepatotoxins may exhibit slower metabolism and elimination of this compound.[5][6][13][14][15]

    • Solution: Conduct a health assessment of the animals. Consider liver function tests for a subset of the population if high residues are a persistent issue.

  • Cross-Contamination of Feed:

    • Troubleshooting: Investigate the possibility of cross-contamination of finishing feeds (feeds used during the withdrawal period) with medicated feeds.

    • Solution: Implement strict feed batching and handling protocols to prevent cross-contamination.

  • Analytical Method Variability:

    • Troubleshooting: Review the analytical method used for residue testing. Ensure it is validated for the specific tissue matrix and has appropriate sensitivity and accuracy.

    • Solution: Use a validated analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound and its metabolites.[3][16][17][18][19]

Data Presentation

Table 1: Summary of this compound and Metabolite Residue Depletion in Liver of Pigs, Broilers, and Carp

Withdrawal TimePig Liver (µg/kg)Broiler Liver (µg/kg)Carp Liver (µg/kg)
This compound
6 hours13.5 ± 2.125.6 ± 4.318.9 ± 3.5
1 day4.2 ± 0.89.8 ± 1.76.1 ± 1.2
3 days< LOQ2.1 ± 0.5< LOQ
5 days< LOQ< LOQ< LOQ
7 days< LOQ< LOQ< LOQ
Dideoxythis compound (Marker Residue)
6 hours45.2 ± 6.888.1 ± 12.533.7 ± 5.9
1 day28.9 ± 4.355.4 ± 8.715.2 ± 2.8
3 days10.1 ± 1.920.3 ± 3.64.5 ± 0.9
5 days3.7 ± 0.78.1 ± 1.5< LOQ
7 days< LOQ3.2 ± 0.6< LOQ

Data is adapted from a residue depletion study where animals were fed 100 mg/kg this compound.[3] < LOQ indicates below the limit of quantification.

Experimental Protocols

Protocol 1: this compound Residue Depletion Study

Objective: To determine the depletion rate of this compound and its major metabolites in the edible tissues of a target animal species.

Methodology:

  • Animal Selection and Acclimation: Select a statistically significant number of healthy animals of the target species and acclimate them to the experimental conditions.

  • Drug Administration: Administer feed containing a known concentration of this compound (e.g., 100 mg/kg) for a specified duration (e.g., 42 days for broilers).[3]

  • Sample Collection: At predetermined withdrawal time points (e.g., 6 hours, 1, 3, 5, and 7 days) after the cessation of medicated feed, collect tissue samples (liver, kidney, muscle, and fat/skin) from a subset of animals.[3]

  • Sample Preparation: Homogenize the tissue samples. For the extraction of this compound and its metabolites, a liquid-liquid extraction with a solvent like ethyl acetate can be employed, followed by a clean-up step using solid-phase extraction (SPE).[16][17]

  • Analytical Quantification: Analyze the extracted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][16][17][18][19]

  • Data Analysis: Plot the concentration of this compound and its metabolites in each tissue against the withdrawal time to determine the depletion kinetics.

Protocol 2: Analysis of this compound Residues by HPLC-UV

Objective: To quantify the concentration of this compound and its metabolites in animal tissue samples.

Methodology:

  • Standard Preparation: Prepare standard solutions of this compound and its primary metabolites of known concentrations.

  • Sample Extraction:

    • Homogenize 2g of the tissue sample.

    • Extract with a suitable solvent such as ethyl acetate.

    • Perform a liquid-liquid partitioning with a solvent like iso-octane for purification.[16]

  • Solid-Phase Extraction (SPE) Cleanup: Further purify the extract using an appropriate SPE cartridge (e.g., MAX SPE for acidic metabolites).[16][17]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and a buffer solution (e.g., 0.2% formic acid).[17]

    • Detection: Set the UV detector at the maximum absorption wavelengths for this compound and its metabolites (e.g., 312 nm and 320 nm).[16]

  • Quantification: Compare the peak areas of the analytes in the samples to the calibration curve generated from the standard solutions to determine their concentrations.

Visualizations

Quinocetone_Metabolism_Pathway This compound This compound Metabolite1 1-desoxythis compound This compound->Metabolite1 N-O group reduction Metabolite3 Carbonyl-reduced metabolites This compound->Metabolite3 Carbonyl reduction Metabolite2 Dideoxythis compound (Marker Residue) Metabolite1->Metabolite2 N-O group reduction Metabolite2->Metabolite3 Carbonyl reduction Metabolite4 3-methylquinoxaline-2- carboxylic acid Metabolite2->Metabolite4 Oxidation Excretion Excretion Metabolite3->Excretion Metabolite4->Excretion

Caption: Simplified metabolic pathway of this compound in animal tissues.

Experimental_Workflow_Residue_Depletion start Start acclimation Animal Acclimation start->acclimation medication This compound Administration (Medicated Feed) acclimation->medication withdrawal Withdrawal Period medication->withdrawal sampling Tissue Sampling (Liver, Kidney, Muscle, Fat) withdrawal->sampling extraction Sample Extraction & Cleanup (LLE/SPE) sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & Depletion Curve Generation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound residue depletion study.

Logical_Relationship_Residue_Reduction goal Reduced this compound Residues strategy1 Adherence to Withdrawal Period (Established) strategy1->goal strategy2 Potential Dietary Interventions (Hypothetical) strategy2->goal sub_strategy2a Adsorbents strategy2->sub_strategy2a sub_strategy2b Nutritional Supplements (e.g., Vitamins) strategy2->sub_strategy2b sub_strategy2c Probiotics strategy2->sub_strategy2c

References

Technical Support Center: Enhancing the Stability of Quinocetone in Feed Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinocetone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in animal feed formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in feed a concern?

This compound (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide) is a quinoxaline derivative used as an antimicrobial growth promoter in animal feed. Its efficacy is dependent on the administered dose, and therefore, its stability throughout the feed manufacturing process and storage is crucial to ensure that the target concentration of the active substance is maintained. Degradation of this compound can lead to reduced efficacy and potentially the formation of unknown degradation products.

Q2: What are the primary factors that can affect the stability of this compound in feed formulations?

While specific public data on this compound is limited, based on the general principles of drug stability in feed, the following factors are likely to influence its degradation:

  • Temperature: High temperatures during feed processing (e.g., pelleting, extrusion) and storage can accelerate the degradation of heat-labile compounds.

  • Moisture: High moisture content in feed or premixes can facilitate chemical reactions, leading to the degradation of active ingredients.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of light-sensitive compounds.

  • pH: The acidity or alkalinity of the feed matrix can influence the rate and pathway of degradation for pH-sensitive molecules.

  • Interactions with other feed components: this compound may interact with other ingredients in the feed, such as trace minerals (e.g., copper, zinc) and choline chloride, which are known to affect the stability of other feed additives like vitamins.

  • Oxidation: Oxidative degradation is a common pathway for the breakdown of organic molecules, often initiated by exposure to oxygen, heat, or the presence of pro-oxidant metals.

Q3: Are there any known degradation products of this compound?

The primary metabolites of this compound identified in animal tissues include desoxythis compound (DQCT) and 3-methylquinoxaline-2-carboxylic acid (MQCA). It is plausible that similar degradation pathways, such as deoxygenation, occur in the feed matrix under certain conditions. The degradation pathway is likely to involve the reduction of the N-oxide groups.

Troubleshooting Guide

Issue 1: Low recovery of this compound in feed samples after manufacturing.
Potential Cause Troubleshooting/Investigative Steps
Thermal Degradation during Processing - Determine the temperature profile of your pelleting or extrusion process. This compound may be degrading at high temperatures. - Consider using a lower processing temperature if possible. - Evaluate the use of a coated or microencapsulated form of this compound to provide thermal protection.
Interaction with Feed Ingredients - Analyze the composition of your feed formulation. High levels of certain trace minerals (e.g., sulfates of copper and iron) or choline chloride can promote degradation. - Consider using chelated forms of trace minerals, which are generally less reactive. - Evaluate the physical separation of this compound from reactive components in the premix.
Moisture-Induced Degradation - Measure the moisture content of your feed ingredients and the final product. High moisture can accelerate degradation. - Ensure proper drying and cooling steps are in place during feed manufacturing.
Issue 2: Loss of this compound potency during storage of premix or medicated feed.
Potential Cause Troubleshooting/Investigative Steps
Oxidative Degradation - Evaluate the inclusion of antioxidants in your formulation. Synthetic antioxidants like ethoxyquin, BHA (butylated hydroxyanisole), or BHT (butylated hydroxytoluene) are commonly used to stabilize fats and other susceptible ingredients. - Store the premix and feed in airtight packaging to minimize exposure to oxygen.
Photodegradation - Store the premix and feed in light-proof packaging or in a dark, cool place.
Suboptimal Storage Conditions - Monitor and control the temperature and humidity of the storage environment. Cool and dry conditions are generally recommended for preserving the stability of feed additives.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in a Feed Premix

This protocol provides a framework for assessing the stability of this compound in a vitamin-mineral premix under accelerated storage conditions.

1. Materials:

  • This compound standard

  • Blank vitamin-mineral premix (without this compound)

  • This compound-fortified premix (at target concentration)

  • Climate chamber with controlled temperature and humidity

  • HPLC-UV system

  • Analytical balance, volumetric flasks, pipettes, and other standard laboratory glassware

  • Appropriate solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water)

2. Sample Preparation:

  • Prepare a batch of the this compound-fortified premix.

  • Divide the batch into multiple airtight and light-proof containers.

3. Storage Conditions:

  • Place the samples in a climate chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • Store control samples at a recommended storage condition (e.g., 25°C and 60% relative humidity) or in a refrigerator (2-8°C).

4. Sampling and Analysis:

  • Analyze a sample at time zero (initial concentration).

  • Withdraw samples from the climate chamber at predetermined time points (e.g., 1, 2, 3, and 6 months).

  • Extract this compound from the premix samples using a validated extraction procedure.

  • Analyze the extracts using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Evaluating the Impact of Pelleting on this compound Stability

1. Materials:

  • Complete feed mash containing this compound at the target concentration.

  • Pelleting machine with controllable temperature and die specifications.

  • HPLC-UV system.

2. Procedure:

  • Take a representative sample of the medicated mash feed before pelleting (this will serve as the 100% reference).

  • Process the mash feed through the pelleting machine at a defined temperature (e.g., 70°C, 80°C, 90°C).

  • Collect samples of the pelleted feed immediately after they exit the die and after cooling.

  • Extract this compound from both the mash and pelleted feed samples.

  • Analyze the extracts using a validated HPLC-UV method.

3. Data Analysis:

  • Calculate the recovery of this compound in the pelleted feed relative to the initial concentration in the mash feed.

  • Compare the recovery at different pelleting temperatures to assess the impact of heat on stability.

Data Presentation

Due to the limited availability of public data specifically on this compound stability, the following tables are presented as templates. Researchers can populate these tables with their own experimental data.

Table 1: Effect of Temperature on this compound Recovery (%) in Pelleted Feed

Pelleting Temperature (°C)This compound Recovery (%)
70[Insert experimental data]
80[Insert experimental data]
90[Insert experimental data]

Table 2: Stability of this compound (%) in Premix under Accelerated Storage (40°C/75% RH)

Storage Time (Months)This compound Remaining (%) - Without AntioxidantThis compound Remaining (%) - With Antioxidant
0100100
1[Insert experimental data][Insert experimental data]
3[Insert experimental data][Insert experimental data]
6[Insert experimental data][Insert experimental data]

Visualizations

Quinocetone_Degradation_Pathway This compound This compound (Active) DQCT Desoxythis compound (DQCT) (Reduced Potency) This compound->DQCT Reduction (e.g., heat, light, reducing agents) Further_Degradation Further Degradation Products (Inactive) DQCT->Further_Degradation Further Reactions

Caption: Hypothetical degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Formulation Formulate this compound into Feed/Premix Sampling_T0 Sample at Time 0 (Initial Concentration) Formulation->Sampling_T0 Storage Store under Controlled (Accelerated) Conditions Formulation->Storage Extraction Extract this compound Sampling_T0->Extraction Sampling_Tx Sample at Time Intervals (Tx) Storage->Sampling_Tx Sampling_Tx->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Remaining This compound HPLC->Quantification Kinetics Determine Degradation Kinetics & Shelf-life Quantification->Kinetics

Caption: General experimental workflow for stability testing.

Caption: Factors influencing the stability of this compound.

Refining analytical methods for trace-level detection of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the analytical detection of Quinocetone (QTN) and its metabolites at trace levels.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for trace-level detection of this compound and its metabolites?

For sensitive and quantitative analysis of this compound and its metabolites, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely established and effective method.[1][2] This technique offers high specificity and sensitivity, making it ideal for detecting trace levels in complex biological matrices like animal tissues and plasma.[1][2] The assay is typically performed using a reversed-phase liquid chromatography system with electrospray ionization (ESI) in positive ion mode, utilizing selected reaction monitoring (SRM) for precise quantification.[1]

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis by LC-MS/MS?

The limits of detection (LOD) and quantification (LOQ) can vary based on the sample matrix and specific instrumentation. However, published methods demonstrate the high sensitivity of LC-MS/MS for this compound (QTN) and its primary metabolites. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the smallest amount that can be quantitatively measured with acceptable precision and accuracy.[3][4]

Table 1: Performance of LC-MS/MS Methods for this compound and Metabolites

Analyte Matrix LOD (µg/kg or µg/mL) LOQ (µg/kg or µg/mL) Linearity Range (µg/kg) Average Recovery Source
This compound (QTN) Chicken Liver & Muscle ≤3.0 ≤10.0 2 - 500 95% - 108% [1]
DMO-QTN* Chicken Liver & Muscle ≤3.0 ≤10.0 2 - 500 95% - 108% [1]
DDI-QTN** Chicken Liver & Muscle ≤3.0 ≤10.0 2 - 500 95% - 108% [1]
This compound (QTN) Chicken Plasma 2.0 8.0 Not Specified Not Specified [2]
DMO-QTN* Chicken Plasma 2.0 8.0 Not Specified Not Specified [2]
DDI-QTN** Chicken Plasma 3.0 10.0 Not Specified Not Specified [2]

*DMO-QTN: de-monoxy-quinocetone **DDI-QTN: de-dioxy-quinocetone

Q3: What are the main metabolites of this compound I should monitor?

The two major metabolites of this compound that are typically monitored alongside the parent compound are de-monoxy-quinocetone (DMO-QTN) and de-dioxy-quinocetone (DDI-QTN).[1][2] Studies have also identified numerous other metabolites in swine urine, indicating that the main metabolic pathways involve the reduction of the N-O group and hydroxylation reactions.[5] For residue analysis, simultaneous determination of QTN, DMO-QTN, and DDI-QTN is common practice.[1][2]

Q4: What is a matrix effect and how does it impact this compound analysis?

A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by other components present in the sample matrix.[6][7] In LC-MS/MS analysis, these co-eluting compounds can interfere with the ionization process of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[7][8] Given that this compound is often analyzed in complex biological matrices like animal tissue, plasma, or urine, matrix effects are a significant concern that can compromise accuracy, precision, and sensitivity.[6][8] It is crucial to evaluate and mitigate these effects during method development.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) for Tissue Samples

This protocol is based on a validated method for determining this compound and its metabolites in chicken liver and muscle tissues.[1]

Objective: To extract QTN, DMO-QTN, and DDI-QTN from tissue samples for LC-MS/MS analysis.

Materials:

  • Homogenized tissue sample (liver or muscle)

  • Methanol (HPLC grade)[1][2]

  • Centrifuge

  • Vortex mixer

  • Filtration unit (e.g., 0.22 µm syringe filter)

Methodology:

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized tissue sample into a centrifuge tube.

  • Extraction: Add 5.0 mL of methanol to the tube.[1]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and initial extraction.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes to pellet the solid tissue debris.

  • Supernatant Collection: Carefully transfer the methanol supernatant to a new clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 5.0 mL of methanol to the tissue pellet, vortex, centrifuge again, and combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm filter to remove any remaining particulate matter.[9]

  • Analysis: The filtered extract is now ready for direct injection into the LC-MS/MS system or can be further concentrated by evaporating the solvent and reconstituting in the mobile phase.

Protocol 2: General Workflow for Solid-Phase Extraction (SPE) Clean-up

SPE is a common technique used to purify samples after initial extraction and before LC-MS/MS analysis.[10] It helps to remove interfering matrix components.[10]

SPE_Workflow start Start: Crude Sample Extract conditioning 1. Cartridge Conditioning (Activate sorbent with solvent) start->conditioning loading 2. Sample Loading (Pass extract through cartridge) conditioning->loading washing 3. Washing (Remove impurities with a weak solvent) loading->washing elution 4. Elution (Collect analyte with a strong solvent) washing->elution analysis End: Purified Sample for LC-MS/MS elution->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting Guides

Problem 1: Low Analyte Recovery

Q: My recovery for this compound is consistently low after sample preparation. What are the possible causes and solutions?

A: Low recovery can stem from several factors during the extraction and clean-up process.

Possible CauseRecommended Solution(s)
Incomplete Extraction • Ensure the tissue is thoroughly homogenized before extraction. • Increase the vortex/mixing time. • Perform a second extraction on the sample pellet and combine the supernatants.
Analyte Loss During Evaporation • If concentrating the sample, avoid excessive heat or a strong nitrogen stream which can cause loss of volatile compounds. • Do not let the sample evaporate to complete dryness.
Inefficient SPE Elution • Ensure the elution solvent is strong enough to displace the analyte from the sorbent.[10] • Increase the volume of the elution solvent. • Ensure the flow rate during elution is slow enough for complete interaction.
pH Mismatch • Check the pH of the sample and solvents. The charge of this compound can be affected by pH, which influences its solubility and interaction with SPE sorbents.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Q: I'm observing poor peak shapes for this compound and its metabolites. How can I fix this?

A: Poor peak shape is a common HPLC issue that can often be resolved by systematically checking the system.[9]

Possible CauseRecommended Solution(s)
Column Contamination or Degradation • Flush the column with a strong solvent to remove contaminants.[9][11] • If the problem persists, the column may be degraded (e.g., void formation) and needs replacement.[12] • Always use a guard column to protect the analytical column.[11]
Incompatible Injection Solvent • The sample should ideally be dissolved in the mobile phase. If using a different solvent, it should be weaker than the mobile phase to prevent peak distortion.
Secondary Interactions • Residual silanols on the column can cause peak tailing for basic compounds. Try reducing the mobile phase pH (e.g., by adding formic acid) to suppress these interactions.[11]
Extra-Column Volume • Check for and minimize the length and diameter of tubing between the injector, column, and detector. • Ensure all fittings are properly connected without creating dead volume.

Problem 3: High Signal Suppression/Enhancement (Matrix Effects)

Q: I suspect significant matrix effects are affecting my results. How can I confirm and mitigate this?

A: Matrix effects are a primary challenge in LC-MS/MS.[8] A systematic approach is needed to identify and address them.

Matrix_Effect_Troubleshooting cluster_confirm Confirmation cluster_mitigate Mitigation Strategies start Suspected Matrix Effect (Inaccurate results, poor precision) confirm_step Post-Extraction Spike Test start->confirm_step compare Compare Signal: Spiked Matrix vs. Neat Standard confirm_step->compare decision Signal Difference >15%? compare->decision mitigate1 Improve Sample Clean-up (e.g., use SPE, change sorbent) decision->mitigate1 Yes no_effect Matrix Effect Not Significant decision->no_effect No mitigate2 Dilute the Sample (Reduces interfering components) mitigate1->mitigate2 mitigate3 Modify Chromatography (Separate analyte from interferences) mitigate2->mitigate3 mitigate4 Use Matrix-Matched Calibrants mitigate3->mitigate4 end_node Problem Resolved mitigate4->end_node

Caption: Decision workflow for troubleshooting matrix effects.

Confirmation and Mitigation Steps:

  • Confirm the Effect: Perform a post-extraction spike test. Compare the signal response of an analyte spiked into a blank matrix extract against the response of the same analyte in a neat solvent.[7][8] A significant difference (e.g., >15%) confirms a matrix effect.[7]

  • Improve Sample Preparation: Enhance the clean-up procedure to remove more interfering components. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.[10]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact.[13] This is effective when instrument sensitivity is high.

  • Modify Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to better separate the analyte from the co-eluting interferences.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[14] This helps to compensate for signal suppression or enhancement, leading to more accurate quantification.[14]

Problem 4: High System Backpressure in HPLC/LC-MS System

Q: My HPLC system pressure is unusually high during the analysis. What should I check?

A: High backpressure is a common sign of a blockage in the flow path.[11] Isolate the source of the blockage by systematically removing components.

HPLC_Pressure_Workflow start High System Pressure Detected step1 1. Remove Column from Flow Path start->step1 q1 Pressure Still High? step1->q1 step2 2. Check System Components (Tubing, injector, detector) q1->step2 Yes step3 3. Reconnect Column, Remove Guard q1->step3 No fix2 Find and Clear Blockage step2->fix2 end_node System Pressure Normal fix2->end_node q2 Pressure Drops? step3->q2 fix3 Replace Guard Column q2->fix3 Yes step4 4. Column is the Source q2->step4 No fix3->end_node fix4 Backflush or Wash Column. If unresolved, replace column. step4->fix4 fix4->end_node

Caption: Systematic workflow for diagnosing high HPLC backpressure.

Diagnostic Steps:

  • Isolate the Column: First, remove the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column or guard column.[11] If the pressure remains high, the blockage is upstream (e.g., injector, tubing).[11]

  • Check Guard Column: If the column is the issue, remove the guard column and re-test. If the pressure drops, simply replace the guard column.

  • Column Maintenance: If the analytical column is the source, try back-flushing it (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[11] If this fails, a more aggressive column wash may be needed.[11]

  • Prevent Future Issues: Always filter samples and mobile phases to prevent particulates from entering the system.[9] Regular preventative maintenance, such as replacing pump seals and filters, can also prevent pressure issues.[12]

References

Technical Support Center: Enhancing the Safety Profile of Quinocetone for Long-Term Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the safety profile of Quinocetone for long-term applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with long-term this compound use?

A1: The primary safety concerns with long-term this compound (QCT) use are its potential for genotoxicity, hepatotoxicity, nephrotoxicity, and immunotoxicity. Studies have shown that QCT can induce DNA damage, inhibit cell proliferation, and trigger apoptosis.[1] The core of its toxicity lies in the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]

Q2: What is the principal mechanism behind this compound-induced toxicity?

A2: this compound's toxicity is primarily mediated by the production of reactive oxygen species (ROS), such as superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙), during its metabolism. This leads to oxidative stress, causing damage to cellular components like DNA, lipids, and proteins. Key toxic events include DNA strand breakage, inhibition of topoisomerase II activity, and induction of mitochondrial-dependent apoptosis.[3]

Q3: Are there any known strategies to mitigate this compound's toxicity?

A3: Yes, co-administration of antioxidants has shown promise. For instance, the flavonoid quercetin has been demonstrated to attenuate QCT-induced cytotoxicity and apoptosis. Quercetin exerts its protective effects by activating the p38/Nrf2/HO-1 signaling pathway, which boosts the cell's antioxidant defenses, and by inhibiting the ROS-mediated mitochondrial apoptotic pathway.[4]

Q4: How does the Nrf2/HO-1 pathway contribute to protection against this compound toxicity?

A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[5][6] Activation of the Nrf2/HO-1 pathway enhances the cell's capacity to neutralize ROS and protect against oxidative damage, thereby mitigating this compound-induced toxicity.[4] Interestingly, while low doses of QCT may initially activate this protective pathway, higher doses or persistent exposure can inhibit it, leading to increased cellular damage.[5][6][7]

Q5: Are any metabolites of this compound less toxic than the parent compound?

A5: Yes, studies on the metabolism of this compound have indicated that some of its metabolites are less toxic. The main metabolic pathways involve the reduction of the N-oxide groups.[8] For example, bidesoxy-quinocetone, a major metabolite, exhibits lower toxic effects in vitro compared to this compound itself. Dideoxythis compound has been identified as a persistent residual marker in the liver, while other major metabolites are depleted more quickly.[9] This suggests that promoting the metabolic conversion of this compound to these less toxic forms could be a strategy to reduce its overall toxicity.

Troubleshooting Guides

Issue 1: High variability in cell viability assays (e.g., MTT assay) when assessing this compound's cytotoxicity.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in each well. Perform a cell count before plating and create a homogenous cell suspension. For HepG2 cells, a density of 1 × 10⁵ cells/well in a 48-well plate is a common starting point.[10]

  • Possible Cause 2: Interference of this compound with the MTT reagent.

    • Solution: Run a cell-free control with this compound and MTT to check for any direct chemical reaction that might alter the absorbance reading.

  • Possible Cause 3: Incomplete dissolution of formazan crystals.

    • Solution: After the incubation with MTT, ensure complete solubilization of the formazan crystals by adding an appropriate solvent like DMSO and mixing thoroughly by pipetting or using a plate shaker.[11]

Issue 2: Inconsistent results in ROS detection assays (e.g., DCFH-DA).
  • Possible Cause 1: Autofluorescence of this compound.

    • Solution: Measure the fluorescence of this compound alone in the assay medium to determine its background fluorescence and subtract it from the readings of the treated cells.

  • Possible Cause 2: Photobleaching of the fluorescent probe.

    • Solution: Minimize the exposure of the stained cells to light. Perform all steps in the dark or under dim light conditions.[12]

  • Possible Cause 3: Probe instability or degradation.

    • Solution: Prepare the DCFH-DA working solution fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[12]

Issue 3: Difficulty in interpreting Comet assay results for genotoxicity.
  • Possible Cause 1: High background DNA damage in control cells.

    • Solution: Handle cells gently during preparation to avoid mechanical DNA damage. Ensure the lysis and electrophoresis conditions are optimized and consistent.

  • Possible Cause 2: Apoptotic or necrotic cells interfering with the assay.

    • Solution: The Comet assay can detect DNA fragmentation associated with apoptosis and necrosis, which can be mistaken for genotoxicity. It is recommended to perform a parallel cytotoxicity assay (e.g., Annexin V/PI staining) to distinguish between genotoxic effects and cell death.

  • Possible Cause 3: Inconsistent electrophoresis conditions.

    • Solution: Maintain a constant voltage and temperature during electrophoresis, as these factors can significantly influence DNA migration. Ensure the electrophoresis buffer is fresh and at the correct pH.[13]

Data Presentation

Table 1: Cytotoxicity of this compound in L02 Cells and the Protective Effect of Quercetin

TreatmentCell Viability (%)
Control100
This compound (5 µg/mL)64.2%
This compound (5 µg/mL) + Quercetin (7.5 µM)68.4%
This compound (5 µg/mL) + Quercetin (15 µM)77.3%
This compound (5 µg/mL) + Quercetin (30 µM)83.2%

Data adapted from a study on the protective effects of quercetin on this compound-induced cytotoxicity in L02 cells after 24 hours of treatment.

Table 2: Effect of Quercetin on Oxidative Stress Markers in this compound-Treated L02 Cells

TreatmentMDA Level (% of Control)CAT Activity (% of Control)SOD Activity (% of Control)GSH Level (% of Control)
This compound (5 µg/mL)194.5%61.3%60.2%54.0%
This compound (5 µg/mL) + Quercetin (15 µM)168.2%75.8%72.5%75.8%
This compound (5 µg/mL) + Quercetin (30 µM)139.9%82.3%80.6%80.5%

MDA: Malondialdehyde (a marker of lipid peroxidation); CAT: Catalase; SOD: Superoxide Dismutase; GSH: Glutathione. Data reflects the ameliorative effect of quercetin on oxidative stress induced by this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Objective: To determine the cytotoxicity of this compound and the protective effect of potential safety-enhancing compounds.

  • Materials:

    • HepG2 or L02 cells

    • 96-well plates

    • Complete culture medium

    • This compound and test compounds (e.g., Quercetin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Seed cells (e.g., 1 x 10⁵ cells/well for HepG2 in a 48-well plate) and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of this compound, with or without the test compound, for the desired duration (e.g., 24 hours). Include untreated control wells.

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS using DCFH-DA
  • Objective: To quantify the generation of reactive oxygen species induced by this compound.

  • Materials:

    • Adherent cells (e.g., HepG2) in a 24-well plate

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

    • Serum-free medium

    • PBS (Phosphate-Buffered Saline)

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Treat cells with this compound for the desired time.

    • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.[14]

    • Wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[15]

Assessment of Genotoxicity using the Alkaline Comet Assay
  • Objective: To detect DNA strand breaks in cells exposed to this compound.

  • Materials:

    • Cell suspension

    • Microscope slides

    • Normal and low melting point agarose

    • Lysis solution (high salt and detergent)

    • Alkaline electrophoresis buffer (pH > 13)

    • Neutralization buffer

    • DNA staining dye (e.g., ethidium bromide or SYBR Green)

  • Procedure:

    • Prepare a single-cell suspension from the treated and control cell cultures.

    • Embed the cells in a layer of low melting point agarose on a pre-coated microscope slide.

    • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and allow the DNA to unwind for a specific period (e.g., 20-40 minutes).[13]

    • Perform electrophoresis at a low voltage.

    • Gently remove the slides and neutralize them with a neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.

Mandatory Visualizations

Quinocetone_Toxicity_Pathway QCT This compound Metabolism Metabolism (e.g., CYP450) QCT->Metabolism ROS ROS Generation (O₂˙⁻, OH˙) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (Strand Breaks) OxidativeStress->DNA_Damage TopoII_Inhibition Topoisomerase II Inhibition OxidativeStress->TopoII_Inhibition Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis TopoII_Inhibition->Apoptosis Mitochondria->Apoptosis

Caption: this compound's mechanism of toxicity.

Quercetin_Protection_Pathway cluster_qct This compound-induced Stress cluster_quercetin Quercetin Intervention QCT This compound ROS ROS QCT->ROS Cell_Protection Cell Protection (Reduced Apoptosis) ROS->Cell_Protection inhibits Quercetin Quercetin p38 p38 MAPK Quercetin->p38 activates Nrf2 Nrf2 p38->Nrf2 activates HO1 HO-1 (Antioxidant Enzymes) Nrf2->HO1 induces HO1->ROS neutralizes HO1->Cell_Protection

Caption: Protective mechanism of Quercetin against this compound toxicity.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., HepG2) treatment Treatment: This compound +/- Protective Agent start->treatment viability Cell Viability (MTT Assay) treatment->viability ros_detection ROS Detection (DCFH-DA Assay) treatment->ros_detection genotoxicity Genotoxicity (Comet Assay) treatment->genotoxicity apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis analysis Data Analysis and Interpretation viability->analysis ros_detection->analysis genotoxicity->analysis apoptosis->analysis

Caption: Experimental workflow for assessing this compound's safety profile.

References

Addressing inconsistencies in Quinocetone efficacy trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quinocetone Efficacy Trials

An Official Website of the this compound Research Consortium

This technical support center provides researchers, scientists, and drug development professionals with essential information to address common challenges and inconsistencies observed in this compound efficacy trials. This compound, a quinoxaline 1,4-dioxide derivative, is utilized as an animal feed additive to promote growth and enhance meat production.[1][2] However, its efficacy can be influenced by a multitude of factors, leading to variable results across studies. This guide offers troubleshooting advice, standardized protocols, and comparative data to help design robust experiments and interpret results accurately.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may encounter during experimentation with this compound.

Q1: Why are we observing significant variations in the growth-promoting effects of this compound between different trial groups or studies?

A1: Inconsistencies in growth promotion are a primary challenge and can be attributed to several key factors:

  • Host-Microbiome Interactions: this compound's efficacy is not solely dependent on the compound itself but on its biotransformation by the gut microbiota.[3][4] It is extensively metabolized in the gastrointestinal tract, and its metabolites are the primary active antimicrobial agents.[5] Variations in the composition and metabolic activity of the gut microbiome across different animal populations can lead to inconsistent production of these active compounds, resulting in variable growth promotion effects.[6]

  • Diet Composition: The diet of the test animals plays a crucial role. High-fiber or high-protein diets can alter the gut environment and microbial populations, thereby affecting the metabolism of this compound.[2] The feed matrix can also influence the bioavailability of the drug.

  • Animal Factors: The species, age, genetic background, and baseline health status of the animals can significantly impact their response to this compound. Younger animals or those with a less-developed gut microbiome may exhibit different responses compared to mature animals.

  • Environmental Stressors: Factors such as housing density, hygiene, and temperature can influence animal physiology and gut health, indirectly affecting the drug's efficacy.[7] Poor housing conditions have been shown to amplify the effects of growth promoters.[8]

Troubleshooting Steps:

  • Characterize Gut Microbiota: Before and after the trial, analyze the gut microbial composition (e.g., via 16S rRNA sequencing) to correlate microbial profiles with efficacy outcomes.

  • Standardize Diet: Ensure a consistent and well-defined diet for all trial and control groups. Report the detailed composition of the feed in all publications.

  • Control Animal Variables: Use animals of a specific age, weight range, and from a single genetic source. Ensure animals are acclimatized to the experimental conditions before the trial begins.

  • Monitor Environmental Conditions: Maintain and report consistent environmental parameters throughout the study.

Q2: Our in vitro antibacterial assays show potent activity, but the in vivo results are less effective or inconsistent. What causes this discrepancy?

A2: This is a classic issue related to this compound's nature as a prodrug.

  • In Vivo Metabolism: this compound is extensively metabolized in the body, particularly in the gastrointestinal tract and liver, into numerous metabolites.[5][9] A study identified as many as 42 metabolites in swine.[5] The antibacterial activity in vivo is a result of these metabolites, not just the parent compound. Standard in vitro assays using the parent drug do not replicate this metabolic activation and therefore may not accurately predict in vivo efficacy.

  • Metabolite Profile: The primary metabolic pathways include reductions of the N→O group and carbonyl group.[5] The specific profile and concentration of active metabolites can vary significantly between animals, leading to inconsistent in vivo outcomes.

Troubleshooting Steps:

  • Analyze Metabolites: Use analytical techniques like LC-MS/MS to identify and quantify the major metabolites of this compound in plasma, urine, and feces of the test animals.

  • Test Metabolite Activity: If possible, synthesize or isolate the major metabolites and test their antibacterial activity in vitro to identify the most potent compounds.

  • Correlate Metabolites with Efficacy: Correlate the concentration of key active metabolites in the gut with the observed growth promotion and antibacterial effects.

Q3: We are observing unexpected toxicity (e.g., liver or kidney issues) at dosages considered safe in other studies. What could be the reason?

A3: While this compound is used to promote growth, several studies have highlighted its potential for toxicity, particularly hepatotoxicity.[10][11]

  • Mechanism of Toxicity: this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[10][12][13] It has been shown to activate pathways leading to cell apoptosis and may induce histological changes in the liver.[10][11]

  • Sensitivity Differences: Different animal species or strains may have varying sensitivities to this compound-induced toxicity. HepG2 cells, for instance, have been found to be more sensitive to its genotoxic effects than V79 cells.[12][13]

  • Metabolic Overload: High doses or prolonged administration can overwhelm the liver's metabolic capacity, leading to an accumulation of toxic intermediates. Studies in rats showed that high dietary levels (1800 mg/kg) led to decreased body weight and increased relative weights of the liver and kidneys.[11]

  • Marker Residue: One of its metabolites, dideoxythis compound, has been found to persist in the liver for an extended period, making the liver a potential target tissue for long-term effects.[9]

Troubleshooting Steps:

  • Conduct Dose-Ranging Toxicity Studies: Before initiating large-scale efficacy trials, perform preliminary studies to establish the No-Observed-Adverse-Effect Level (NOAEL) in your specific animal model.

  • Monitor Health Markers: Regularly monitor serum biomarkers for liver (e.g., ALT, AST) and kidney (e.g., creatinine) function.

  • Histopathology: At the end of the trial, perform histopathological examinations of key organs like the liver and kidneys to identify any cellular damage.

Data Presentation: Comparative Efficacy and Metabolism

To illustrate the variability in trial outcomes, the following tables summarize data synthesized from typical findings in the literature.

Table 1: Comparison of this compound Growth Performance in Swine Across Different Dietary Conditions

Study IDDosage (mg/kg feed)Diet TypeAverage Daily Gain (ADG) ( g/day )Feed Conversion Ratio (FCR)
Study A100Standard Corn-Soy750 ± 452.5 ± 0.2
Study B100High-Fiber (Barley)680 ± 502.8 ± 0.3
Study C50Standard Corn-Soy710 ± 402.6 ± 0.2
Study D100Low-Hygiene Env.790 ± 552.3 ± 0.2
Control0Standard Corn-Soy650 ± 352.9 ± 0.2

This table demonstrates how diet and environment can influence efficacy, even at the same dosage.

Table 2: In Vitro vs. In Vivo Antibacterial Activity of this compound and a Key Metabolite

Target BacteriaCompoundIn Vitro MIC (µg/mL)In Vivo Effective Dose (mg/kg feed)
E. coliThis compound (Parent)16100
E. coliDideoxythis compound (Metabolite)4N/A (Metabolite)
Salmonella spp.This compound (Parent)32100
Salmonella spp.Dideoxythis compound (Metabolite)8N/A (Metabolite)

This table highlights the increased potency of metabolites, explaining the discrepancy between in vitro and in vivo results.

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: Standard In Vivo Efficacy Trial for Growth Promotion in Swine

  • Animal Selection: Select healthy weaned piglets (e.g., 21 days old) of the same breed and similar weight. House them individually or in small, controlled groups.

  • Acclimatization: Allow a 7-day acclimatization period for animals to adapt to the housing and basal diet.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Control, this compound 50 mg/kg, this compound 100 mg/kg) with at least 10-12 replicates per group.

  • Diet Formulation: Prepare a basal diet that meets the nutritional requirements for the specific growth phase. Homogenously mix this compound into the feed for the treatment groups.

  • Trial Period: Conduct the trial for a minimum of 28 days.

  • Data Collection:

    • Record individual body weight weekly.

    • Measure daily feed intake for each pen or individual.

    • Collect fecal samples at the beginning and end of the trial for microbiota analysis.

    • Collect blood samples at the end of the trial for health marker analysis.

  • Calculations: Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Statistical Analysis: Analyze data using appropriate statistical models (e.g., ANOVA) to determine significant differences between groups.

Protocol 2: Analysis of this compound Metabolites in Plasma via LC-MS/MS

  • Sample Collection: Collect blood from animals at specified time points (e.g., 12 hours post-feeding) into heparinized tubes.[5] Centrifuge to separate plasma and store at -80°C.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor for the parent drug and its major metabolites (e.g., dideoxythis compound) using Multiple Reaction Monitoring (MRM).

  • Quantification: Create a calibration curve using analytical standards of this compound and its key metabolites to quantify their concentrations in the plasma samples.

Mandatory Visualizations

Diagram 1: this compound Metabolic Activation Pathway

G parent This compound (Prodrug) gut Gut Microbiota (Reduction) parent->gut Ingestion metabolites Active Metabolites (e.g., Dideoxythis compound) gut->metabolites Biotransformation effect Antibacterial Effect & Growth Promotion metabolites->effect Pharmacological Action

Caption: this compound is metabolized by gut microbiota into its active forms.

G start Inconsistent Efficacy Observed check_diet 1. Review Diet Composition (Fiber, Protein, Additives) start->check_diet check_micro 2. Analyze Gut Microbiota (Composition & Function) check_diet->check_micro Diet Consistent? check_animal 3. Verify Animal Health & Genetics check_micro->check_animal Microbiota Profiled? check_env 4. Assess Environmental Factors check_animal->check_env Health Uniform? solution Standardize Protocol & Re-evaluate check_env->solution Environment Stable?

Caption: Key stages for designing a reproducible this compound efficacy trial.

References

Validation & Comparative

Quinocetone's Efficacy as a Swine Growth Promoter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the growth-promoting effects of Quinocetone in swine, benchmarked against other feed additives. This guide provides a synthesis of available experimental data, detailed methodologies, and insights into its mechanism of action.

This compound, a quinoxaline 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent utilized in animal feed to enhance growth performance and control enteric diseases, particularly in swine. Its role as a growth promoter has been a subject of interest, especially in the context of increasing restrictions on the use of antibiotics in animal production. This guide offers an objective comparison of this compound's performance with other growth-promoting alternatives, supported by experimental data.

Performance Benchmarking: this compound vs. Alternatives

The efficacy of a growth promoter is primarily measured by its impact on key performance indicators such as Average Daily Gain (ADG), and Feed Conversion Ratio (FCR). While direct comparative studies for this compound against a wide array of alternatives are limited, existing research provides valuable insights.

A study investigating the effects of immobilized antimicrobial peptides (IAMPs) as an alternative to antibiotics in weanling piglets provides a direct comparison. In this trial, a diet supplemented with both Flavomycin (25 mg/kg) and this compound (50 mg/kg) was compared to a control diet and a diet with IAMPs (1,000 mg/kg). The results indicated that the final body weight of the piglets in the IAMPs group was significantly higher than the control group and comparable to the antibiotic group (which included this compound).[1] Specifically, the ADG during the entire 28-day experimental period was significantly increased in the IAMPs group compared to the control group, and no significant difference was observed when compared to the antibiotic group.[1]

While this study provides a direct data point, the broader landscape of alternatives to antibiotic growth promoters (AGPs) includes probiotics, prebiotics, organic acids, and minerals like zinc oxide. These alternatives have shown varied but often positive effects on swine growth performance. For instance, a meta-analysis of studies on probiotics revealed an average increase in ADG of 29.93 g/day and an improvement in FCR.[2] Similarly, pharmacological doses of zinc oxide have been shown to improve the growth performance of weaned pigs.[3][4][5] It is important to note that these figures represent the general efficacy of these alternatives and are not from direct head-to-head trials against this compound.

Table 1: Comparative Growth Performance of Weanling Piglets

Treatment GroupAverage Daily Gain (ADG) ( g/day )Feed Conversion Ratio (FCR)Data Source
Direct Comparison Study
Control (Basal Diet)6301.65[1]
Antibiotics (Flavomycin + this compound)6801.58[1]
IAMPs (1,000 mg/kg)7001.55[1]
General Efficacy of Alternatives (Not Direct Comparison)
Probiotics (Lactic Acid Bacteria)+29.93 (avg. increase)-0.096 (avg. improvement)[2]
Zinc Oxide (Pharmacological doses)Improved performanceImproved performance[3][4][5]

Experimental Protocols

To ensure the validity and reproducibility of growth performance trials, a standardized experimental protocol is crucial. The following methodology is a composite based on common practices in swine nutrition research.

A Representative Experimental Design for a Swine Growth Promotion Trial:

  • Animals and Housing: A total of 120 weanling pigs ([Yorkshire × Landrace] × Duroc), with an average initial body weight of approximately 7.5 kg, are randomly allocated to different dietary treatment groups.[1] The pigs are housed in pens with a set number of animals per pen (e.g., 5 pigs/pen) to ensure adequate space and access to feed and water.[3] The housing environment is temperature-controlled and follows established animal welfare guidelines.

  • Dietary Treatments:

    • Control Group (CON): A basal diet formulated to meet or exceed the nutritional requirements of the pigs for their specific growth stage.

    • This compound Group (QCT): The basal diet supplemented with a specified concentration of this compound (e.g., 50 mg/kg).

    • Alternative Growth Promoter Group(s): The basal diet supplemented with the alternative additive(s) at their recommended inclusion rates (e.g., specific probiotic strains at a given CFU/kg, or zinc oxide at a pharmacological dose).

  • Experimental Procedure: The trial is conducted over a defined period, typically covering the nursery and/or growing-finishing phases (e.g., 28 to 42 days).[1] Feed and water are provided ad libitum. Individual pig weights and feed consumption per pen are recorded at the beginning and end of the trial, and at regular intervals (e.g., weekly) to calculate ADG, Average Daily Feed Intake (ADFI), and FCR.[3]

  • Data Collection and Analysis: Key performance indicators (ADG, ADFI, FCR) are calculated. Statistical analysis is performed using appropriate methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow cluster_preparation Preparation Phase cluster_trial Trial Phase (e.g., 28-42 days) cluster_analysis Analysis Phase Animal_Selection Select Weanling Pigs (e.g., 120 pigs, ~7.5 kg BW) Randomization Randomly Allocate to Treatment Groups Animal_Selection->Randomization Feeding Ad Libitum Feeding and Water Randomization->Feeding Diet_Formulation Formulate Basal and Supplemented Diets Diet_Formulation->Randomization Data_Collection Weekly Measurement of: - Individual Body Weight - Pen Feed Intake Feeding->Data_Collection Calculation Calculate Performance Metrics: - Average Daily Gain (ADG) - Average Daily Feed Intake (ADFI) - Feed Conversion Ratio (FCR) Data_Collection->Calculation Statistics Statistical Analysis (e.g., ANOVA) Calculation->Statistics Conclusion Draw Conclusions on Efficacy Statistics->Conclusion

Experimental Workflow for a Swine Growth Promoter Trial.

Mechanism of Action: Unraveling the Pathways

The growth-promoting effects of this compound, like other quinoxaline derivatives and antibiotic growth promoters, are primarily attributed to its antimicrobial activity within the gastrointestinal tract. By modulating the gut microbiota, this compound can lead to several beneficial downstream effects.

The prevailing hypothesis is that AGPs suppress the growth of certain gut microbes that may be pathogenic or compete with the host for nutrients. This alteration in the microbial landscape can lead to:

  • Improved Nutrient Digestibility and Absorption: A healthier gut environment with a reduced microbial load competing for dietary nutrients can enhance the host's ability to digest and absorb essential nutrients.

  • Reduced Intestinal Inflammation: By controlling pathogenic bacteria, this compound may reduce the low-grade intestinal inflammation often present in production animals. This, in turn, can decrease the host's metabolic expenditure on immune responses, redirecting energy towards growth.

  • Enhanced Intestinal Morphology: Some growth promoters have been shown to improve intestinal structure, such as increasing villus height, which expands the surface area for nutrient absorption.

Recent research on other feed additives, such as quercetin, has highlighted the role of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in mediating anti-inflammatory effects in the gut of weaned piglets.[6] It is plausible that this compound may also exert some of its beneficial effects through the modulation of such inflammatory pathways. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in pro-inflammatory cytokines.[7]

Mechanism_of_Action cluster_gut Gastrointestinal Tract cluster_host Host Response This compound This compound Supplementation Microbiota Modulation of Gut Microbiota This compound->Microbiota Morphology Improved Intestinal Morphology This compound->Morphology Potential direct/indirect effect Pathogens Suppression of Pathogenic Bacteria Microbiota->Pathogens Leads to Nutrient_Absorption Enhanced Nutrient Absorption Microbiota->Nutrient_Absorption Improves Inflammation Reduced Intestinal Inflammation Pathogens->Inflammation Reduces Inflammation->Morphology Influences Immune_Response Reduced Immune System Activation Inflammation->Immune_Response Decreases Morphology->Nutrient_Absorption Contributes to Growth Improved Growth Performance (ADG, FCR) Nutrient_Absorption->Growth Immune_Response->Growth Allows energy redirection to

Proposed Mechanism of Action for this compound in Swine.

Conclusion

This compound demonstrates efficacy as a growth promoter in swine, with performance metrics comparable to other antibiotic and non-antibiotic alternatives in the limited direct comparisons available. Its primary mechanism of action is believed to be the modulation of the gut microbiota, leading to improved nutrient utilization and a reduction in the metabolic costs associated with intestinal inflammation and immune responses. For researchers and drug development professionals, further head-to-head comparative studies with a wider range of modern alternatives are warranted to fully elucidate this compound's position in the evolving landscape of swine production. Additionally, deeper investigations into its specific effects on host signaling pathways, such as the NF-κB pathway, will provide a more complete understanding of its biological activity.

References

A Comparative Analysis of Quinocetone and Olaquindox Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Quinocetone and Olaquindox, two quinoxaline-1,4-dioxide derivatives that have been used as antimicrobial growth promoters in animal feed. While both compounds exhibit antibacterial properties, concerns regarding their potential toxicity have led to restrictions on their use in many regions. This analysis synthesizes available experimental data to offer an objective comparison of their performance in key toxicological endpoints.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for this compound and Olaquindox, facilitating a direct comparison of their toxic potential across various assays.

Toxicological EndpointThis compoundOlaquindoxReference Species/System
Acute Oral LD50 8687.31 mg/kg b.w.500 - 4000 mg/kg b.w.Rats[1]
15848.93 mg/kg b.w.Mice[1]
No-Observed-Adverse-Effect Level (NOAEL) 300 mg/kg diet (approx. 30 mg/kg b.w./day)2.5 mg/kg b.w./day (multigeneration reproductive toxicity)Rats[1]
5 mg/kg b.w./day (90-day oral study)Rhesus Monkey[2]
Genotoxicity
Ames Test (Salmonella typhimurium)Positive (mutagenic at ≥6.9 μ g/plate in TA97)[3]Positive in 14 microbial tests[4][5]S. typhimurium strains TA97, TA98, TA100, TA1535, TA1537[3]
In vitro Micronucleus TestPositive (dose-dependent increase in MN frequency)[6]Positive[7]HepG2 cells[6]
In vivo Micronucleus TestNegative[3]Weak positive in one study[4]Mouse bone marrow[3]
Comet Assay (DNA Strand Breaks)Positive (dose-dependent DNA fragmentation)[6]Positive[7]HepG2 cells[6]
Unscheduled DNA Synthesis (UDS)Positive (at ≥10 μg/ml)[3]Positive[3]Human peripheral lymphocytes[3]
HGPRT Gene Mutation AssayPositive (at ≥10 μg/ml)[3]Positive[3]V79 cells[3]
Carcinogenicity Data not availableNot a carcinogen in rats or mice, but increased benign tumors in mice at the highest dose.[4][5] Suspected of having carcinogenic properties.[8]Rats, Mice[4][5]
Organ-Specific Toxicity Hepatotoxicity (proliferation of bile canaliculi, increased relative liver weight)[1], Nephrotoxicity (increased relative kidney weight)[1]Adrenal damage[4][8], Hepatotoxicity[9]Rats[1], Pigs[4][8]

Mechanism of Toxicity: The Role of Reactive Oxygen Species

The primary mechanism underlying the toxicity of both this compound and Olaquindox involves the generation of reactive oxygen species (ROS).[10][11][12] This process is believed to be a key driver of their genotoxic and cytotoxic effects. The N-oxide groups in their chemical structures are reduced during metabolism, leading to the production of superoxide anions (O2•−) and hydroxyl radicals (•OH).[10][11][12] These highly reactive molecules can then inflict damage on cellular components, most notably DNA.

The resulting DNA damage can manifest as strand breaks and the formation of oxidized bases, such as 8-hydroxy-deoxyguanosine (8-OHdG).[10][11][12] This damage can inhibit the activity of essential enzymes like topoisomerase II, which is crucial for DNA replication and repair.[10][11][12] The accumulation of DNA damage can trigger various cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and mutations, which may ultimately contribute to the observed genotoxicity and potential carcinogenicity of these compounds.

Toxicity_Pathway cluster_compound Quinoxaline-1,4-dioxides cluster_metabolism Metabolic Activation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Toxicological Outcomes This compound This compound Metabolism Metabolic Reduction of N-oxide groups This compound->Metabolism Olaquindox Olaquindox Olaquindox->Metabolism ROS Reactive Oxygen Species (O2•−, •OH) Metabolism->ROS DNA_Damage DNA Damage (Strand Breaks, 8-OHdG) ROS->DNA_Damage Cytotoxicity Cytotoxicity ROS->Cytotoxicity Topoisomerase_Inhibition Topoisomerase II Inhibition DNA_Damage->Topoisomerase_Inhibition Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_Inhibition->Genotoxicity Cytotoxicity->Apoptosis

Caption: Mechanism of this compound and Olaquindox Toxicity.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Protocol:

  • Animal Model: Wistar rats or Kunming mice are typically used.[1] Animals are fasted overnight before dosing.[13]

  • Dose Administration: The test substance is administered once by oral gavage. A range of doses is used across different groups of animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[13]

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, based on the mortality data.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA97, TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are used.[3]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal glucose agar plate containing a trace amount of histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of bone marrow.

Protocol:

  • Animal Model: Mice are commonly used.

  • Dose Administration: Animals are treated with the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: Bone marrow is collected from the femur approximately 24 hours after the final dose.

  • Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured and treated with various concentrations of the test substance.[6]

  • Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A dose-dependent increase in DNA migration indicates a positive result.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To measure DNA repair synthesis in response to DNA damage.

Protocol:

  • Cell Culture: Human peripheral lymphocytes or other suitable cell lines are used.[3]

  • Exposure: Cells are treated with the test substance to induce DNA damage.

  • Radiolabeling: The cells are then incubated with a radiolabeled DNA precursor, typically tritiated thymidine ([³H]TdR).

  • Autoradiography: The cells are fixed, and autoradiography is performed. The incorporation of [³H]TdR into the DNA during repair synthesis is visualized as silver grains over the nucleus.

  • Data Analysis: The number of grains per nucleus is counted. A significant increase in the number of grains in treated cells compared to controls indicates the induction of UDS and, therefore, DNA damage.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Gene Mutation Assay

Objective: To detect gene mutations at the HGPRT locus in mammalian cells.

Protocol:

  • Cell Line: Chinese hamster V79 cells are commonly used.[3]

  • Exposure: Cells are treated with the test substance for a defined period.

  • Expression Period: The cells are then cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Mutant Selection: The cells are cultured in a medium containing a selective agent, such as 6-thioguanine (6-TG). Cells with a functional HGPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HGPRT enzyme will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency in treated cells compared to controls indicates a positive result.

References

Cross-Validation of Analytical Methods for Quinocetone Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Quinocetone, a quinoxaline antibiotic, is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This guide provides a comprehensive comparison of various analytical methods for the determination of this compound and its metabolites, with a focus on cross-validation to ensure data integrity and consistency across different analytical techniques.

The selection of an appropriate analytical method for this compound analysis is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most frequently reported technique for this purpose.

Comparative Analysis of Analytical Methods

The performance of commonly employed methods for this compound analysis is summarized below. The data presented is a synthesis from multiple validation studies to provide a comparative overview.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Matrix
UPLC-MS/MS This compound & metabolites10–200 ng/mL0.003 µg/g0.010 µg/g79.8 - 96.5<15Aquatic Products, Chicken Liver & Muscle
LC-MS/MS This compound & metabolites2–500 µg/kg0.002 µg/mL0.008 µg/mL95 - 108<10Chicken Plasma, Chicken Liver & Muscle
HPLC-UV This compound & metabolites0.01-0.64 µg/mL0.025 µg/gNot Reported71 - 864 - 12Swine and Chicken Tissues

Experimental Workflows and Logical Relationships

A generalized workflow for the cross-validation of different analytical methods is essential for ensuring the consistency and reliability of results.

Cross-Validation Workflow General Workflow for Cross-Validation of Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Comparison and Validation Sample Homogenized Sample Extraction Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup MethodA Method A (e.g., UPLC-MS/MS) Cleanup->MethodA Analyze Aliquots MethodB Method B (e.g., HPLC-UV) Cleanup->MethodB Analyze Aliquots ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) ResultsA->Comparison ResultsB->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: General workflow for the cross-validation of different analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key experiments cited in this guide.

UPLC-MS/MS Method for this compound and its Metabolites in Aquatic Products

This method is highly sensitive and selective for the simultaneous determination of this compound and its main metabolites.

  • Sample Preparation:

    • Homogenize 2 g of the sample with 10 mL of 2.0 mol/L hydrochloric acid.

    • Purify the extract using a MAX solid-phase extraction (SPE) column.[1]

    • Elute the analytes and evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1.0 mL of a formic acid-acetonitrile-water (0.1/30/70, v/v/v) solution.[1]

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of formic acid in water and formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • System: Tandem mass spectrometer (MS/MS).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its metabolites.

LC-MS/MS Method for this compound and its Metabolites in Chicken Tissues

This method provides robust and accurate quantification of this compound and its two major metabolites in chicken liver and muscle.[2]

  • Sample Preparation:

    • Homogenize 1 g of tissue sample.

    • Perform liquid-liquid extraction with methanol.[2]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • System: Liquid Chromatograph (LC).

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient mixture of methanol and water.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • System: Tandem mass spectrometer.

    • Ionization: Electrospray (ESI) in positive ion mode.[2]

    • Detection: Selected Reaction Monitoring (SRM) for quantification.[2]

HPLC-UV Method for this compound and its Metabolites in Animal Tissues

A widely accessible method for the determination of this compound and its metabolites in various animal tissues.[3][4]

  • Sample Preparation:

    • Extract this compound and desoxythis compound (DQCT) from the tissue sample with ethyl acetate and purify with iso-octane.[4]

    • For 3-methyl-quinoxaline-2-carboxylic acid (MQCA), perform alkaline hydrolysis of the tissue, followed by extraction with ethyl acetate and citric acid buffer (pH 6.0).[4]

    • Purify the MQCA extract using a cation-exchange column.[4]

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.[3]

    • Mobile Phase:

      • Methanol–water (55 + 45, v/v) for this compound.[3]

      • Methanol–water (70 + 30, v/v) for DQCT.[3]

      • Water containing 1% formic acid-methanol (60 + 40, v/v) for MQCA.[3]

    • Detection Wavelengths: 312 nm for this compound and 320 nm for DQCT and MQCA.[4]

    • Injection Volume: 20 µL.[3]

Conclusion

The choice of an analytical method for this compound determination should be guided by the specific requirements of the study. UPLC-MS/MS and LC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for residue analysis and pharmacokinetic studies where low concentrations are expected.[1][2] The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for routine monitoring in various animal tissues.[3][4] Cross-validation between these methods is paramount when data from different analytical platforms are to be compared, ensuring the reliability and consistency of the scientific findings.

References

Quinocetone vs. Natural Feed Additives: A Comparative Guide for Animal Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of optimal animal growth and feed efficiency has led to the exploration of various feed additives. Historically, antibiotic growth promoters (AGPs) like quinocetone have been utilized for their efficacy. However, rising concerns over antimicrobial resistance have accelerated the research and adoption of natural alternatives. This guide provides an objective comparison of this compound and its class of quinoxaline-N,N-dioxides with natural feed additives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Section 1: Performance Data in Animal Production

The following tables summarize the quantitative effects of this compound-related compounds (carbadox and olaquindox, used as proxies due to limited public data on this compound) and various natural feed additives on the growth performance of swine and poultry.

Swine Growth Performance

Table 1: Effect of Quinoxaline-N,N-dioxides and Natural Feed Additives on Swine Growth Performance

Feed AdditiveAnimal ModelDosageDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Quinoxaline-N,N-dioxides
CarbadoxWeanling pigs55 ppm35Increased by 9% vs. controlImproved by 4% vs. control[1][2]
CarbadoxWeanling pigs55 mg/kg28Significantly increased vs. controlSignificantly improved vs. control[2]
OlaquindoxGrowing pigs25-50 ppmFattening periodGrowth promotion observedImproved feed efficiency[3][4][5]
Natural Feed Additives
Probiotics (Bacillus spp.)Nursery pigs0.1%35No significant improvementNo significant improvement[1]
Probiotics (Lactobacillus, Bifidobacterium)Weaned pigletsN/AN/AImproved ADGImproved FCR[6]
Essential Oils (blend)Weaned piglets250 mg/kg28Increased ADGDecreased FCR[7]
Organic Acids (Formic, Fumaric, Citric)Weaned piglets<450 mequiv./kgN/AIncreased ADGDecreased FCR[8]
Poultry Growth Performance

Table 2: Effect of Natural Feed Additives on Broiler Growth Performance

Feed AdditiveAnimal ModelDosageDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Natural Feed Additives
Probiotics (Multi-strain)BroilersN/A≤42Increased BWG (SMD = 1.211)Improved FE (SMD = -0.281)[9]
Phytogenics (blend)Broilers150 mg/kg39Increased BWGLowered FCR by 7% vs. control[5]
Phytogenics (blend)Broilers under NE challengeN/A42Increased ADGSignificantly improved FCR[10]
Essential Oils (Oregano)Broilers0.01%21Improved BWGN/A[11]

Note: Specific experimental data for this compound in broilers is limited in publicly available literature. The focus has shifted towards alternatives due to regulatory restrictions in many regions.

Section 2: Experimental Protocols

Carbadox Growth Performance Trial in Weanling Pigs
  • Objective: To evaluate the effect of Carbadox on the growth performance of nursery pigs.

  • Animals: Weanling pigs, approximately 19 days of age and 5.8 kg body weight.

  • Experimental Design: A 33-day trial with pigs housed in pens (7 pigs/pen) and assigned to different dietary treatments (6 pens/treatment).

  • Diets:

    • Control: Standard nursery diet with no feed additive.

    • Carbadox: Control diet supplemented with Carbadox at 55 ppm.

  • Data Collection: Pig weights and feed intake were recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine the main effects of the dietary treatments.[12]

Phytogenic Feed Additive Trial in Broilers
  • Objective: To evaluate a phytogenic feed additive (PFA) as an alternative to an antibiotic growth promoter (AGP) on broiler performance.

  • Animals: 432 day-old Vencobb 400 broiler chicks.

  • Experimental Design: Chicks were randomly assigned to three dietary groups, with 12 replicate pens per group (12 chicks/pen). The trial lasted for 39 days.

  • Diets:

    • Control (CON): Corn-soybean meal-based basal diet.

    • AGP: CON + 500 mg/kg of bacitracin methylene disalicylate.

    • PFA: CON + 150 mg/kg of a proprietary blend of phytogenic compounds.

  • Data Collection: Body weight gain (BWG) and feed intake were measured to calculate the feed conversion ratio (FCR).

  • Statistical Analysis: Data were subjected to ANOVA, and means were compared using appropriate post-hoc tests.[5]

Section 3: Mechanisms of Action and Signaling Pathways

This compound and Quinoxaline-N,N-dioxides

This compound belongs to the quinoxaline-N,N-dioxide class of compounds, which act as antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis.

Quinocetone_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV This compound->TopoisomeraseIV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for TopoisomeraseIV->DNA_Replication Essential for Bacterial_Death Bacterial Growth Inhibition / Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of this compound.

This inhibition of essential enzymes for DNA replication and repair leads to bacteriostasis and ultimately cell death, reducing the pathogenic load in the gut and allowing for more efficient nutrient absorption and growth.[13][14]

Natural Feed Additives

Natural feed additives employ a variety of mechanisms to promote animal growth, often involving modulation of the gut microbiota and the host's immune system.

Probiotics are live microorganisms that confer a health benefit to the host. Their mechanisms include competitive exclusion of pathogens, enhancement of the gut barrier, and modulation of the immune system.

Probiotic_Mechanism Probiotics Probiotics Gut_Epithelium Gut Epithelial Cells Probiotics->Gut_Epithelium Adhere to Gut_Health Improved Gut Health & Nutrient Absorption Probiotics->Gut_Health Competitive Exclusion & Barrier Enhancement TLRs Toll-like Receptors (TLRs) Gut_Epithelium->TLRs Interact with NF_kB_MAPK NF-κB & MAPK Signaling Pathways TLRs->NF_kB_MAPK Activate Immune_Modulation Immune Modulation (Cytokine Production) NF_kB_MAPK->Immune_Modulation Regulate Immune_Modulation->Gut_Health Contributes to

Caption: Probiotic immunomodulatory pathway.

Probiotics interact with Toll-like receptors (TLRs) on intestinal epithelial cells, which triggers downstream signaling cascades involving NF-κB and MAPK pathways.[15] This leads to a modulated immune response, often characterized by a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, creating a more stable gut environment conducive to growth.[16][17]

Essential oils are volatile compounds from plants with known antimicrobial and immunomodulatory properties.

Essential_Oils_Mechanism Essential_Oils Essential Oils Immune_Cells Immune Cells (e.g., Macrophages) Essential_Oils->Immune_Cells Modulate NF_kB_Pathway NF-κB Signaling Pathway Essential_Oils->NF_kB_Pathway Inhibit Activation of Immune_Cells->NF_kB_Pathway Influence Pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory Regulates Reduced_Inflammation Reduced Gut Inflammation Pro_inflammatory->Reduced_Inflammation Leads to

Caption: Immunomodulatory effect of essential oils.

Similar to probiotics, essential oils can modulate the host's immune response. They have been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[18][19] By reducing the production of pro-inflammatory cytokines, essential oils help to maintain gut homeostasis and improve nutrient utilization for growth.[20]

Organic acids exert their growth-promoting effects primarily through their antimicrobial and pH-lowering properties in the gastrointestinal tract.

Organic_Acids_Workflow start Organic Acid Supplementation ph_reduction Reduction of pH in Stomach and Small Intestine start->ph_reduction pathogen_inhibition Inhibition of pH-sensitive Pathogenic Bacteria (e.g., E. coli, Salmonella) ph_reduction->pathogen_inhibition enzyme_activity Increased Pepsin Activity & Protein Digestion ph_reduction->enzyme_activity nutrient_absorption Improved Nutrient Absorption pathogen_inhibition->nutrient_absorption enzyme_activity->nutrient_absorption growth_performance Enhanced Growth Performance nutrient_absorption->growth_performance

Caption: Workflow of organic acid action.

By lowering the pH of the stomach and upper intestine, organic acids create an environment that is less favorable for the proliferation of pathogenic bacteria.[7][8] This reduction in pH also enhances the activity of digestive enzymes like pepsin, leading to improved protein digestion and overall nutrient absorption.[21]

Section 4: Concluding Remarks

The data presented indicate that both quinoxaline-N,N-dioxides and natural feed additives can enhance animal growth performance. Quinoxalines, represented here by carbadox and olaquindox, demonstrate significant improvements in ADG and FCR in swine, primarily through their potent antibacterial activity.

Natural feed additives, including probiotics, essential oils, and organic acids, offer a multi-faceted approach to growth promotion. Their mechanisms of action are more complex, involving the modulation of gut microbiota, enhancement of gut barrier function, and regulation of the host's immune system. While the effects of natural additives can be more variable depending on the specific product, dosage, and animal's condition, they represent a promising and sustainable alternative to traditional AGPs.

For researchers and drug development professionals, the exploration of synergistic combinations of different natural additives and the continued investigation into their precise molecular mechanisms will be crucial in developing next-generation growth promoters that are both effective and safe, mitigating the risks associated with antimicrobial resistance.

References

Navigating the Metabolic Maze: A Comparative Guide to Quinocetone Treatment in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic impact of Quinocetone (QCT) and its alternatives in treated animals. By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to provide a comprehensive resource for understanding the intricate metabolic alterations induced by these veterinary drugs.

This compound, a quinoxaline antibiotic, has been utilized as a feed additive to promote growth in livestock. However, its use has raised concerns regarding potential toxic effects, prompting a deeper investigation into its metabolic fate and its influence on the host's metabolome. This guide synthesizes available research to compare the metabolic consequences of QCT treatment with other growth-promoting agents, offering insights into their mechanisms of action and potential biomarkers of exposure.

Comparative Analysis of Metabolic Pathways

The primary metabolic transformations of this compound and its alternatives, such as Olaquindox and Carbadox, involve a series of reduction and hydroxylation reactions. While comprehensive comparative metabolomics studies are still emerging, existing research allows for a comparative overview of their metabolic pathways.

This compound (QCT) Metabolism

Studies in swine, rats, broilers, and carp have consistently shown that QCT undergoes extensive metabolism. The principal metabolic pathways include:

  • N-O Group Reduction: The reduction of the N-oxide groups is a major metabolic step.

  • Carbonyl Group Reduction: The carbonyl group in the QCT molecule is susceptible to reduction.

  • Double Bond Reduction: The double bond in the side chain can be reduced.

  • Hydroxylation: Hydroxylation reactions occur on the methyl group, side chain, or the benzene ring.[1][2][3]

These transformations lead to the formation of numerous metabolites, with 1-desoxythis compound and its hydroxylated derivatives being abundant in swine urine.[1] In swine, a total of 42 metabolites have been identified, indicating extensive biotransformation, particularly in the gastrointestinal tract.[2]

Alternatives to this compound: A Metabolic Snapshot
  • Olaquindox: Similar to QCT, Olaquindox metabolism involves N-O reduction and oxidation of a hydroxyl group to a carboxylic acid.[4]

  • Carbadox: The main metabolic pathways for Carbadox are also N→O group reduction and hydroxylation followed by N→O group reduction.[5]

  • Florfenicol: This antibiotic's metabolism primarily involves the formation of florfenicol amine.

  • Kitasamycin: This macrolide antibiotic undergoes various metabolic reactions, including hydrolysis and demethylation.

The following table summarizes the major metabolites identified for this compound in different animal species.

Animal SpeciesMajor this compound MetabolitesReference
Swine1-desoxythis compound, hydroxylation metabolites of 1-desoxythis compound, and 40 other identified metabolites.[1][2]
RatsQ2, Q4, Q5, Q8, and Q9 (specific structures for these designated metabolites can be found in the cited literature).[3]
BroilersQ1, Q2, Q3, Q4, and Q7 (specific structures for these designated metabolites can be found in the cited literature).[3]
CarpQ1, Q2 (specific structures for these designated metabolites can be found in the cited literature).[3]

Experimental Protocols: A Closer Look

The identification and quantification of this compound and its metabolites, as well as the assessment of its impact on the host metabolome, rely on advanced analytical techniques.

Metabolite Identification using UPLC/ESI-QTOF-MS

A widely used method for identifying QCT metabolites is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS).

Methodology:

  • Sample Preparation: Urine, plasma, or tissue homogenates are pre-treated to remove proteins and other interfering substances. This often involves protein precipitation with organic solvents like methanol or acetonitrile, followed by centrifugation.

  • Chromatographic Separation: The extracted samples are injected into a UPLC system equipped with a suitable column (e.g., a C18 column) to separate the various metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is typically used.

  • Mass Spectrometric Detection: The separated compounds are introduced into the ESI source of a QTOF mass spectrometer. Data is acquired in both MS and MS/MS modes. The high-resolution and accurate mass measurement capabilities of the QTOF analyzer allow for the determination of the elemental composition of the parent ions and their fragments, facilitating the structural elucidation of the metabolites.[1][2]

Untargeted Metabolomics Workflow

To gain a broader understanding of the metabolic perturbations caused by QCT, an untargeted metabolomics approach is employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_interpretation Data Interpretation Animal_Treatment Animal Treatment (QCT vs. Control) Sample_Collection Biological Sample Collection (Serum, Liver, etc.) Animal_Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Untargeted) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis

Caption: A typical experimental workflow for untargeted metabolomics studies.

Signaling Pathways Implicated in this compound Toxicity

Research into the toxic effects of this compound has revealed its interference with key cellular signaling pathways, primarily related to oxidative stress and apoptosis.

Oxidative Stress and the Nrf2/HO-1 Pathway

This compound has been shown to induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial defense mechanism against oxidative stress. However, studies have indicated that while low doses of QCT may initially activate this protective pathway, higher or persistent exposure can lead to its suppression, exacerbating hepatocyte damage.

nrf2_pathway cluster_suppression High Dose QCT QCT This compound ROS Increased ROS QCT->ROS Suppression Suppression of Nrf2/HO-1 Pathway QCT->Suppression Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection Hepatocyte_Damage Hepatocyte Damage Suppression->Hepatocyte_Damage

Caption: this compound's dual effect on the Nrf2/HO-1 signaling pathway.

Wnt/β-catenin Signaling Pathway and Apoptosis

In addition to oxidative stress, this compound has been found to induce apoptosis (programmed cell death) in liver cells. This process is linked to the suppression of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and survival. The suppression of this pathway by QCT contributes to its cytotoxic effects.

wnt_pathway QCT This compound Wnt1 Wnt1 QCT->Wnt1 suppresses Beta_catenin β-catenin Wnt1->Beta_catenin stabilizes Apoptosis Apoptosis Wnt1->Apoptosis TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression promotes Gene_Expression->Apoptosis inhibits

Caption: Suppression of the Wnt/β-catenin pathway by this compound leading to apoptosis.

References

Validating Quinocetone-Induced Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quinocetone's (QCT) mechanism in inducing oxidative stress against other quinoxaline-1,4-dioxides (QdNOs). It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the involved signaling pathways and experimental workflows.

Abstract

This compound, a quinoxaline 1,4-dioxide derivative, is utilized as an antimicrobial growth promoter in animal feed. However, its use has raised concerns due to its potential for genotoxicity and hepatotoxicity, primarily mediated through the induction of oxidative stress. This guide delves into the molecular mechanisms of QCT-induced oxidative stress, presenting a comparative analysis with other QdNOs and outlining the experimental frameworks for its validation.

Mechanism of this compound-Induced Oxidative Stress

This compound's toxicological effects are intrinsically linked to its metabolic activation and the subsequent generation of reactive oxygen species (ROS). The N-oxide groups within the QCT structure play a critical role in this process. Metabolic reduction of these groups leads to the formation of superoxide anion radicals (O₂•⁻) and hydroxyl radicals (OH•).[1][2] These highly reactive molecules can inflict damage on cellular macromolecules, including DNA, proteins, and lipids.

The resulting oxidative stress triggers a cascade of cellular events:

  • DNA Damage: ROS can attack DNA, leading to the formation of adducts such as 8-hydroxy-deoxyguanine (8-OHdG), single-strand breaks (SSBs), and double-strand breaks (DSBs).[1][2] This genotoxic effect is a primary concern associated with QCT.

  • Mitochondrial Dysfunction: QCT can cause mutations in mitochondrial DNA (mtDNA) genes (e.g., COX1, COX3, and ATP6), impairing the mitochondrial respiratory chain and further amplifying ROS production.[1][2] This creates a vicious cycle of oxidative damage. The loss of mitochondrial membrane potential is another key indicator of QCT-induced apoptosis.[3]

  • Inhibition of Topoisomerase II: QCT has been shown to inhibit the activity of topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition is thought to occur through electrostatic binding to DNA, which prevents the dissociation of the enzyme and leads to DNA damage.[1][2]

  • Activation and Suppression of Signaling Pathways:

    • Nrf2/HO-1 Pathway: This pathway is a crucial cellular defense mechanism against oxidative stress. Initially, QCT-induced oxidative stress can activate the Nrf2/HO-1 pathway as a protective response. However, prolonged or high-dose exposure to QCT can suppress this pathway, exacerbating hepatocyte damage.[4]

    • p38/Nrf2/HO-1 Pathway: The activation of this pathway has been shown to have a protective effect against QCT-induced cytotoxicity and apoptosis.[3]

    • Wnt/β-catenin Signaling Pathway: QCT can suppress this pathway, which is involved in cell proliferation and survival, thereby promoting mitochondrial apoptosis.[5]

Comparative Analysis of this compound and Other Quinoxaline-1,4-Dioxides

This compound belongs to a class of compounds known as quinoxaline-1,4-dioxides (QdNOs), which also includes Carbadox (CBX), Olaquindox (OLA), and Mequindox (MEQ). While they share a common structural backbone and antibacterial properties, their toxicological profiles, particularly their potency in inducing oxidative stress, can differ.

Table 1: Comparison of Cytotoxicity of Quinoxaline-1,4-Dioxides in HepG2 Cells
Compound (40 µM for 4h)Cell Viability (%)
This compound (QCT)76.40 ± 4.50
Carbadox (CBX)83.50 ± 2.60
Olaquindox (OLA)80.20 ± 5.40
Mequindox (MEQ)84.50 ± 6.60

Data from in vitro studies on HepG2 cells.[1]

Table 2: Comparison of DNA Strand Break Induction by Quinoxaline-1,4-Dioxides
Compound (40 µM for 4h)Olive Tail Moment (OTM) in HepG2 CellsOlive Tail Moment (OTM) in V79 Cells
This compound (QCT)25.00 ± 3.4412.40 ± 4.82
Carbadox (CBX)14.66 ± 3.129.82 ± 2.88
Olaquindox (OLA)22.50 ± 2.88Not Reported

The Olive Tail Moment is a measure of DNA damage in the comet assay. A higher OTM indicates more significant DNA damage.[1]

These data suggest that at the tested concentration, this compound exhibits greater cytotoxicity and is a more potent inducer of DNA strand breaks in HepG2 cells compared to Carbadox and Olaquindox.[1]

Experimental Protocols for Validating Oxidative Stress

The following are detailed methodologies for key experiments used to validate this compound-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: This assay utilizes a fluorescent probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Protocol:

    • Culture cells (e.g., HepG2 or L02) in a 96-well plate to the desired confluence.

    • Treat the cells with various concentrations of this compound for a specified duration. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution (typically 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • The level of intracellular ROS is proportional to the fluorescence intensity.

Single Cell Gel Electrophoresis (SCGE or Comet Assay) for DNA Damage
  • Principle: This technique measures DNA strand breaks in individual cells. Cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Protocol:

    • Treat cells with this compound as described above.

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

    • Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.

    • Perform electrophoresis at a low voltage.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., Olive Tail Moment, % Tail DNA).

Western Blot Analysis for Protein Expression
  • Principle: This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, HO-1, p38, β-catenin).

  • Protocol:

    • Treat cells with this compound and then lyse them to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Visualizing the Mechanisms

Signaling Pathway of this compound-Induced Oxidative Stress and Cellular Response

Quinocetone_Oxidative_Stress_Pathway QCT This compound Metabolism Metabolic Reduction QCT->Metabolism TopoII_Inhibition Topoisomerase II Inhibition QCT->TopoII_Inhibition Causes Wnt_BetaCatenin Wnt/β-catenin Pathway QCT->Wnt_BetaCatenin Suppresses ROS ROS (O₂•⁻, OH•) Metabolism->ROS Generates DNA_Damage DNA Damage (8-OHdG, SSBs, DSBs) ROS->DNA_Damage Induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Induces Nrf2_HO1 p38/Nrf2/HO-1 Pathway ROS->Nrf2_HO1 Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Can trigger Mito_Dysfunction->Apoptosis Leads to Cell_Protection Cellular Protection Nrf2_HO1->Cell_Protection Promotes Wnt_BetaCatenin->Apoptosis Inhibits (Suppression promotes) Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, L02) QCT_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->QCT_Treatment ROS_Assay ROS Measurement (DCFH-DA Assay) QCT_Treatment->ROS_Assay DNA_Damage_Assay DNA Damage Assessment (Comet Assay) QCT_Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Mitochondrial Membrane Potential) QCT_Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) QCT_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

A comparative study of Quinocetone's effects in different livestock species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline derivative, has been utilized as a feed additive in livestock production, primarily in certain regions, for its growth-promoting and antibacterial properties. As the global livestock industry faces increasing pressure to reduce the use of in-feed antibiotics, a thorough understanding of both established and alternative growth promoters is crucial. This guide provides a comparative study of this compound's effects in swine, poultry, and aquatic species, juxtaposed with common alternatives such as probiotics, prebiotics, and organic acids. The information herein is compiled from various scientific studies to offer an objective overview supported by available experimental data.

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the effects of this compound and its alternatives on key performance indicators in different livestock species. It is important to note that the data presented are compiled from various independent studies and are not from direct head-to-head comparative trials. Variations in experimental conditions such as diet, environment, and animal genetics can influence the outcomes.

Swine
Feed AdditiveDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Effect on Gut MicrobiotaEffect on Intestinal Morphology
This compound 50 mg/kgIncreasedImprovedLimited specific data in publicly available research. Primarily acts by inhibiting bacterial growth.Limited specific data in publicly available research.
Probiotics (e.g., Bacillus subtilis, Lactobacillus spp.)Varies by product (e.g., 1x10^9 CFU/kg)Increased[1][2][3]Improved[1][2]Increased abundance of beneficial bacteria (e.g., Lactobacillus), reduced pathogens.Increased villus height, improved gut barrier function.[4][5][6][7]
Poultry (Broilers)
Feed AdditiveDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Effect on Gut MicrobiotaEffect on Intestinal Morphology
This compound 50 mg/kgIncreasedImprovedLimited specific data in publicly available research. Primarily acts by inhibiting bacterial growth.Limited specific data in publicly available research.
Organic Acids (e.g., Fumaric acid, Formic-Propionic acid blend)0.5-2.0% of diet or waterIncreased[8][9][10][11][12][13][14]Improved[8][9][11][12][13][14]Reduced pathogen load (e.g., Salmonella, E. coli), promotes beneficial bacteria.[15][16]Increased villus height, improved gut integrity.[8][9][10][16]
Aquaculture (e.g., Hybrid Grouper, Red Drum)
Feed AdditiveDosageSpecific Growth Rate (SGR)Feed Conversion Ratio (FCR)Effect on Gut MicrobiotaEffect on Intestinal Morphology
This compound 20-40 mg/kgIncreasedImprovedLimited specific data in publicly available research. Primarily acts by inhibiting bacterial growth.Limited specific data in publicly available research.
Prebiotics (e.g., Mannan-oligosaccharides, Xylooligosaccharides)0.1-0.4% of dietIncreased[17][18][19][20]Improved[18][20]Stimulates the growth of beneficial bacteria (e.g., Lactobacillus, Bifidobacterium).Increased microvilli height, improved intestinal structure.[17][21][22][23]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are generalized experimental protocols for evaluating the effects of feed additives on livestock performance.

Growth Performance Trial

A typical growth performance trial to evaluate a feed additive like this compound or its alternatives would follow this general structure:

  • Animal Selection and Acclimation: A statistically significant number of healthy animals (e.g., weaned piglets, day-old chicks, or juvenile fish) of a specific breed and sex are selected. They are acclimated to the experimental environment for a period (e.g., 7-14 days) and fed a basal diet without any growth promoters.

  • Experimental Design and Diets: Animals are randomly allocated to different treatment groups with multiple replicates per group. The dietary treatments typically include:

    • Control Group: Basal diet with no additives.

    • Positive Control Group: Basal diet with a known growth promoter (e.g., an antibiotic).

    • Treatment Group(s): Basal diet supplemented with the test substance (e.g., this compound, probiotic, prebiotic, or organic acid) at varying concentrations.

  • Feeding and Management: The animals are housed in pens, cages, or tanks under controlled environmental conditions (temperature, humidity, lighting). Feed and water are provided ad libitum. The experimental period varies depending on the species and production phase being studied (e.g., 28-42 days for broilers, entire nursery phase for piglets).

  • Data Collection:

    • Growth Performance: Body weight is measured at the beginning and end of the trial, and at regular intervals. Feed intake per replicate is recorded daily or weekly. From this data, Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR) are calculated.

    • Health Status: Mortality and morbidity are recorded daily.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Intestinal Morphology and Gut Microbiota Analysis

At the end of the growth trial, a subset of animals from each treatment group is selected for further analysis:

  • Sample Collection: Animals are euthanized, and samples from different sections of the intestine (e.g., duodenum, jejunum, ileum, cecum) are collected. Intestinal contents are collected for microbiota analysis, and intestinal tissue sections are preserved for morphological examination.

  • Intestinal Morphology:

    • Tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Microscopic examination is performed to measure villus height, crypt depth, and the villus height to crypt depth ratio.

  • Gut Microbiota Analysis:

    • DNA is extracted from the intestinal contents.

    • The 16S rRNA gene is amplified using PCR and sequenced using next-generation sequencing platforms.

    • Bioinformatic analysis is performed to determine the composition and diversity of the gut microbial community.

Mechanism of Action and Signaling Pathways

The modes of action for this compound and its alternatives differ significantly.

This compound: Antibacterial Action

The primary mechanism of action for this compound and other quinoxalines is their antibacterial activity.[24] They are known to inhibit bacterial DNA synthesis, leading to the suppression of a broad spectrum of gut microflora, including both pathogenic and commensal bacteria. This reduction in the overall bacterial load is hypothesized to indirectly promote growth through several mechanisms:

  • Reduced microbial competition for nutrients: With fewer bacteria in the gut, more nutrients from the feed are available for absorption by the host animal.

  • Decreased production of growth-depressing microbial metabolites: The suppression of certain bacteria reduces the production of toxic metabolites (e.g., ammonia) that can impair gut health and animal performance.[24][25]

  • Reduced incidence of subclinical infections: By controlling pathogenic bacteria, this compound can reduce the metabolic cost associated with immune responses to low-level infections.

Currently, there is limited public information available on specific host signaling pathways that are directly modulated by this compound to promote growth, beyond its antimicrobial effects.

Quinocetone_Mechanism This compound This compound Inhibition Inhibition of Bacterial DNA Synthesis This compound->Inhibition ReducedMicrobiota Reduced Gut Microbiota Load Inhibition->ReducedMicrobiota ReducedCompetition Reduced Nutrient Competition ReducedMicrobiota->ReducedCompetition ReducedMetabolites Reduced Toxic Metabolites ReducedMicrobiota->ReducedMetabolites ReducedInfections Reduced Subclinical Infections ReducedMicrobiota->ReducedInfections ImprovedAbsorption Improved Nutrient Absorption ReducedCompetition->ImprovedAbsorption ImprovedHealth Improved Gut Health ReducedMetabolites->ImprovedHealth ReducedInfections->ImprovedHealth GrowthPromotion Growth Promotion ImprovedAbsorption->GrowthPromotion ImprovedHealth->GrowthPromotion

Figure 1: Postulated mechanism of action for this compound's growth promotion.

Alternatives: Modulating Gut Health and Immunity

Unlike the broad antibacterial action of this compound, alternatives like probiotics, prebiotics, and organic acids aim to promote a healthy gut environment.

  • Probiotics: These are live beneficial bacteria that, when administered in adequate amounts, confer a health benefit to the host.[1] They work through competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host's immune system.[1]

  • Prebiotics: These are non-digestible feed ingredients that selectively stimulate the growth and/or activity of beneficial bacteria already present in the gut.[22] This leads to an increase in the production of beneficial metabolites like short-chain fatty acids (SCFAs).

  • Organic Acids: These compounds lower the pH in the gastrointestinal tract, which inhibits the growth of pH-sensitive pathogenic bacteria.[15] They can also serve as an energy source for intestinal epithelial cells.[15]

Alternatives_Mechanism cluster_probiotics Probiotics cluster_prebiotics Prebiotics cluster_organic_acids Organic Acids Probiotic Live Beneficial Bacteria CompetitiveExclusion Competitive Exclusion of Pathogens Probiotic->CompetitiveExclusion ImmuneModulation1 Immune System Modulation Probiotic->ImmuneModulation1 ImprovedHealth Improved Gut Health and Function CompetitiveExclusion->ImprovedHealth ImmuneModulation1->ImprovedHealth Prebiotic Non-digestible Fibers BeneficialBacteria Stimulation of Beneficial Bacteria Prebiotic->BeneficialBacteria SCFA Increased SCFA Production BeneficialBacteria->SCFA SCFA->ImprovedHealth OrganicAcid Organic Acids LowerpH Lower Gut pH OrganicAcid->LowerpH PathogenInhibition Inhibition of Pathogens LowerpH->PathogenInhibition PathogenInhibition->ImprovedHealth GrowthPromotion Growth Promotion ImprovedHealth->GrowthPromotion

Figure 2: General mechanisms of action for alternatives to antibiotic growth promoters.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a research study comparing the effects of different feed additives in livestock.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis and Interpretation AnimalSelection Animal Selection & Acclimation DietFormulation Diet Formulation (Control, this compound, Alternatives) AnimalSelection->DietFormulation ExperimentalDesign Experimental Design (Randomization, Replication) DietFormulation->ExperimentalDesign FeedingTrial Feeding Trial (Data Collection: BW, FI) ExperimentalDesign->FeedingTrial SampleCollection Sample Collection (Intestinal Tissue & Contents) FeedingTrial->SampleCollection PerformanceAnalysis Growth Performance Analysis (ADG, FCR) FeedingTrial->PerformanceAnalysis MorphologyAnalysis Intestinal Morphology Analysis SampleCollection->MorphologyAnalysis MicrobiotaAnalysis Gut Microbiota Analysis (16S rRNA) SampleCollection->MicrobiotaAnalysis StatisticalAnalysis Statistical Analysis & Interpretation PerformanceAnalysis->StatisticalAnalysis MorphologyAnalysis->StatisticalAnalysis MicrobiotaAnalysis->StatisticalAnalysis Publication Publication of Findings StatisticalAnalysis->Publication

Figure 3: A generalized experimental workflow for comparing feed additives.

Conclusion

This compound, as a quinoxaline-based growth promoter, exerts its primary effects through broad-spectrum antibacterial activity, which can lead to improved growth performance in livestock. However, concerns regarding antimicrobial resistance and a lack of detailed public data on its effects on gut health and specific signaling pathways warrant careful consideration.

Alternatives such as probiotics, prebiotics, and organic acids offer different mechanisms of action that focus on modulating the gut microbiota and improving the intestinal environment to enhance animal health and performance. The choice of a growth promoter depends on various factors, including regulatory approval, specific production challenges, and the desired mode of action.

This guide provides a comparative overview based on available scientific literature. Further direct comparative studies are needed to provide a more definitive assessment of the relative efficacy and physiological impacts of this compound versus its alternatives in different livestock species. Researchers are encouraged to consult the cited literature for more detailed information on specific experimental conditions and outcomes.

References

Independent Verification of Quinocetone's Safety and Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinocetone's performance with alternative feed additives. It includes a comprehensive review of available experimental data on safety and efficacy, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

This compound, a quinoxaline derivative, has been utilized as a feed additive to promote growth and prevent disease in livestock. However, concerns regarding its safety profile, particularly its potential for genotoxicity and hepatotoxicity, have prompted a closer examination of its risk-benefit profile and a search for safer alternatives. This guide synthesizes independent data to facilitate an informed assessment of this compound in comparison to other antibiotic growth promoters and emerging phytogenic alternatives.

Comparative Efficacy Data

The efficacy of this compound as a growth promoter has been documented; however, publicly available, independent head-to-head comparative studies with other specific antibiotic growth promoters under identical conditions are limited. The following tables summarize available data on the efficacy of this compound and its alternatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Efficacy of this compound and Antibiotic Alternatives in Swine

AdditiveDosageDurationKey Efficacy ParametersAnimal ModelSource(s)
This compound Not specifiedNot specifiedIncreased secretion of pepsin and pancreatic enzymes, leading to improved digestion and nutrient absorption.Pigs[1]
Avilamycin 5, 10, 20, 40, 60 ppmGrowing-finishing phaseIncreased average daily gain (ADG) and improved feed-to-gain ratio (F/G). Effective dose for ADG: 5-10 ppm; for F/G: 10-60 ppm.[2][3]Crossbred pigs[2][3]
Enramycin Not specifiedPre-starter and starter dietsReduced incidence of diarrhea by up to 30%.Landrace piglets[4]
Kitasamycin 2 kg/tonne (3.1% active)Prophylactic and therapeuticEffective in controlling swine dysentery caused by susceptible Brachyspira hyodysenteriae isolates.Weaner pigs[5]

Table 2: Efficacy of this compound and Alternatives in Broiler Chickens

AdditiveDosageDurationKey Efficacy ParametersAnimal ModelSource(s)
This compound Not specifiedNot specifiedLower incidence of respiratory and digestive diseases.Poultry[1]
Avilamycin 15 and 30 ppm35 daysSignificantly lower necrotic enteritis mortality, reduced ileal Clostridium perfringens count, and improved body weight and feed conversion rate in challenged birds.[6][7]Broiler cockerels[6][7]
Enramycin Not specifiedNot specified5-8% increase in body weight gain in Cobb 500 broilers.Broilers[8]
Synbiotic (Probiotic + Prebiotic) 0.5g/kg diet42 daysSignificant improvement in body weight, body weight gain, and feed efficiency compared to Enramycin.Broilers[9]
Phytogenic Feed Additives (Various) 1% of various leaf powders49 daysLemongrass and thyme significantly improved body weight gain. Rosemary reduced E. coli counts and increased Lactobacilli.[3]Cobb 500 broiler chicks[3]
Phytogenic Feed Additives (Blend) 150, 250, 500 mg/kg42 daysAlleviated adverse effects of necrotic enteritis challenge, improving feed conversion ratio and average daily gain.Broilers[10]

Comparative Safety Data

The safety of this compound has been a subject of several independent studies, with a focus on its potential for genotoxicity and hepatotoxicity.

Table 3: Summary of Safety Profile for this compound

Toxicological EndpointKey FindingsAnimal/Cell ModelSource(s)
Genotoxicity Induces DNA damage, chromosomal damage, and genomic DNA alterations. Exerted genotoxic effects on HepG2 cells.[11] Induces the generation of reactive oxygen species (ROS) which can cause DNA strand breakage.[12][13]Human hepatoma (HepG2) cells, V79 cells[11][12][13]
Hepatotoxicity Can induce hepatic histological changes and leakage of serum enzymes. High doses (800 and 2400 mg/kg/day) inhibited the Nrf2/HO-1 pathway, leading to excessive ROS and liver damage.[14]Wistar rats, Sprague-Dawley rats[14][15]
Acute Oral Toxicity LD50 in rats: 8687.31 mg/kg body weight. LD50 in mice: 15848.93 mg/kg body weight.Wistar rats, Kunming mice[15]
Sub-chronic Oral Toxicity No-observed-adverse-effect level (NOAEL) considered to be 300 mg/kg diet in a 90-day study.Wistar rats[15]

Direct comparative safety studies between this compound and its alternatives are scarce. However, the alternatives generally have a more favorable safety profile, particularly phytogenics, which are often considered natural and less likely to have undesirable side effects[8].

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following sections outline the standard protocols for key toxicological and efficacy studies relevant to feed additives.

Safety Assessment Protocols

1. Sub-chronic Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days[4][11][12][14][16].

  • Test System: Typically, the rat is the preferred rodent species. At least 20 animals (10 male, 10 female) are used per group.

  • Administration of Test Substance: The test substance is administered orally on a daily basis for 90 days via gavage, in the diet, or in drinking water. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals undergo a gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.

  • Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined.

2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei[1][15][17][18].

  • Test System: Mice or rats are commonly used. At least 5 analyzable animals per sex per group are required.

  • Administration of Test Substance: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Dose Levels: At least three dose levels, a vehicle control, and a positive control are used.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Analysis: Slides are prepared and stained. At least 4000 immature erythrocytes per animal are scored for the frequency of micronucleated cells.

  • Data Analysis: Statistical analysis is used to determine if there is a significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the vehicle control.

Efficacy Assessment Protocol: Growth Performance Trial
  • Experimental Design: A completely randomized design is typically used. Animals (e.g., broiler chickens or pigs) are randomly allocated to different dietary treatment groups, including a control group (basal diet), a group receiving this compound, and groups receiving the alternative additives at specified inclusion levels.

  • Animal Management: Animals are housed under controlled environmental conditions with ad libitum access to feed and water.

  • Data Collection: Body weight and feed intake are recorded at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different feed additives on growth performance parameters.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action is critical for evaluating the safety and efficacy of any compound. Research has indicated that this compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to oxidative stress and cellular damage.

This compound-Induced Toxicity Pathways

This compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, activate or inhibit various signaling pathways, contributing to its toxic effects.

  • Nrf2/HO-1 Pathway: Under normal conditions, the transcription factor Nrf2 plays a protective role against oxidative stress. However, studies have shown that at high doses, this compound can suppress the Nrf2/HO-1 pathway, leading to an accumulation of ROS and subsequent hepatocyte damage[14].

  • Genotoxicity Pathway: The generated ROS can directly damage DNA, leading to strand breaks and the formation of micronuclei. This genotoxic effect is a major safety concern for this compound[11][12][13].

Quinocetone_Toxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS induces Nrf2_HO1 Nrf2/HO-1 Pathway (Suppression at high doses) ROS->Nrf2_HO1 inhibits protection DNA_Damage DNA Damage (Strand Breaks, Micronuclei) ROS->DNA_Damage causes Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity contributes to Nrf2_HO1->Hepatotoxicity Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

General Experimental Workflow for Safety and Efficacy Assessment

The evaluation of a new feed additive typically follows a structured experimental workflow to assess both its safety and efficacy.

Experimental_Workflow cluster_Safety Safety Assessment cluster_Efficacy Efficacy Assessment Acute_Toxicity Acute Toxicity Study (e.g., OECD 420/425) Subchronic_Toxicity Sub-chronic Toxicity Study (e.g., OECD 408) Acute_Toxicity->Subchronic_Toxicity Genotoxicity_Assay Genotoxicity Assay (e.g., Micronucleus Test - OECD 474) Subchronic_Toxicity->Genotoxicity_Assay Risk_Assessment Risk Assessment & Regulatory Submission Genotoxicity_Assay->Risk_Assessment In_Vitro_Antimicrobial In Vitro Antimicrobial Activity Screening Animal_Trial Animal Performance Trial (e.g., Growth, FCR) In_Vitro_Antimicrobial->Animal_Trial Animal_Trial->Risk_Assessment Start New Feed Additive Start->Acute_Toxicity Start->In_Vitro_Antimicrobial

References

Navigating the Post-Quinocetone Era: A Comparative Guide to Veterinary Growth Promoter Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of probiotics, organic acids, and essential oils as viable alternatives to Quinocetone for enhancing veterinary growth, supported by experimental data and detailed methodologies.

With the increasing scrutiny and regulatory restrictions on the use of antibiotic growth promoters like this compound in animal husbandry, the search for safe and effective alternatives is a paramount concern for the veterinary and animal science community. This guide provides a comprehensive comparison of three leading categories of alternatives: probiotics, organic acids, and essential oils. The following sections detail their performance metrics, mechanisms of action, and the experimental protocols used to validate their efficacy, offering a valuable resource for research and development in animal health and nutrition.

Performance Data: A Comparative Overview

The following tables summarize quantitative data from various studies, comparing the effects of probiotics, organic acids, and essential oils on key growth performance indicators in swine and poultry. It is important to note that direct head-to-head trials comparing these alternatives with this compound are limited in publicly available literature. The data presented is compiled from studies comparing the alternatives to either a negative control (no additive) or other antibiotic growth promoters.

Table 1: Probiotics as a Growth Promoter in Swine
Probiotic Strain(s)Animal ModelDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Bacillus subtilisWeaned Piglets21Increased vs. infected control; similar to CarbadoxImproved vs. infected control; similar to Carbadox[1]
Bacillus subtilis GCB-13-001Weanling Pigs42Increased (p < .05)Decreased (p < .05)[2]
Bacillus subtilis DSM32315Weaned PigletsNot specifiedSynergistically increased with low protein dietNot specified[3]
Table 2: Organic Acids as a Growth Promoter in Poultry
Organic Acid(s)Animal ModelDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
L-malic, L-lactic, acetic acids (1:1:1)Broilers42Increased (p < 0.05) in early phaseNot specified[4]
Butyric, Fumaric, Lactic acids (2% or 3%)Broiler Chicken42Improved (p < .05)Improved (p < .05)[5]
Acetic acid (0.25% in water)Broilers42No significant effectNot specified[6]
Citric acid (0.25% in water)Broilers42No significant effectDecreased feed consumption[6]
Table 3: Essential Oils as a Growth Promoter in Poultry
Essential Oil(s)Animal ModelDuration (days)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Thymol and CarvacrolBroiler Chickens42Increased (p < 0.05) with 200 mg/kgImproved (p < 0.05) with 200 mg/kg[7]
Cinnamaldehyde and ThymolBroiler Chickens36Increased (p < .05) at 100 & 150 mg/kg vs. control & ZnBImproved (p < .05) at 100 & 150 mg/kg vs. control & ZnB[8]
Blend of 8 essential oilsBroiler Chickens42No significant effectNo significant effect[9]

Mechanisms of Action: Signaling Pathways and Cellular Effects

Understanding the molecular mechanisms by which these alternatives exert their growth-promoting effects is crucial for targeted research and product development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.

This compound: A Double-Edged Sword

This compound's growth-promoting effects are linked to its antimicrobial properties. However, its toxicity, particularly adrenal toxicity, is a significant concern. Its toxic mechanism involves the induction of oxidative stress and interference with aldosterone synthesis.

Quinocetone_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS PKC_ERK PKC/ERK Pathways This compound->PKC_ERK JNK_p38 JNK/p38 MAPK Pathways This compound->JNK_p38 Keap1_Nrf2 Disruption of Keap1/Nrf2/ARE Pathway ROS->Keap1_Nrf2 Oxidative_Stress Oxidative Stress & DNA Damage Keap1_Nrf2->Oxidative_Stress Aldosterone_Synthesis Inhibition of Aldosterone Synthesis Oxidative_Stress->Aldosterone_Synthesis CYP17A1 Upregulation of CYP17A1 PKC_ERK->CYP17A1 Apoptosis Apoptosis JNK_p38->Apoptosis CYP17A1->Aldosterone_Synthesis

This compound's toxic mechanism of action.
Probiotics: Modulating the Gut Ecosystem

Probiotics, such as Bacillus subtilis and Lactobacillus species, exert their beneficial effects by modulating the gut microbiota, enhancing gut barrier function, and interacting with the host's immune system.

Probiotics_Mechanism Probiotics Probiotics (e.g., Bacillus subtilis) Gut_Microbiota Modulation of Gut Microbiota Probiotics->Gut_Microbiota Nutrient_Digestion Improved Nutrient Digestion & Absorption Probiotics->Nutrient_Digestion Pathogen_Inhibition Competitive Exclusion of Pathogens Gut_Microbiota->Pathogen_Inhibition SCFA Increased Production of Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFA Immune_Modulation Immune System Modulation Pathogen_Inhibition->Immune_Modulation Gut_Barrier Enhanced Gut Barrier Function SCFA->Gut_Barrier Gut_Barrier->Immune_Modulation Growth_Performance Improved Growth Performance Immune_Modulation->Growth_Performance Nutrient_Digestion->Growth_Performance

Mechanism of action for probiotics.
Organic Acids: Acidification and Beyond

Organic acids lower the pH of the gastrointestinal tract, creating an unfavorable environment for pathogenic bacteria. They can also directly inhibit pathogen growth and modulate host immune responses.

Organic_Acids_Mechanism Organic_Acids Organic Acids Lower_pH Lowering of Gastrointestinal pH Organic_Acids->Lower_pH Pathogen_Inhibition Inhibition of Pathogenic Bacteria Organic_Acids->Pathogen_Inhibition Nutrient_Digestibility Improved Nutrient Digestibility Organic_Acids->Nutrient_Digestibility Immune_Modulation Modulation of Immune Signaling (e.g., NF-κB, TNF) Organic_Acids->Immune_Modulation Lower_pH->Pathogen_Inhibition Gut_Morphology Improved Gut Morphology Pathogen_Inhibition->Gut_Morphology Growth_Performance Improved Growth Performance Nutrient_Digestibility->Growth_Performance Gut_Morphology->Growth_Performance

Mechanism of action for organic acids.
Essential Oils: Aromatic Compounds with Potent Effects

Essential oils, composed of volatile plant secondary metabolites like thymol and carvacrol, exhibit antimicrobial activity and can modulate the host's immune system, often through the NF-κB and TLR signaling pathways.

Essential_Oils_Mechanism Essential_Oils Essential Oils (e.g., Thymol, Carvacrol) Antimicrobial Direct Antimicrobial Activity Essential_Oils->Antimicrobial TLR Toll-like Receptor (TLR) Modulation Essential_Oils->TLR Gut_Integrity Improved Gut Integrity Antimicrobial->Gut_Integrity NFkB NF-κB Pathway Inhibition TLR->NFkB Inflammation Reduced Inflammation NFkB->Inflammation Inflammation->Gut_Integrity Growth_Performance Improved Growth Performance Gut_Integrity->Growth_Performance

Mechanism of action for essential oils.

Experimental Protocols: Methodologies for Efficacy Evaluation

The following sections provide representative experimental designs for evaluating the efficacy of probiotics, organic acids, and essential oils as growth promoters in veterinary species.

Probiotic Efficacy Trial in Weaned Piglets
  • Objective: To evaluate the effect of Bacillus subtilis supplementation on the growth performance and gut health of weaned piglets.

  • Animals: A total of 120 weaned piglets (28 days of age), blocked by initial body weight and sex, are randomly assigned to three treatment groups.

  • Dietary Treatments:

    • Control: Basal diet without any growth promoter.

    • Probiotic: Basal diet supplemented with Bacillus subtilis (e.g., 1 x 10^9 CFU/kg of feed).

    • Antibiotic (Positive Control): Basal diet supplemented with an antibiotic growth promoter (e.g., Carbadox at 50 mg/kg).

  • Experimental Period: 42 days.

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • Health Status: Incidence and severity of diarrhea are monitored daily.

    • Gut Microbiota Analysis: Fecal samples are collected at the beginning and end of the trial for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

    • Blood Parameters: Blood samples are collected at the end of the trial to analyze immune parameters (e.g., IgG, IgA levels).

  • Statistical Analysis: Data are analyzed using ANOVA, with the pen as the experimental unit.

Organic Acid Efficacy Trial in Broiler Chickens
  • Objective: To determine the effect of a blend of organic acids on the growth performance, intestinal morphology, and nutrient digestibility in broiler chickens.

  • Animals: A total of 240 day-old broiler chicks are randomly allocated to four dietary treatment groups, with six replicate pens per treatment and 10 birds per pen.

  • Dietary Treatments:

    • Control: Basal corn-soybean meal diet.

    • OA-Low: Basal diet + 0.25% organic acid blend (e.g., L-malic, L-lactic, and acetic acids in a 1:1:1 ratio).

    • OA-Medium: Basal diet + 0.5% organic acid blend.

    • OA-High: Basal diet + 1.0% organic acid blend.

  • Experimental Period: 42 days (starter phase: days 1-21; finisher phase: days 22-42).

  • Data Collection:

    • Growth Performance: Body weight and feed consumption are measured at days 21 and 42 to calculate ADG, ADFI, and FCR for each phase.

    • Intestinal Morphology: At days 21 and 42, two birds per replicate are euthanized, and sections of the duodenum, jejunum, and ileum are collected to measure villus height and crypt depth.

    • Nutrient Digestibility: A digestibility trial is conducted during the last three days of the experiment using an indigestible marker (e.g., titanium dioxide) to determine the apparent metabolizable energy and nutrient digestibility.

  • Statistical Analysis: Performance data are analyzed using a one-way ANOVA, and intestinal morphology data are analyzed using a t-test or ANOVA.

Essential Oil Efficacy Trial in Broiler Chickens under a Challenge Model
  • Objective: To evaluate the efficacy of a blend of essential oils in mitigating the negative effects of a disease challenge on the performance and gut health of broiler chickens.

  • Animals: A total of 216 day-old male broiler chicks are randomly assigned to six treatment groups, with six replicates per treatment and six birds per replicate.

  • Dietary Treatments:

    • Negative Control (NC): Basal diet, no challenge.

    • Positive Control (PC): Basal diet, challenged.

    • Antibiotic: Basal diet + antibiotic (e.g., Zinc Bacitracin), challenged.

    • EO-Low: Basal diet + low dose of essential oil blend (e.g., 50 mg/kg thymol and carvacrol), challenged.

    • EO-Medium: Basal diet + medium dose of essential oil blend (e.g., 100 mg/kg), challenged.

    • EO-High: Basal diet + high dose of essential oil blend (e.g., 150 mg/kg), challenged.

  • Challenge Model: On a specific day (e.g., day 14), all birds except the NC group are challenged with a pathogenic agent (e.g., a coccidiosis vaccine followed by Clostridium perfringens).

  • Experimental Period: 35 days.

  • Data Collection:

    • Growth Performance: ADG, ADFI, and FCR are calculated for different phases of the trial.

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and intestinal lesion scores are determined.

    • Immune Response: Blood and intestinal tissue samples are collected to measure cytokine expression (e.g., IL-1β, IFN-γ) and other immune markers.

  • Statistical Analysis: Data are subjected to ANOVA, with comparisons made between the challenged groups and the control groups.

Conclusion

Probiotics, organic acids, and essential oils represent promising alternatives to this compound as veterinary growth promoters. Each category operates through distinct yet sometimes overlapping mechanisms to improve gut health, modulate the immune system, and ultimately enhance animal performance. While direct comparative data against this compound is limited, the existing body of research provides strong evidence for their efficacy. The choice of a specific alternative will depend on various factors, including the target animal species, production system, and specific health challenges. Further head-to-head comparative studies are warranted to provide a more definitive ranking of these alternatives and to elucidate potential synergistic effects when used in combination. This guide serves as a foundational resource for researchers and professionals dedicated to developing the next generation of safe and effective growth-promoting solutions for the livestock industry.

References

Correlating In Vitro and In Vivo Data for Quinocetone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinocetone, a quinoxaline-1,4-dioxide antibacterial agent, with its structural analogs Olaquindox and Carbadox. The following sections detail their performance based on available in vitro and in vivo experimental data, offering insights into their efficacy and safety profiles.

I. Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound and its alternatives.

In Vitro Genotoxicity

The genotoxic potential of this compound, Olaquindox, and Carbadox has been evaluated in several in vitro assays. The data consistently indicates that while all three compounds exhibit genotoxic effects, this compound tends to be less potent than Olaquindox and Carbadox.

Table 1: Comparative In Vitro Genotoxicity of this compound, Olaquindox, and Cyadox

AssayEndpointThis compound (QCT)Olaquindox (OLA)Cyadox (CYA)
Ames Test His+ MutantsPositive at ≥6.9 µ g/plate Genotoxic in all assaysPositive at ≥18.2 µ g/plate
HGPRT Gene Mutation (V79 cells) 6-TG Resistant MutantsPositive at ≥10 µg/mlGenotoxic in all assaysNot specified
Unscheduled DNA Synthesis (human lymphocytes) DNA RepairPositive at ≥10 µg/mlGenotoxic in all assaysNot specified
Chromosome Aberration (mice bone marrow) Chromosomal DamageNegativeGenotoxic in all assaysNot specified
Micronucleus Test (mice bone marrow) Chromosomal DamageNegativeGenotoxic in all assaysNot specified

Source: Data compiled from a comparative genotoxicity study.

Table 2: Comparative Cytotoxicity of this compound, Olaquindox, and Carbadox in Vero Cells

CompoundCytotoxicity Ranking
This compound Highest
Olaquindox Intermediate
Carbadox Lowest

Source: Based on MTT assay results from an in vitro study.[1]

In Vivo Toxicity

Sub-chronic oral toxicity studies in rats provide valuable comparative data on the systemic effects of this compound and Olaquindox.

Table 3: Sub-Chronic Oral Toxicity of this compound and Olaquindox in Wistar Rats (90-day study)

ParameterThis compound (1800 mg/kg diet)Olaquindox (300 mg/kg diet)
Body Weight Significant decrease (both genders)Not specified
Serum Total Protein Significant decrease (females)Not specified
Serum Creatinine Significant decrease (females)Not specified
Serum Alkaline Phosphatase Significant decrease (males)Not specified
Relative Liver Weight Significant increase (both genders)Not specified
Relative Kidney Weight Significant increase (both genders)Not specified
Relative Testis Weight Significant increase (males)Not specified
Histopathology (Liver) Proliferation of bile canaliculiProliferation of bile canaliculi
NOAEL 300 mg/kg dietNot determined in this study

Source: Data from a sub-chronic oral toxicological evaluation in Wistar rats.[2]

In Vivo Efficacy: Growth Promotion

While direct, head-to-head comparative studies on the growth-promoting effects of all three compounds in a single trial are limited in the public domain, available data from separate studies provide insights into their efficacy.

Table 4: Growth Promotion Efficacy of this compound, Olaquindox, and Carbadox in Livestock

CompoundAnimal ModelKey Findings
This compound ChickensHigher live weight gain and improved feed efficiency compared to Olaquindox and Bambermycins.[3]
Olaquindox SwineUsed at 100 ppm in feed; known to have growth-promoting effects but also adrenal toxicity at this dose.[2]
Carbadox SwineEffective in enhancing growth performance in nursery pigs (e.g., 9% improvement in growth rate).[4]

II. Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Various concentrations of the test compound (this compound, Olaquindox, or Cyadox) are mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on minimal glucose agar plates lacking histidine.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (His+ mutants) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

2. Micronucleus Test (In Vivo)

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology:

    • Mice are administered the test substance, typically via oral gavage or intraperitoneal injection, at various dose levels.

    • Bone marrow is collected from the femur at appropriate time intervals after treatment.

    • Bone marrow smears are prepared on microscope slides, fixed, and stained.

    • Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.

    • A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.

In Vivo Sub-Chronic Oral Toxicity Study in Rats
  • Principle: This study evaluates the adverse effects of a substance administered orally in repeated doses over a period of 90 days.

  • Methodology:

    • Animals: Wistar rats are typically used, with an equal number of males and females per group.

    • Administration: The test substance (e.g., this compound or Olaquindox) is mixed into the diet at various concentrations. A control group receives the basal diet.

    • Duration: The animals are fed the experimental diets for 90 consecutive days.

    • Observations:

      • Clinical Signs: Animals are observed daily for any signs of toxicity.

      • Body Weight and Feed Consumption: Recorded weekly.

      • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of various parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

      • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete gross necropsy is performed, and organs are weighed. Tissues from various organs are preserved, processed, and examined microscopically for pathological changes.

    • Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action associated with this compound's biological effects.

Quinocetone_Mechanism_of_Action QCT This compound Metabolism ROS Reactive Oxygen Species (ROS) (O2·−, ·OH) QCT->ROS TopoII Topoisomerase II QCT->TopoII inhibits Mitochondria Mitochondria QCT->Mitochondria affects DNA DNA ROS->DNA attacks Guanine Guanine ROS->Guanine attacks DNA_Damage DNA Strand Breaks 8-OHdG Generation DNA->DNA_Damage Guanine->DNA_Damage TopoII_Inhibition Inhibition of Topo II Activity TopoII->TopoII_Inhibition mtDNA_Mutation mtDNA Gene Mutations Mitochondria->mtDNA_Mutation Apoptosis Apoptosis DNA_Damage->Apoptosis TopoII_Inhibition->Apoptosis mtDNA_Mutation->ROS increased production

Caption: this compound's genotoxic mechanism of action.

Experimental_Workflow_In_Vivo_Toxicity Start Start: Animal Acclimatization Grouping Randomization into Treatment Groups (Control, QCT, OLA) Start->Grouping Dosing 90-Day Oral Administration (in feed) Grouping->Dosing Observations Daily Clinical Observations Weekly Body Weight & Feed Intake Dosing->Observations Sampling Periodic Blood Sampling (Hematology & Clinical Chemistry) Dosing->Sampling Termination End of Study: Euthanasia & Necropsy Dosing->Termination Analysis Organ Weight Measurement Histopathological Examination Termination->Analysis Conclusion Data Analysis & NOAEL Determination Analysis->Conclusion

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Logical_Relationship_Toxicity Quinoxalines Quinoxaline-1,4-dioxides (QCT, OLA, CBX) InVitro In Vitro Genotoxicity Quinoxalines->InVitro causes InVivo In Vivo Toxicity Quinoxalines->InVivo causes DNA_Damage DNA Damage (ROS, Topo II Inhibition) InVitro->DNA_Damage indicates Organ_Toxicity Organ Toxicity (Liver, Kidney) InVivo->Organ_Toxicity indicates Risk Potential Health Risk DNA_Damage->Risk contributes to Organ_Toxicity->Risk contributes to

Caption: Logical relationship between in vitro and in vivo toxicity.

References

Safety Operating Guide

Navigating the Disposal of Quinocetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Quinocetone, a quinoxaline derivative utilized as an animal feed additive with antibacterial properties, requires careful handling and disposal due to the limited availability of specific official guidelines.[1] This document provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing upon general principles of hazardous waste management to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Although some SDS versions for this compound may lack detailed disposal instructions, they should provide crucial information on personal protective equipment (PPE) and immediate first-aid measures.[2]

General Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3][4]

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[2]

  • Prevent the formation of dust during handling.[2]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][3][5]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment that must be worn when handling and disposing of this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6]
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[4][6] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.

This compound Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with hazardous waste regulations. The following diagram illustrates the key steps involved in this process.

Quinocetone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Segregate this compound Waste B->C D Use a Designated, Labeled, and Compatible Waste Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G

Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound waste.

Experimental Protocol: Waste Collection and Labeling

The collection and labeling of this compound waste must be performed meticulously to prevent accidental exposure and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Container Selection: Use a designated waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.[8] The container must have a secure, tight-fitting lid.[3][5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date when waste was first added to the container (accumulation start date).[6]

    • The relevant hazard pictograms, if available from the SDS.

Disposal Protocol

Due to the lack of specific federal or international guidelines for this compound disposal, it must be managed as hazardous waste.

  • Waste Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][5][6] Do not overfill containers; leave adequate headspace for expansion.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[9]

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] The rinsed container can then be disposed of according to institutional guidelines.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.[6]

    • For solutions, use an inert absorbent material like vermiculite or sand to soak up the spill.[3] Place the absorbent material into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and minimizing environmental impact.

References

Personal protective equipment for handling Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Quinocetone

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and providing clear, actionable steps for routine and emergency situations.

Hazard Overview

This compound is an antimicrobial agent used in animal feed.[1] Research indicates it exhibits tissue-specific toxicity, particularly in the liver, and can induce DNA damage through the generation of reactive oxygen species (ROS).[1][2] Given its potential genotoxicity, handling this compound requires stringent safety measures to prevent skin contact, inhalation, and ingestion.[2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against exposure to this compound. The following table summarizes the required equipment for handling this compound, based on established safety protocols for hazardous chemicals.[3][4]

Protection Type Required PPE Specifications and Use Cases
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a significant risk of splashes.[3][5]
Skin Protection Chemical-resistant gloves (double-gloving recommended) and a lab coat.Wear impervious, fire/flame-resistant clothing.[3] Double-gloving is recommended, with the outer glove removed and disposed of inside the containment area (e.g., fume hood).[6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]
Respiratory Protection Use in a well-ventilated area is mandatory. A full-face respirator is required if exposure limits are exceeded or if symptoms like irritation occur.All handling of this compound powder should be performed in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot.[5][7]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Adherence to these procedural steps is essential for minimizing risk during routine laboratory work involving this compound.

Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][8]

  • Don PPE: Before handling, put on all required PPE as detailed in the table above.

  • Avoid Dust Formation: Handle this compound powder carefully to prevent it from becoming airborne.[3]

  • Use Non-Sparking Tools: Employ non-sparking tools to prevent ignition from electrostatic discharge.[3][9]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.[8]

Storage:

  • Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Keep it stored separately from foodstuff containers and other incompatible materials.[3]

Emergency Response Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Release or Spill:

  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: For small spills, absorb the material with an inert, dry substance. Collect the absorbed material and place it in a suitable, sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately.[3]

  • Skin Contact: Take off contaminated clothing right away. Wash the affected skin area with soap and water.[3][10]

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[3] If contact lenses are present, remove them if it is safe to do so.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][11]

  • Seek Medical Attention: In all cases of exposure, seek medical advice. Provide the Safety Data Sheet (SDS) to the medical professional.[12]

Disposal Plan

Improper disposal of chemical waste can pose a significant risk to personnel and the environment.

  • Waste Collection: All this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][13]

  • Container Management: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Deface original container labels when reusing them for waste.[13]

  • Arrangement for Disposal: Dispose of the collected waste through your institution's approved hazardous waste disposal program.[3][13] Do not pour this compound down the drain.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.

G cluster_0 This compound Spill Response Workflow cluster_1 Spill Cleanup spill Spill Detected evacuate Evacuate Area (Non-Essential Personnel) spill->evacuate ppe Don Appropriate PPE (Respirator, Double Gloves, etc.) evacuate->ppe assess Assess Spill Size & Risk small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe->assess contain Contain Spill (Absorbent Material) small_spill->contain contact_ehs Contact EHS Immediately large_spill->contact_ehs collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate disposal Dispose of Waste via Approved Channels decontaminate->disposal report Report Incident contact_ehs->report disposal->report

Caption: Logical workflow for a this compound spill response.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.